molecular formula C22H22F3N3O3S2 B1674236 I-BRD9

I-BRD9

货号: B1674236
分子量: 497.6 g/mol
InChI 键: WRUWGLUCNBMGPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

hohhooo

mechanism of action

Dear valued customer,

As the holiday season approaches, we would like to take a moment to express our heartfelt gratitude for your interest in BenchChem this year. Whether you reached out to us for product information, made inquiries, or simply explored our offerings, your engagement means a great deal to us.

At BenchChem, we strive to provide accurate and detailed information about our products, as well as exceptional service to meet your needs. Your inquiries and feedback are invaluable in helping us improve and serve you better.

As we look ahead to a new year, we hope to continue supporting your work and contributing to your success. Please don't hesitate to reach out if we can assist you with any upcoming projects or requirements.

Wishing you and your loved ones a joyous holiday season and a prosperous new year.

Best regards,
  

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

I-BRD9 discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of I-BRD9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins has been a major focus of drug discovery, with inhibitors showing significant anti-cancer and anti-inflammatory properties.[1][3] Beyond the BET family, there is growing interest in targeting other bromodomain-containing proteins to understand their biological functions and therapeutic potential.[1]

Bromodomain-containing protein 9 (BRD9) is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[4][5] This complex is vital for regulating gene expression, and mutations in its subunits are found in approximately 25% of cancers.[6][7] BRD9 has been identified as a critical factor for the development of several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it an attractive therapeutic target.[8][9][10] To explore the therapeutic potential of targeting BRD9, a potent and selective chemical probe was needed. This guide details the discovery, development, and characterization of this compound, the first selective, cell-active chemical probe for the BRD9 bromodomain.[1][4]

Discovery and Medicinal Chemistry of this compound

The development of this compound was driven by an iterative, structure-based design approach.[4][11] The primary goal was to create a potent BRD9 inhibitor with high selectivity, particularly over the BET family of bromodomains, to ensure that any observed cellular phenotype could be confidently attributed to BRD9 inhibition.[11]

The medicinal chemistry effort began with a screening hit, a tertiary amide, which was optimized through several rounds of synthesis and testing.[4] X-ray co-crystal structures of inhibitors bound to the BRD9 and BRD4 bromodomains provided crucial insights into the structural features responsible for potency and selectivity.[12][13] A key breakthrough was the introduction of an amidine group.[4] This basic moiety was hypothesized to be more favorable in the less hydrophobic environment of the BRD9 binding pocket compared to the corresponding region in BRD4, leading to a significant enhancement in selectivity.[12] Further structure-activity relationship (SAR) exploration, including the investigation of different N-alkyl groups mimicking the acetyl-lysine, led to the identification of this compound.[4][11]

Quantitative Data

The potency and selectivity of this compound and its precursors were evaluated using various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: Biochemical Potency and Selectivity of this compound and Key Analogs

CompoundBRD9 pIC50 (TR-FRET)BRD4 pIC50 (TR-FRET)BRD9 Kd (BROMOscan)BRD7 Kd (BROMOscan)BRD4-BD1 Kd (BROMOscan)Selectivity (BRD4/BRD9)Selectivity (BRD7/BRD9)
This compound 7.3[14]5.3[14]1.9 nM[12]380 nM[12]1400 nM[12]>700-fold[2][4][11]200-fold[2][3][11]
Amidine 39-----50-fold[11]-
Amide 32-----4-fold[11]-
Amidine 38-----16-fold[4]-
Amide 29-----2-fold[4]-

Data compiled from multiple sources. Fold-selectivity is often reported as a rounded number based on the ratio of IC50 or Kd values.

Table 2: Cellular Activity of this compound

AssayCell LineEndpointIC50
NanoBRETHEK293BRD9 Target Engagement158.49 nM[14]
ChemoproteomicHUT78BRD9 Target Engagement79.43 nM[14]
Cell ViabilityLNCaP, VCaP, 22Rv1, C4-2Cell Viability~3 µM[15]
Cell GrowthNB4 (AML)Growth Inhibition4-8 µM (at 24-96h)[8]
Cell GrowthMV4-11 (AML)Growth Inhibition4-8 µM (at 24-96h)[8]
Cell ProliferationHuLM (Uterine Fibroid)Proliferation Inhibition1-25 µM[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to determine the potency of compounds in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.

  • Principle: The assay measures the FRET signal between a terbium-labeled anti-His antibody bound to a His-tagged BRD9 bromodomain and a biotinylated, acetylated histone H4 peptide bound to streptavidin-d2. Inhibition of the BRD9-peptide interaction leads to a decrease in the FRET signal.

  • Methodology:

    • Reactions are typically performed in a 384-well plate in assay buffer.

    • The BRD9 bromodomain protein is incubated with the test compound at various concentrations.

    • The biotinylated acetylated histone peptide and the detection reagents (anti-His-terbium and streptavidin-d2) are added.

    • After an incubation period (e.g., 60 minutes at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two fluorescence signals is calculated, and pIC50 values are determined from the dose-response curves.

BROMOscan® Assay

This competition binding assay was used to assess the selectivity of this compound against a broad panel of bromodomains.

  • Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

  • Methodology:

    • DNA-tagged bromodomain proteins are incubated with the test compound and the immobilized ligand in a microplate well.

    • After an incubation period to reach equilibrium, the unbound proteins are washed away.

    • The amount of bound, DNA-tagged bromodomain is measured using qPCR.

    • The results are typically reported as Kd (dissociation constant), which is calculated from the competition binding data.[4]

NanoBRET™ Cellular Target Engagement Assay

This assay was used to confirm that this compound could enter cells and engage with the BRD9 protein in a cellular context.[11]

  • Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein and a HaloTag®-NanoBRET™ 618 ligand-labeled histone H3.3. A competitive inhibitor will displace the NanoLuc-BRD9 from the histone, leading to a decrease in the BRET signal.[14]

  • Methodology:

    • HEK293 cells are co-transfected with plasmids expressing NanoLuc-BRD9 and HaloTag-Histone H3.3.[14]

    • The cells are incubated with the HaloTag®-NanoBRET™ 618 ligand to label the histone protein.

    • The cells are then treated with various concentrations of the test compound (this compound).

    • The NanoLuc® substrate (furimazine) is added, and the luminescence is measured at two wavelengths (donor and acceptor).[14]

    • The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[14]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for this compound's discovery and its proposed mechanism of action in cancer cells.

IBRD9_Discovery_Workflow start_end start_end process process decision decision data data start Start: Need for Selective BRD9 Chemical Probe screening High-Throughput Screening start->screening hit_id Hit Identification (Tertiary Amide) screening->hit_id sbd Structure-Based Design (X-ray Crystallography of BRD9/BRD4) hit_id->sbd med_chem Iterative Medicinal Chemistry (e.g., Amidine Introduction) sbd->med_chem sar SAR Exploration med_chem->sar biochem_assay Biochemical Assays (TR-FRET) sar->biochem_assay check_potency Potency > 100nM? biochem_assay->check_potency check_potency->sbd No selectivity_assay Selectivity Profiling (BROMOscan) check_potency->selectivity_assay Yes check_selectivity Selectivity >100x vs BET? selectivity_assay->check_selectivity check_selectivity->sbd No ibrd9 Identification of this compound check_selectivity->ibrd9 Yes cellular_assay Cellular Target Engagement (NanoBRET) ibrd9->cellular_assay phenotypic_assay Phenotypic Assays (Cell Viability, Gene Expression) cellular_assay->phenotypic_assay end End: this compound as a Validated Selective Chemical Probe phenotypic_assay->end

Caption: Workflow for the discovery and validation of this compound.

BRD9_Signaling_Pathway_AML inhibitor inhibitor protein protein complex complex gene gene process process ibrd9 This compound brd9 BRD9 ibrd9->brd9 Inhibits gene_expr Target Gene Transcription (e.g., MYC) ibrd9->gene_expr Inhibits proliferation AML Cell Proliferation ibrd9->proliferation Inhibits apoptosis Apoptosis ibrd9->apoptosis Induces swi_snf SWI/SNF Complex brd9->swi_snf Component of cdkn1a CDKN1A/CDKN2B Expression brd9->cdkn1a Represses acetyl_lysine Acetylated Lysine (on Histones) acetyl_lysine->brd9 Recruits chromatin Chromatin Remodeling swi_snf->chromatin Mediates chromatin->gene_expr Alters gene_expr->proliferation Promotes cdkn1a->proliferation Inhibits

Caption: Proposed signaling pathway of this compound in Acute Myeloid Leukemia (AML).

Mechanism of Action and Cellular Effects

This compound acts as a competitive inhibitor of the BRD9 bromodomain, preventing it from binding to acetylated lysine residues on histones.[7] This disrupts the recruitment of the SWI/SNF chromatin remodeling complex to specific gene loci, thereby altering gene expression.[7]

Studies in various cancer cell lines have demonstrated the cellular effects of this compound:

  • Acute Myeloid Leukemia (AML): In AML cell lines like NB4 and MV4-11, this compound treatment leads to a dose-dependent inhibition of cell growth.[8] This is accompanied by decreased cell proliferation and a significant increase in apoptosis, as evidenced by the cleavage of PARP, Caspase-3, and Caspase-9.[8] Mechanistically, this compound treatment increases the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[8]

  • Gene Regulation: In Kasumi-1 cells, this compound was used to identify genes specifically regulated by BRD9, which are involved in oncology and immune response pathways.[1][4] qPCR validation showed that genes such as CLEC1, DUSP6, and FES were significantly downregulated by this compound but not by a BET inhibitor, confirming the selectivity of its action.[17][18]

  • Prostate Cancer: this compound reduces the viability of prostate cancer cell lines and downregulates the expression of androgen receptor (AR)-target genes.[15]

  • Uterine Fibroids: In immortalized human uterine fibroid cells, where BRD9 is upregulated, this compound treatment suppressed tumorigenesis by increasing apoptosis and cell cycle arrest, and decreasing cell proliferation and extracellular matrix deposition.[16][19]

Conclusion

The discovery of this compound represents a significant milestone in the exploration of non-BET bromodomains as therapeutic targets.[4] Through a rigorous structure-based design and medicinal chemistry campaign, a highly potent and selective chemical probe was developed.[4][11] this compound has proven to be an invaluable tool for elucidating the cellular functions of BRD9, demonstrating its critical role in cell proliferation and survival in various disease contexts, particularly in AML.[8] It meets the stringent criteria for a high-quality chemical probe: potent in biochemical and cellular assays, highly selective across the bromodomain family, and demonstrates clear on-target effects on gene expression and cellular phenotype.[2][11] The development of this compound provides a critical foundation for ongoing drug discovery efforts aimed at targeting the BRD9 bromodomain for the treatment of cancer and other diseases.

References

The Core Mechanism of Action of I-BRD9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). As a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1][2][3] The development of this compound has provided the scientific community with a vital tool to dissect the biological functions of BRD9 and explore its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on cellular pathways, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound

The efficacy and selectivity of this compound have been rigorously quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and selectivity profile.

Assay Type Target Value Reference
TR-FRETBRD9pIC50 = 7.3[4][7][8]
TR-FRETBRD4pIC50 = 5.3[4][7][8]
BROMOscanBRD9pKd = 8.7[4][9]
BROMOscanBRD7pKd = 6.4[4]
NanoBRETBRD9 (in HEK293 cells)IC50 = 0.158 µM[7][8]
Chemoproteomics (in HuT-78 cells)Endogenous BRD9IC50 = 0.079 µM[7][8]

Table 1: Binding Affinity of this compound

Target Family/Protein Selectivity Fold Assay Type Reference
BET Family>700-fold vs. BRD4TR-FRET, BROMOscan[1][2][4][5][6][7][10]
BRD7>200-foldBROMOscan[1][2][4][5][6][7][10]
Other Bromodomains (34 tested)>70-foldBROMOscan[6][10]
Endogenous BRD3>625-foldChemoproteomics[4][5]

Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin. This action inhibits the function of the ncBAF (SWI/SNF) chromatin remodeling complex, leading to alterations in gene expression.[11]

G cluster_nucleus Nucleus I_BRD9 This compound BRD9_BD BRD9 Bromodomain I_BRD9->BRD9_BD Inhibition ncBAF ncBAF Complex BRD9_BD->ncBAF Component of Acetylated_Histones Acetylated Histones ncBAF->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Initiates Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: this compound inhibits the ncBAF complex by binding to the BRD9 bromodomain.

The inhibition of BRD9 by this compound has been shown to impact several key signaling pathways, leading to a variety of cellular outcomes.

G cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes I_BRD9 This compound BRD9_Inhibition BRD9 Inhibition I_BRD9->BRD9_Inhibition Interferon_Stimulated_Genes Interferon-Stimulated Genes BRD9_Inhibition->Interferon_Stimulated_Genes Androgen_Receptor_Signaling Androgen Receptor Signaling BRD9_Inhibition->Androgen_Receptor_Signaling TGF_beta_Signaling TGF-β Signaling BRD9_Inhibition->TGF_beta_Signaling Wnt_Signaling Wnt Signaling BRD9_Inhibition->Wnt_Signaling MAPK_ERK_Signaling MAPK/ERK Signaling BRD9_Inhibition->MAPK_ERK_Signaling PI3K_AKT_Signaling PI3K/AKT Signaling BRD9_Inhibition->PI3K_AKT_Signaling Antiviral_Response Modulation of Antiviral Response Interferon_Stimulated_Genes->Antiviral_Response Prostate_Cancer_Progression Inhibition of Prostate Cancer Progression Androgen_Receptor_Signaling->Prostate_Cancer_Progression Stem_Cell_Differentiation Regulation of Stem Cell Differentiation TGF_beta_Signaling->Stem_Cell_Differentiation Wnt_Signaling->Stem_Cell_Differentiation Cancer_Cell_Proliferation Decreased Cancer Cell Proliferation MAPK_ERK_Signaling->Cancer_Cell_Proliferation PI3K_AKT_Signaling->Cancer_Cell_Proliferation G start Start prepare_reagents Prepare Reagents: - Terbium-labeled Donor - Dye-labeled Acceptor - BRD9 Protein - Biotinylated Histone Peptide - this compound dilutions start->prepare_reagents incubate Incubate reagents in a 384-well plate for 60-120 minutes prepare_reagents->incubate read_fluorescence Measure fluorescence intensity using a TR-FRET reader incubate->read_fluorescence analyze_data Analyze data to determine pIC50 values read_fluorescence->analyze_data end End analyze_data->end G start Start transfect_cells Transfect cells (e.g., HEK293) with a NanoLuc-BRD9 fusion construct start->transfect_cells add_tracer Add a cell-permeable fluorescent tracer that binds to BRD9 transfect_cells->add_tracer add_I_BRD9 Add serial dilutions of this compound add_tracer->add_I_BRD9 incubate Incubate cells to allow for competitive binding add_I_BRD9->incubate add_substrate Add Nano-Glo® substrate incubate->add_substrate read_bret Measure bioluminescence and fluorescence to calculate the BRET ratio add_substrate->read_bret analyze_data Analyze data to determine the IC50 value read_bret->analyze_data end End analyze_data->end

References

I-BRD9: A Selective Chemical Probe for Unraveling BRD9 Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer. The development of selective chemical probes is paramount to elucidating the biological functions of specific bromodomain-containing proteins and validating them as drug targets. This guide provides a comprehensive overview of I-BRD9, the first potent and selective chemical probe for BRD9, detailing its biochemical and cellular activity, the experimental protocols for its characterization, and its utility in exploring BRD9-mediated signaling pathways.

This compound was developed through a structure-based design approach to achieve high affinity for BRD9 while minimizing off-target effects, particularly against the well-studied bromodomain and extra-terminal domain (BET) family of proteins.[1][2] Its remarkable selectivity makes it an invaluable tool for dissecting the specific roles of BRD9 in gene regulation and cellular processes.

Data Presentation: Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: Biochemical Binding Affinity and Cellular Potency of this compound
Assay TypeTargetParameterValueReference
TR-FRETBRD9pIC507.3[3][4]
TR-FRETBRD4 (BD1)pIC505.3[3][4]
BROMOscanBRD9pKd8.7[1][3]
NanoBRETBRD9pIC506.8[5]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BROMOscan: Broad-range bromodomain binding assay; NanoBRET: Nano Bioluminescence Resonance Energy Transfer.

Table 2: Selectivity Profile of this compound against Other Bromodomains
Target FamilySpecific TargetSelectivity vs. BRD9 (fold)Reference
BET FamilyBRD4 (BD1)>700[1][2]
BET FamilyBRD3>625 (endogenous)[5]
HomologousBRD7200[1][2]
Other FamiliesPanel of 34 Bromodomains>70[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of this compound to the BRD9 bromodomain by quantifying the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD9 protein.

Materials:

  • GST-tagged BRD9 bromodomain protein

  • Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • This compound compound

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5)

  • 384-well low-volume microplates

Procedure:

  • Prepare a 4X solution of the desired concentrations of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the 4X this compound solution to the sample wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

  • Prepare a 2X solution of the GST-BRD9 protein and the Europium-labeled anti-GST antibody in assay buffer. Add 10 µL of this mixture to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for pre-equilibration.

  • Prepare a 4X solution of the biotinylated histone peptide and Streptavidin-APC in assay buffer.

  • Initiate the reaction by adding 5 µL of the peptide/acceptor mixture to each well.

  • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.

BROMOscan™ Assay

BROMOscan is a competitive binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain, which is then quantified by qPCR. This provides a broad selectivity profile.

Procedure: This assay is typically performed as a service by companies like DiscoverX (now part of Eurofins). The general principle is as follows:

  • This compound is incubated with a panel of DNA-tagged bromodomains in the presence of an immobilized ligand.

  • The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag.

  • The results are reported as the percentage of binding relative to a DMSO control, from which a dissociation constant (Kd) can be derived.

NanoBRET™ Target Engagement Assay

This cellular assay quantifies the binding of this compound to BRD9 within intact, live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding BRD9 fused to NanoLuc® luciferase

  • HaloTag®-NanoBRET™ 618 Ligand (fluorescent tracer)

  • This compound compound

  • Opti-MEM® I Reduced Serum Medium

  • Furimazine (NanoLuc® substrate)

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed them into a 96-well plate.

  • After 24 hours, replace the medium with Opti-MEM® containing the HaloTag®-NanoBRET™ 618 Ligand.

  • Add varying concentrations of this compound to the wells.

  • Incubate the plate at 37°C and 5% CO2 for at least 2 hours.

  • Add the NanoLuc® substrate (furimazine) to all wells.

  • Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, ~618 nm) emissions simultaneously.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the cellular IC50.

Chemoproteomic Competition Binding Assay

This assay confirms target engagement with endogenous proteins in a cellular lysate.

Materials:

  • HUT-78 cell lysate

  • This compound compound

  • Affinity resin coupled with a non-selective bromodomain inhibitor

  • Wash buffer (Lysis buffer with 0.2% NP-40)

  • 2x SDS sample buffer with DTT

  • Antthis compound and anti-BRD3 antibodies for Western blotting

Procedure:

  • Pre-incubate the HUT-78 cell lysate with varying concentrations of this compound for 45 minutes at 4°C.

  • Add the affinity resin to the lysate and incubate to capture bromodomain-containing proteins that are not bound by this compound.

  • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling in 2x SDS sample buffer.

  • Separate the eluted proteins by SDS-PAGE and perform a Western blot using antthis compound and anti-BRD3 antibodies.

  • Quantify the band intensities to determine the dose-dependent displacement of endogenous BRD9 and BRD3 by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key logical relationships, experimental workflows, and signaling pathways involving BRD9 that are modulated by this compound.

IBRD9_Development_Workflow start Initial Hit (Thienopyridone Scaffold) sbd Structure-Based Design (SBD) start->sbd X-ray Crystallography chem Iterative Medicinal Chemistry sbd->chem ibrd9 This compound chem->ibrd9 Optimization biochem Biochemical Assays (TR-FRET, BROMOscan) ibrd9->biochem cellular Cellular Assays (NanoBRET, Chemoproteomics) ibrd9->cellular selectivity High Selectivity (>700-fold vs BET) biochem->selectivity potency Nanomolar Potency (pKd = 8.7) biochem->potency probe Validated Chemical Probe cellular->probe Cellular Target Engagement selectivity->probe potency->probe

Caption: Development workflow for the this compound chemical probe.

BRD9_STAT5_Pathway BRD9 BRD9 (in ncBAF complex) SOCS3 SOCS3 Gene BRD9->SOCS3 Represses Transcription JAK JAK SOCS3->JAK Inhibits STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 nucleus Nucleus pSTAT5->nucleus Translocates to proliferation Leukemic Cell Proliferation & Survival nucleus->proliferation Promotes Target Gene Expression (e.g., MYC, BCL2) IBRD9 This compound IBRD9->BRD9 Inhibits

Caption: this compound mechanism in the BRD9-STAT5 signaling axis in AML.[3][6]

BRD9_AR_Pathway AR Androgen Receptor (AR) AR_Complex AR Transcriptional Complex AR->AR_Complex Androgen Androgens (e.g., DHT) Androgen->AR Binds & Activates BRD9 BRD9 (GBAF/ncBAF) BRD9->AR_Complex Co-activates BET BET Proteins (BRD2/4) BET->AR_Complex Co-activates ARE Androgen Response Elements (AREs) AR_Complex->ARE Binds to Gene_Expression Prostate Cancer Gene Expression ARE->Gene_Expression IBRD9 This compound IBRD9->BRD9 Inhibits

Caption: Role of BRD9 in Androgen Receptor signaling in prostate cancer.[1][2]

Conclusion

This compound stands as a well-characterized and highly selective chemical probe, essential for the functional interrogation of BRD9.[1][2] Its development has enabled the scientific community to begin mapping the specific cellular roles of BRD9, distinguishing its functions from those of the more broadly studied BET proteins. As demonstrated, this compound has been instrumental in linking BRD9 to critical cancer-related pathways, such as STAT5 signaling in acute myeloid leukemia and androgen receptor signaling in prostate cancer.[1][2][6] The detailed data and protocols provided in this guide are intended to facilitate further research into the biology of BRD9 and accelerate the development of novel therapeutics targeting this important epigenetic reader.

References

The Role of I-BRD9 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromodomain-containing protein 9 (BRD9), its selective inhibitor I-BRD9, and their collective role in chromatin remodeling. This document details the mechanism of action, impact on gene regulation, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: BRD9 as an Epigenetic Regulator

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, termed ncBAF.[1][2][3] This complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression.[2][4] The bromodomain of BRD9 functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails and other proteins.[1][3] This interaction is crucial for recruiting the ncBAF complex to specific genomic loci, influencing chromatin accessibility and transcription.[1][3]

Given its role in fundamental cellular processes, dysregulation of BRD9 has been implicated in various diseases, most notably cancer. BRD9 is overexpressed in acute myeloid leukemia (AML) and is essential for the proliferation and survival of AML cells.[1][5] In synovial sarcoma, BRD9 is a critical component of the oncogenic SS18-SSX fusion protein-containing BAF complexes, driving aberrant gene expression necessary for tumor growth.[6][7][8][9] This has positioned BRD9 as a compelling therapeutic target.

This compound is a potent and highly selective small-molecule inhibitor of the BRD9 bromodomain.[10][11][12] Developed through structure-based design, it serves as a critical chemical probe to elucidate the functions of BRD9 and as a lead compound for therapeutic development.[11][12]

This compound: Mechanism of Action

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[12][13] This direct binding prevents BRD9 from recognizing and docking onto acetylated histones, which is a critical step for the recruitment and stabilization of the ncBAF complex at specific chromatin sites.[1][3] By inhibiting this interaction, this compound effectively disrupts the chromatin remodeling activity of the ncBAF complex at its target genes. This leads to changes in chromatin accessibility, particularly at enhancer regions, and subsequent modulation of gene transcription.[14][15] The specific consequences of this inhibition are context-dependent, affecting different sets of genes and cellular pathways in various cell types.[1][14]

I_BRD9_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complex ncBAF Complex Histone Histone Tail DNA DNA Gene Target Gene Expression DNA->Gene Regulates BRD9 BRD9 BRD9->Histone Binds to Acetylated Lysine ATPase ATPase (SMARCA4/2) ATPase->DNA Remodels Chromatin Other Other Subunits (GLTSCR1, etc.) I_BRD9 This compound I_BRD9->BRD9 Inhibits Binding STAT5_Pathway BRD9 BRD9 SOCS3 SOCS3 Gene BRD9->SOCS3 Represses I_BRD9 This compound I_BRD9->BRD9 Inhibits pSTAT5 pSTAT5 SOCS3->pSTAT5 Inhibits STAT5 STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Leukemic Proliferation (MYC, BCL2) pSTAT5->Proliferation Promotes ChIP_Seq_Workflow A 1. Cross-link Cells (Formaldehyde) B 2. Lyse & Shear Chromatin (Sonication) A->B C 3. Immunoprecipitation (Antthis compound Antibody) B->C D 4. Reverse Cross-links & Purify DNA C->D E 5. Library Prep & Sequencing D->E F 6. Data Analysis (Peak Calling) E->F

References

I-BRD9: A Selective Probe for the SWI/SNF Chromatin Remodeling Complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and selective chemical probe for the bromodomain of BRD9, a key subunit of the non-canonical SWI/SNF (also known as ncBAF or GBAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making it accessible to transcription factors.[4][5] The dysregulation of SWI/SNF complex function has been implicated in various diseases, including cancer, making its components attractive therapeutic targets.[6][7] this compound serves as a valuable tool for elucidating the biological functions of BRD9 and for the development of novel therapeutics targeting the SWI/SNF complex.[1][8]

This technical guide provides a comprehensive overview of this compound, its interaction with the SWI/SNF complex, and its effects on cellular processes. It includes detailed quantitative data, experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers in their exploration of this important epigenetic modulator.

Data Presentation

This compound Binding Affinity and Selectivity

This compound exhibits high affinity for the BRD9 bromodomain and exceptional selectivity over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family.[1][8] This selectivity is crucial for attributing observed cellular phenotypes specifically to the inhibition of BRD9.

Assay TypeTargetParameterValueReference(s)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BRD9pIC507.3[8]
BRD4 BD1pIC505.3[8]
BROMOscan™ BRD9pKd8.7[1]
BRD7pKd6.4[1]
BET FamilySelectivity>700-fold[1][8]
BRD7Selectivity200-fold[1][8]
NanoBRET™ BRD9 (cellular)pIC506.8[9]
Chemoproteomics (HUT-78 cell lysate) Endogenous BRD9 vs. BRD3Selectivity>625-fold[1][9]
Cellular Activity of this compound

This compound demonstrates potent activity in cellular assays, effectively engaging with endogenous BRD9 and modulating gene expression.

Cell LineAssayEffectConcentrationReference(s)
Kasumi-1Gene Expression (RNA-seq)Downregulation of oncology and immune response pathway genes10 µM[1][8]
LNCaPCell ViabilityDose-dependent reductionIC50 ~ 3 µM[10]
LNCaPGene Expression (RNA-seq)4461 differentially expressed genes3 µM[10]
Acute Myeloid Leukemia (AML) cellsGrowth InhibitionSignificant reduction in cell growthNot specified[11]

Experimental Protocols

NanoBRET™ Target Engagement Assay for BRD9

This protocol outlines the steps to measure the engagement of this compound with BRD9 in live cells using the NanoBRET™ technology.

Materials:

  • HEK293 cells

  • BRD9-NanoLuc® fusion vector

  • Histone H3.3-HaloTag® fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound

  • White, 96-well assay plates

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a humidified, 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the BRD9-NanoLuc® and Histone H3.3-HaloTag® vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is recommended as a starting point.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells, following the manufacturer's instructions.

  • Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the donor (NanoLuc®, 460nm) and acceptor (HaloTag® 618, 618nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a biochemical assay to measure the binding of this compound to the BRD9 bromodomain.

Materials:

  • Recombinant GST-tagged BRD9 protein

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound

  • 384-well, low-volume, white plates

Procedure:

  • Reagent Preparation: Prepare solutions of GST-BRD9, biotinylated histone peptide, Europium-anti-GST, and Streptavidin-APC in assay buffer at 2x the final desired concentration.

  • Compound Plating: Add serial dilutions of this compound in assay buffer to the assay plate. Include positive (no inhibitor) and negative (no BRD9) controls.

  • Reagent Addition: Add the 2x GST-BRD9 and 2x biotinylated histone peptide solutions to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding equilibrium.

  • Detection Reagent Addition: Add the 2x Europium-anti-GST and 2x Streptavidin-APC solution to all wells.

  • Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the this compound concentration and fit the data to determine the IC50.

RNA-Seq Analysis of this compound Treated Cells

This protocol provides a general workflow for analyzing the global gene expression changes induced by this compound treatment.

Materials:

  • Cell line of interest (e.g., Kasumi-1)

  • This compound

  • Cell culture reagents

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Cell Treatment: Culture the cells to the desired confluency and treat with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable RNA-seq results.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using an aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment using statistical packages like DESeq2 or edgeR.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by this compound.

Visualizations

SWI/SNF Complex Signaling Pathway

SWI_SNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_SWISNF ncBAF (GBAF) Complex Signal Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factors (e.g., MYC, AP-1) Signaling_Cascade->TF Activation Closed_Chromatin Closed Chromatin (Inaccessible DNA) TF->Closed_Chromatin Binds to regulatory elements BRD9 BRD9 BRD9->Closed_Chromatin Recognizes acetylated histones Open_Chromatin Open Chromatin (Accessible DNA) BRD9->Open_Chromatin ATP-dependent remodeling SMARCA4 SMARCA4/2 (ATPase) SMARCA4->Open_Chromatin ATP-dependent remodeling Other_Subunits Other Subunits (e.g., GLTSCR1) Other_Subunits->Open_Chromatin ATP-dependent remodeling Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Enables transcription Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Response I_BRD9 This compound I_BRD9->BRD9 Inhibits bromodomain

Caption: The ncBAF complex, containing BRD9, remodels chromatin to regulate gene expression.

Experimental Workflow for this compound Characterization

IBRD9_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Characterization cluster_functional Functional Genomics HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID TR_FRET TR-FRET Assay (Binding Affinity) Hit_ID->TR_FRET Validate Hits BROMOscan BROMOscan (Selectivity Profiling) TR_FRET->BROMOscan Assess Selectivity Structure Co-crystallography (Binding Mode) BROMOscan->Structure Determine Binding Mode NanoBRET NanoBRET Assay (Target Engagement) Structure->NanoBRET Confirm Cellular Target Engagement Chemoproteomics Chemoproteomics (Endogenous Binding) NanoBRET->Chemoproteomics Cell_Viability Cell Viability Assays Chemoproteomics->Cell_Viability Evaluate Cellular Effects RNA_seq RNA-seq (Gene Expression) Cell_Viability->RNA_seq Understand Mechanism Phenotypic_Assays Phenotypic Assays (e.g., Apoptosis, Cell Cycle) RNA_seq->Phenotypic_Assays

Caption: Workflow for the discovery and characterization of a selective BRD9 inhibitor like this compound.

Logical Relationship of SWI/SNF Subcomplexes

Caption: The three major mammalian SWI/SNF subcomplexes share core subunits but have unique components.

References

I-BRD9's Pivotal Role in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of I-BRD9, a selective chemical probe for the bromodomain of BRD9, and its profound impact on gene transcription regulation. By competitively binding to the acetyl-lysine binding pocket of BRD9, a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, this compound provides a powerful tool to dissect the role of this complex in health and disease. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with this compound research.

Core Mechanism of Action

This compound acts as a potent and selective inhibitor of the BRD9 bromodomain.[1] BRD9 is a crucial component of the ncBAF (also known as GBAF) chromatin remodeling complex, which plays a vital role in regulating gene expression by altering chromatin structure.[2][3][4] The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails, a key post-translational modification associated with active transcription.[5] By blocking this interaction, this compound prevents the recruitment and proper function of the ncBAF complex at specific genomic loci, leading to changes in chromatin accessibility and subsequent modulation of gene expression.[2][6] This mechanism makes this compound a valuable tool for studying the biological functions of BRD9 and the ncBAF complex and a potential therapeutic agent in diseases characterized by aberrant gene expression, such as cancer.[2][4]

Quantitative Effects of this compound on Cellular Processes and Gene Expression

The following tables summarize the quantitative data on the effects of this compound from various studies, providing a comparative overview of its activity in different cellular contexts.

Cell LineAssay TypeMetricValueReference
LNCaPCell ViabilityIC50~3 µM (5 days)[7]
VCaPCell ViabilityIC50~3 µM (5 days)[7]
22Rv1Cell ViabilityIC50~3 µM (5 days)[7]
C4-2Cell ViabilityIC50~3 µM (5 days)[7]
NB4Cell Growth Inhibition-Dose-dependent[8]
MV4-11Cell Growth Inhibition-Dose-dependent[8]
Kasumi-1Gene Expression (qPCR)-Downregulation[9]
HuT-78Chemoproteomic CompetitionIC500.07943 µM[1]
HEK293NanoBRET AssayIC500.15849 µM[1]
Table 1: Cellular Potency of this compound. This table highlights the half-maximal inhibitory concentration (IC50) and observed effects of this compound on the viability and proliferation of various cancer cell lines.
Cell LineTreatmentGene NameRegulationFold Change (approx.)Reference
Kasumi-110 µM this compoundCLEC1DownregulatedSignificant[4][9]
Kasumi-110 µM this compoundDUSP6DownregulatedSignificant[4][9]
Kasumi-110 µM this compoundFESDownregulatedSignificant[4][9]
Kasumi-110 µM this compoundSAMSN1DownregulatedSignificant[4][9]
MV4-118 µM this compound (24h)IER3Upregulated>2[8]
MV4-118 µM this compound (24h)CDKN1AUpregulated>4[8]
MV4-118 µM this compound (24h)CDKN2BUpregulated>2[8]
NB48 µM this compound (24h)CDKN1AUpregulated>2[8]
NB48 µM this compound (24h)CDKN2BUpregulated>2[8]
LNCaP3 µM this compound (3d)-4461 DEGs>1.3[7]
LNCaPshBRD9 (3d)-2461 DEGs>1.3[7]
Table 2: this compound-Mediated Gene Expression Changes. This table details the impact of this compound on the expression of specific genes in different cancer cell lines, as determined by qPCR and RNA-sequencing. "DEGs" refers to differentially expressed genes.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of BRD9 and the ncBAF complex has been shown to impact several critical signaling pathways involved in cancer and other diseases.

IBRD9_Signaling_Pathways This compound Modulated Signaling Pathways cluster_inhibition Inhibition cluster_target Direct Target cluster_complex Chromatin Remodeling Complex cluster_downstream Downstream Effects cluster_pathways Affected Signaling Pathways This compound This compound BRD9_Bromodomain BRD9 Bromodomain This compound->BRD9_Bromodomain Inhibits ncBAF_Complex ncBAF Complex BRD9_Bromodomain->ncBAF_Complex Component of Chromatin_Remodeling Altered Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Disrupts Gene_Transcription Modulated Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Cycle Cell Cycle Arrest (CDKN1A, CDKN2B ↑) Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Induction Gene_Transcription->Apoptosis Oncogenic_Programs Oncogenic Programs ↓ (e.g., MYC targets) Gene_Transcription->Oncogenic_Programs Immune_Response Immune Response Modulation Gene_Transcription->Immune_Response AR_Signaling Androgen Receptor Signaling ↓ Gene_Transcription->AR_Signaling IFN_Signaling Interferon-Stimulated Gene Expression ↓ Gene_Transcription->IFN_Signaling

Figure 1: this compound Signaling Cascade. This diagram illustrates how this compound, by inhibiting the BRD9 bromodomain, disrupts ncBAF complex function, leading to altered gene transcription and modulation of key cellular signaling pathways.

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

Cell Viability and Proliferation Assays
  • Objective: To assess the impact of this compound on cancer cell growth and survival.

  • Methodology:

    • Cells (e.g., LNCaP, VCaP, 22Rv1, C4-2, NB4, MV4-11) are seeded in 96-well plates at a density of 4,000 cells/well.[7]

    • Cells are treated with a dose-range of this compound for a specified period (e.g., 4-5 days).[7]

    • Cell viability is measured using assays such as Cell Counting Kit-8 (CCK-8) or crystal violet staining.[7][8]

    • For proliferation, EdU incorporation assays can be performed using flow cytometry to measure DNA synthesis.[8]

  • Data Analysis: IC50 values are calculated from dose-response curves. For proliferation assays, the percentage of EdU-positive cells is quantified.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_IBRB9 Treat with varying concentrations of this compound Seed_Cells->Treat_IBRB9 Incubate Incubate for 4-5 days Treat_IBRB9->Incubate Add_Reagent Add Viability Reagent (e.g., CCK-8) Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Cell Viability Assay Workflow. A flowchart depicting the key steps involved in assessing the effect of this compound on cell viability.

Gene Expression Analysis (RNA-seq and qRT-PCR)
  • Objective: To identify and quantify changes in gene expression following this compound treatment.

  • Methodology (RNA-seq):

    • Cells are treated with this compound or a vehicle control for a defined period (e.g., 3 days).[7]

    • Total RNA is extracted and purified.

    • RNA quality is assessed, and libraries are prepared for sequencing.

    • Sequencing is performed on a high-throughput platform.

  • Methodology (qRT-PCR):

    • Cells are treated with this compound.

    • Total RNA is extracted and reverse-transcribed to cDNA.

    • Quantitative PCR is performed using gene-specific primers.

  • Data Analysis: For RNA-seq, differentially expressed genes are identified based on fold change and statistical significance (e.g., adjusted p-value < 0.05).[7] For qRT-PCR, relative gene expression is calculated using the delta-delta Ct method.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To map the genome-wide binding sites of BRD9 and other proteins of interest and assess how these are affected by this compound.

  • Methodology:

    • Cells are cross-linked with formaldehyde to fix protein-DNA interactions.

    • Chromatin is sheared into smaller fragments.

    • An antibody specific to the protein of interest (e.g., BRD9, AR, MYC) is used to immunoprecipitate the protein-DNA complexes.[7][10]

    • The cross-links are reversed, and the DNA is purified.

    • Sequencing libraries are prepared and sequenced.

  • Data Analysis: Sequencing reads are mapped to a reference genome to identify regions of enrichment (peaks), indicating protein binding sites. Peak calling algorithms are used, and differential binding analysis can be performed between this compound treated and control samples.

ChIP_Seq_Workflow ChIP-seq Experimental Workflow Start Start Crosslinking Cross-link Cells with Formaldehyde Start->Crosslinking Chromatin_Shearing Shear Chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with Specific Antibody Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinks Reverse Cross-links and Purify DNA Immunoprecipitation->Reverse_Crosslinks Library_Prep Prepare Sequencing Library Reverse_Crosslinks->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Map Reads, Call Peaks, Analyze Data Sequencing->Data_Analysis End End Data_Analysis->End

Figure 3: ChIP-seq Workflow. This diagram outlines the major steps in a Chromatin Immunoprecipitation followed by Sequencing experiment to identify protein-DNA interactions.

Conclusion

This compound has emerged as an indispensable chemical probe for elucidating the role of BRD9 and the ncBAF complex in gene transcription. Its high selectivity allows for precise interrogation of BRD9's bromodomain function, revealing its critical involvement in various cancers and cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting BRD9-mediated transcriptional regulation. Future investigations leveraging this compound and related compounds will undoubtedly continue to unravel the complexities of chromatin remodeling in health and disease, paving the way for novel therapeutic strategies.

References

The Biological Function of I-BRD9 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1][2] Its role in regulating gene expression, particularly of oncogenes, has positioned it as a critical factor in the proliferation and survival of various cancer cells.[3][4] I-BRD9, a potent and selective chemical probe, acts as an inhibitor of the BRD9 bromodomain, preventing its interaction with acetylated histones and thereby disrupting its downstream oncogenic functions.[2][5] This technical guide provides an in-depth overview of the biological functions of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Introduction to BRD9 and this compound

BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins that functions as an epigenetic "reader."[2] It recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification that regulates chromatin structure and gene expression.[3][5] As a component of the ncBAF complex, BRD9 is involved in remodeling chromatin to facilitate the transcription of target genes.[1][2] In several cancer types, BRD9 is overexpressed or its function is aberrantly co-opted to drive oncogenic gene expression programs, contributing to tumor growth and survival.[1][3]

This compound is a selective small-molecule inhibitor of the BRD9 bromodomain.[5] Its high selectivity for BRD9 over other bromodomain-containing proteins, including the highly homologous BRD7 and members of the BET family, makes it a valuable tool for elucidating the specific functions of BRD9 in cancer biology.[5][6] By competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound effectively displaces the protein from chromatin, leading to the modulation of BRD9-dependent gene transcription.[2]

Mechanism of Action of this compound in Cancer Cells

The primary mechanism of action of this compound is the inhibition of the BRD9 bromodomain's ability to recognize acetylated histones. This disruption of BRD9's "reader" function leads to several downstream effects that collectively contribute to its anti-cancer activity:

  • Inhibition of Oncogenic Gene Expression: In various cancers, BRD9 is recruited to the regulatory regions of key oncogenes. For instance, in acute myeloid leukemia (AML), BRD9 sustains the expression of the MYC oncogene.[7][8] By displacing BRD9 from these sites, this compound leads to the downregulation of oncogenic transcriptional programs.[8][9]

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with this compound has been shown to induce programmed cell death (apoptosis) and halt cell cycle progression.[10][11] In AML cells, this compound treatment leads to the cleavage of apoptotic markers such as PARP, Caspase-9, and Caspase-3, and an increase in the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[11]

  • Modulation of Signaling Pathways: BRD9 is implicated in the regulation of several oncogenic signaling pathways. This compound can therefore indirectly modulate these pathways. For example, in AML, BRD9 is involved in the activation of the STAT5 pathway, which promotes cell proliferation and survival.[1][3] In other contexts, BRD9 has been linked to the Wnt/β-catenin and TUFT1/AKT pathways.[4][12]

Quantitative Data on this compound Activity in Cancer Cells

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data on its potency and effects on gene expression.

Cell LineCancer TypeIC50 (μM)AssayReference
LNCaPProstate Cancer~3Cell Viability[13]
VCaPProstate Cancer~3Cell Viability[13]
22Rv1Prostate Cancer~3Cell Viability[13]
C4-2Prostate Cancer~3Cell Viability[13]
NB4Acute Myeloid Leukemia>8 (at 96h)CCK-8[11]
MV4-11Acute Myeloid Leukemia~4-8 (at 96h)CCK-8[11]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

GeneCell LineCancer TypeEffect of this compoundReference
MYCAML CellsAcute Myeloid LeukemiaDownregulation[7][8]
CDKN1ANB4, MV4-11Acute Myeloid LeukemiaUpregulation[11]
CDKN2BNB4, MV4-11Acute Myeloid LeukemiaUpregulation[11]
IER3MV4-11Acute Myeloid LeukemiaUpregulation[11]
AR-target genesLNCaP, VCaP, 22Rv1, C4-2Prostate CancerDownregulation[13]

Table 2: Effect of this compound on the Expression of Key Cancer-Related Genes.

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on BRD9 function leads to the modulation of several critical signaling pathways implicated in cancer progression.

IBRD9_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects This compound This compound BRD9 BRD9 This compound->BRD9 Inhibits Oncogenic_Gene_Expression Oncogenic Gene Expression (e.g., MYC) This compound->Oncogenic_Gene_Expression Inhibits Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces BRD9->Oncogenic_Gene_Expression Promotes Oncogenic_Gene_Expression->Cell_Proliferation Drives

Figure 1: General Mechanism of this compound Action in Cancer Cells.

The BRD9-STAT5 Axis in Acute Myeloid Leukemia

In AML, BRD9 overexpression has been shown to activate the STAT5 signaling pathway, which is a known driver of proliferation and survival in leukemic cells.[1][3] this compound, by inhibiting BRD9, can disrupt this oncogenic axis.

BRD9_STAT5_Pathway This compound This compound BRD9 BRD9 This compound->BRD9 Inhibits STAT5_Activation STAT5 Activation BRD9->STAT5_Activation Promotes Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival STAT5_Activation->Leukemic_Cell_Proliferation Leads to BRD9_Synovial_Sarcoma This compound This compound BRD9 BRD9 This compound->BRD9 Inhibits SS18-SSX_Complex SS18-SSX Containing BAF Complex BRD9->SS18-SSX_Complex Is a component of Oncogenic_Transcription Oncogenic Gene Expression SS18-SSX_Complex->Oncogenic_Transcription Drives Tumor_Growth Synovial Sarcoma Growth Oncogenic_Transcription->Tumor_Growth Promotes CCK8_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Treat_Cells 2. Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for specified time periods (e.g., 24-96h) Treat_Cells->Incubate Add_CCK8 4. Add CCK-8 solution to each well Incubate->Add_CCK8 Incubate_CCK8 5. Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure_Absorbance 6. Measure absorbance at 450 nm using a microplate reader Incubate_CCK8->Measure_Absorbance Calculate_Viability 7. Calculate cell viability relative to untreated controls Measure_Absorbance->Calculate_Viability

References

I-BRD9: A Technical Guide to its Impact on Oncology and Immune Response Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and immunology. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression. I-BRD9, a potent and selective small-molecule inhibitor of the BRD9 bromodomain, has provided an invaluable tool to probe its function and has demonstrated considerable therapeutic potential. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key oncogenic and immune signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Chromatin Reader Inhibition

BRD9 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for tethering the ncBAF complex to specific chromatin locations, where it remodels the chromatin structure to regulate gene transcription.[3][4]

The small molecule this compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain with high selectivity.[1][5] This action prevents BRD9 from engaging with chromatin, thereby disrupting the recruitment and function of the ncBAF complex at its target gene loci.[3] The result is an altered transcriptional landscape, leading to the suppression of specific oncogenic programs and modulation of immune responses. This compound was developed through structure-based design and exhibits over 700-fold selectivity for BRD9 over the BET family of bromodomains, ensuring that observed cellular phenotypes are driven specifically by BRD9 inhibition.[1][5]

cluster_0 Normal BRD9 Function cluster_1 Action of this compound Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac BRD9 BRD9 Bromodomain Ac->BRD9 Recognizes ncBAF ncBAF Complex BRD9->ncBAF Recruits Gene Target Gene Transcription ncBAF->Gene Activates Histone_i Histone Tail Ac_i Acetylated Lysine (Ac) Histone_i->Ac_i BRD9_i BRD9 Bromodomain BRD9_i->Ac_i Binding Prevented ncBAF_i ncBAF Complex BRD9_i->ncBAF_i I_BRD9 This compound I_BRD9->BRD9_i Competitively Binds Gene_i Transcription Blocked ncBAF_i->Gene_i Fails to Activate

Caption: Mechanism of this compound action. (Max-width: 760px)

Impact on Oncological Pathways

BRD9 is a critical dependency in several cancers, making this compound a promising therapeutic agent. Its impact is most pronounced in malignancies with specific dependencies on the SWI/SNF chromatin remodeling complex.

Synovial Sarcoma

Synovial sarcoma is characterized by a specific SS18-SSX fusion protein that drives the disease.[6][7] This fusion protein integrates into and aberrantly retargets the SWI/SNF complex. BRD9 is an essential component of these SS18-SSX-containing complexes, and its integration is critical for the growth of synovial sarcoma cells.[6][8] BRD9 and SS18-SSX co-localize extensively at super-enhancer elements.[6] Inhibition or degradation of BRD9 reverses the oncogenic gene expression programs, including MYC target genes, leading to potent anti-tumor effects.[6][9] Clinical trials with BRD9 degraders like FHD-609 have been initiated for synovial sarcoma, showing target engagement and BRD9 degradation in tumor tissue.[10][11][12]

SS18_SSX SS18-SSX Fusion Oncoprotein AberrantComplex Aberrant SS18-SSX-ncBAF Complex SS18_SSX->AberrantComplex ncBAF ncBAF Complex (contains BRD9) ncBAF->AberrantComplex ncBAF->AberrantComplex Formation Disrupted MYC_Enhancer MYC Gene Enhancer AberrantComplex->MYC_Enhancer Binds MYC_Transcription MYC & Oncogene Transcription MYC_Enhancer->MYC_Transcription Activates Proliferation Tumor Growth & Proliferation MYC_Transcription->Proliferation I_BRD9 This compound / Degrader I_BRD9->ncBAF Inhibits BRD9

Caption: this compound disrupts the oncogenic SS18-SSX complex in synovial sarcoma. (Max-width: 760px)
Hematological Malignancies

BRD9 is overexpressed and functionally important in acute myeloid leukemia (AML).[2] Its depletion or inhibition with this compound leads to a significant decrease in AML cell proliferation, induction of apoptosis, and ferroptosis.[2][13] This is accompanied by the upregulation of cell cycle inhibitors like CDKN1A and CDKN2B.[2][13] In other hematological cancers like acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), BRD9 degradation also induces apoptosis and can sensitize cancer cells to other chemotherapeutic agents.[14][15]

Other Solid Tumors
  • Prostate Cancer: BRD9 is a critical regulator of androgen receptor (AR) signaling. Inhibition with this compound reduces the viability of prostate cancer cell lines with IC50 values around 3 µM.[16]

  • Malignant Rhabdoid Tumors (MRTs): These aggressive pediatric cancers are often characterized by mutations in the SWI/SNF component SMARCB1. MRTs show a dependency on the residual activity of the SWI/SNF complex, making BRD9 an attractive therapeutic target.[3] this compound treatment of MRT cells leads to decreased proliferation, G1-phase cell cycle arrest, and apoptosis.[17]

Quantitative Data: this compound In Vitro Efficacy

The following table summarizes key quantitative data regarding the effect of this compound on various cancer cell lines.

Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
NB4Acute Myeloid Leukemia (AML)CCK-8Cell Viability4 µM & 8 µMDose-dependent inhibition of cell growth over 96h.[2][18]
MV4-11Acute Myeloid Leukemia (AML)CCK-8Cell Viability4 µM & 8 µMDose-dependent inhibition of cell growth; more sensitive than NB4.[2][18]
Kasumi-1Acute Myeloid Leukemia (AML)qPCRGene Expression10 µMDownregulation of CLEC1, DUSP6, FES, SAMSN1.[5]
LNCaPProstate CancerCell ViabilityIC50~3 µMDose-dependent reduction in viability after 5 days.[16]
VCaPProstate CancerCell ViabilityIC50~3 µMDose-dependent reduction in viability after 5 days.[16]
22Rv1Prostate CancerCell ViabilityIC50~3 µMDose-dependent reduction in viability after 5 days.[16]

Impact on Immune Response Pathways

Beyond oncology, BRD9 is a key modulator of the innate immune response, particularly interferon signaling.

Regulation of Interferon-Stimulated Genes (ISGs)

The type I interferon (IFN) response is a primary defense against viral infections. Upon IFN stimulation, the ISGF3 transcriptional complex (STAT1, STAT2, IRF9) is activated and drives the expression of hundreds of interferon-stimulated genes (ISGs).[19][20] BRD9, as part of the ncBAF complex, is required for the robust transcriptional activation of a specific subset of these ISGs.[19][21][22]

Mechanistically, upon IFN stimulation, BRD9 and the BET protein BRD4 are co-recruited to the promoters of ISGs along with the ISGF3 complex.[19][20] Inhibition or degradation of BRD9 reduces the binding of STAT1, STAT2, and IRF9 to these promoters, thereby dampening the transcriptional response.[19] This leads to a less effective antiviral state.[21] This regulatory role suggests that BRD9 inhibitors could be therapeutically relevant for limiting interferon-associated inflammation in autoimmune or inflammatory diseases.[19][20][22]

IFN Type I IFN (IFN-α/β) IFNAR IFNAR Receptor IFN->IFNAR JAK_STAT JAK-STAT Signaling Cascade IFNAR->JAK_STAT ISGF3 ISGF3 Complex (STAT1, STAT2, IRF9) JAK_STAT->ISGF3 Activates ISG_Promoter ISG Promoter ISGF3->ISG_Promoter Binds ISGF3->ISG_Promoter Binding Reduced ncBAF ncBAF (BRD9) ncBAF->ISG_Promoter Co-recruited ncBAF->ISG_Promoter Recruitment Reduced BRD4 BRD4 BRD4->ISG_Promoter Co-recruited ISG_Transcription ISG Transcription ISG_Promoter->ISG_Transcription Response Antiviral / Inflammatory Response ISG_Transcription->Response I_BRD9 This compound I_BRD9->ncBAF Inhibits

Caption: this compound modulates the Type I Interferon (IFN) signaling pathway. (Max-width: 760px)

Key Experimental Protocols

The following protocols outline standard methodologies for investigating the effects of this compound in a laboratory setting.

Cell Viability Assay (e.g., CCK-8)

This assay measures cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., NB4, MV4-11) in a 96-well plate at a density of 4,000-10,000 cells/well. Allow cells to adhere or stabilize overnight.

  • Treatment: Add this compound at various concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 96 hours).[2]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Data is typically normalized to the vehicle control to determine the percentage of viability.

Western Blot for Protein Expression and Apoptosis

This technique is used to detect changes in protein levels or cleavage events indicative of apoptosis.

  • Cell Lysis: Treat cells with this compound (e.g., 8 µM for 48 hours).[13] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD9, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Quantitative Reverse Transcription PCR (qRT-PCR)

Used to measure changes in the mRNA levels of target genes.

  • Treatment and RNA Extraction: Treat cells with this compound (e.g., 8 µM for 24 hours).[2] Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., CDKN1A, IER3, MX1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

cluster_0 Analysis Pathways start Start: AML Cell Culture treat Treat cells with this compound (e.g., 8µM) vs. DMSO Control start->treat incubate Incubate for 24-96h treat->incubate viability Cell Viability Assay (CCK-8) incubate->viability protein Protein Lysate Preparation incubate->protein rna Total RNA Extraction incubate->rna end_via Result: Reduced Viability viability->end_via western Western Blot (Apoptosis Markers: Cleaved PARP, Casp3) protein->western qpcr qRT-PCR (Gene Expression: CDKN1A, IER3) rna->qpcr end_prot Result: Apoptosis Induction western->end_prot end_rna Result: Altered Gene Expression qpcr->end_rna

Caption: Experimental workflow for assessing this compound's effects on AML cells. (Max-width: 760px)

Conclusion

This compound is a highly selective and potent chemical probe that has been instrumental in elucidating the biological functions of BRD9. Its application has revealed that BRD9 is a critical node in both oncogenic and immune signaling pathways. In oncology, particularly in cancers like synovial sarcoma and AML, this compound disrupts essential transcriptional programs that drive tumor proliferation and survival.[2][6] In immunology, it acts as a modulator of the interferon response by controlling the expression of a key subset of ISGs.[19][21] This dual role positions BRD9 inhibitors and degraders as a compelling new class of therapeutics, with potential applications as standalone agents, in combination therapies to overcome drug resistance, and as modulators of inflammation.[3][14] Further investigation into the precise mechanisms and clinical application of BRD9-targeted therapies is a promising frontier in drug development.

References

The Unveiling of a Selective Chemical Probe: A Technical Guide to the Structure-Based Design and Selectivity of I-BRD9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the discovery and optimization of I-BRD9, a potent and highly selective chemical probe for the bromodomain of BRD9. Through a meticulous structure-based design approach, this compound emerged as a critical tool for elucidating the biological functions of BRD9, a component of the human SWI/SNF chromatin remodeling complex implicated in various cancers. This document provides a comprehensive overview of its design rationale, selectivity profile, and the experimental methodologies employed in its characterization.

The Imperative for a Selective BRD9 Probe

Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery. The SWI/SNF complex plays a fundamental role in regulating gene expression by altering chromatin structure, and its dysregulation is increasingly linked to oncogenesis. While the bromodomain and extra-terminal domain (BET) family of proteins have been extensively studied and targeted therapeutically, the specific functions of non-BET bromodomains like BRD9 have remained less understood due to a lack of selective inhibitors. The development of this compound was driven by the need for a chemical tool to dissect the cellular roles of BRD9's bromodomain activity, independent of the well-characterized effects of BET inhibition.

Structure-Based Design: A Journey to Selectivity

The discovery of this compound was a testament to the power of iterative, structure-based drug design. The journey began with the identification of a thienopyridone screening hit, compound 17 , which exhibited modest potency for BRD9 and some selectivity over the first bromodomain of BRD4 (BRD4(1)). X-ray crystallography of this initial hit in complex with both BRD9 and BRD4(1) provided the critical insights that guided the subsequent optimization process.

The key structural differences between the acetyl-lysine binding pockets of BRD9 and the BET family members were systematically exploited to enhance both potency and selectivity. A pivotal modification was the introduction of an amidine moiety, which was hypothesized to form favorable interactions within the BRD9 binding site while being sterically disfavored in the corresponding pocket of BET bromodomains. This strategic chemical alteration, along with other structure-guided modifications, ultimately led to the discovery of this compound.

Below is a logical workflow diagram illustrating the iterative process of this compound's structure-based design.

IBRD9_Design_Workflow cluster_0 Initial Hit Identification cluster_1 Structural Biology & Analysis cluster_2 Iterative Optimization Cycles cluster_3 Lead Candidate start High-Throughput Screening hit Identification of Thienopyridone Hit (Compound 17) start->hit xtal X-ray Crystallography of Compound 17 with BRD9 and BRD4(1) hit->xtal analysis Analysis of Binding Site Differences (ZA Channel) xtal->analysis hypothesis Hypothesis Generation for Selectivity Enhancement (e.g., Amidine Introduction) analysis->hypothesis synthesis Synthesis of Analogs hypothesis->synthesis Iterate sar Structure-Activity Relationship (SAR) Studies synthesis->sar Iterate sar->hypothesis Iterate ibrd9 This compound: Potent and Selective Probe sar->ibrd9 Optimization Complete

A logical workflow of the structure-based design of this compound.

Unprecedented Selectivity Profile of this compound

This compound exhibits remarkable selectivity for BRD9 over other bromodomain-containing proteins, most notably the BET family. This high degree of selectivity is crucial for its utility as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of BRD9.

Quantitative Selectivity Data

The selectivity of this compound has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: this compound Potency and BET Family Selectivity

TargetAssay TypepIC50Fold Selectivity vs. BRD4(1)
BRD9TR-FRET7.3-
BRD4(1)TR-FRET5.3>100-fold

Data compiled from multiple sources.

Table 2: BROMOscan Selectivity Profile of this compound

Target BromodomainpKdFold Selectivity vs. BRD9
BRD9 8.7 -
BRD76.4200-fold
BRD4(1)< 5.5>700-fold
BRD4(2)< 5.5>700-fold
BRD2(1)< 5.5>700-fold
BRD2(2)< 5.5>700-fold
BRD3(1)< 5.5>700-fold
BRD3(2)< 5.5>700-fold
BRDT(1)< 5.5>700-fold
BRDT(2)< 5.5>700-fold
Selectivity against a panel of 34 bromodomains was >70-fold for all other members tested.

Data from BROMOscan profiling.

Structural Basis of Selectivity

The high selectivity of this compound is a direct result of specific molecular interactions within the acetyl-lysine binding pocket of the BRD9 bromodomain. The co-crystal structure of this compound in complex with BRD9 (PDB ID: 4UIW) reveals key hydrogen bonding interactions with the side chain of Asn100 and the backbone of Ile53 and Arg101. The amidine group, a critical determinant of selectivity, occupies a region of the binding pocket that differs significantly in size and electrostatic potential from the corresponding region in BET family bromodomains. This structural disparity leads to unfavorable interactions and steric clashes when this compound attempts to bind to BET bromodomains, thus accounting for its remarkable selectivity.

BRD9 in the SWI/SNF Signaling Pathway

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key player in the regulation of gene expression. The bromodomain of BRD9 functions as a "reader" of acetylated lysine residues on histone tails, recruiting the ncBAF complex to specific genomic loci. Once recruited, the ATPase activity of the SWI/SNF complex remodels chromatin, making DNA more accessible for transcription factors and other regulatory proteins. This process ultimately influences the expression of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. The inhibition of BRD9's bromodomain by this compound disrupts this recruitment process, leading to altered gene expression and downstream cellular effects.

The following diagram illustrates the role of BRD9 within the SWI/SNF complex and the mechanism of action of this compound.

BRD9_Signaling_Pathway cluster_0 Chromatin Regulation cluster_1 Inhibition by this compound Histone Acetylated Histone Tails BRD9 BRD9 (Bromodomain) Histone->BRD9 recognizes ncBAF ncBAF Complex (SWI/SNF) BRD9->ncBAF recruits Chromatin Chromatin Remodeling ncBAF->Chromatin mediates Gene Gene Expression Chromatin->Gene alters IBRD9 This compound IBRD9->BRD9 inhibits binding

The role of BRD9 in the SWI/SNF complex and its inhibition by this compound.

Experimental Protocols

The characterization of this compound relied on a suite of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of inhibitors to a target bromodomain.

  • Principle: The assay measures the disruption of the interaction between a biotinylated acetyl-lysine containing peptide and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-d2 serves as the acceptor. When the peptide and bromodomain interact, FRET occurs. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged BRD9 or other bromodomain protein

    • Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)

    • Europium (Eu3+) cryptate-labeled anti-GST antibody

    • Streptavidin-d2

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • 384-well low-volume plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the test compound, GST-tagged bromodomain, and biotinylated histone peptide.

    • Incubate at room temperature for 15-30 minutes to allow for binding equilibration.

    • Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-d2.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

    • Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.

BROMOscan™ Assay

This is a competitive binding assay used for broad selectivity profiling of inhibitors against a large panel of bromodomains.

  • Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. In the absence of a competing inhibitor, the bromodomain binds to the immobilized ligand and is captured on a solid support. The amount of bound bromodomain is then quantified by qPCR of the attached DNA tag. A test compound that binds to the bromodomain will prevent its interaction with the immobilized ligand, resulting in a reduced amount of captured protein and a lower qPCR signal.

  • Procedure (as performed by a service provider like DiscoveRx/Eurofins):

    • Test compounds are typically screened at a fixed concentration (e.g., 10 µM) in singlicate.

    • For compounds showing significant binding, a 10-point dose-response curve is generated to determine the dissociation constant (Kd).

    • The results are reported as percent of control, with the control being the amount of bromodomain bound in the absence of the test compound.

    • Kd values are calculated from the competition binding curves.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of an inhibitor to its target protein within intact, live cells.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRD9 bromodomain (the energy acceptor). When the tracer binds to the NanoLuc-BRD9 fusion protein, BRET occurs. A test compound that enters the cell and binds to the BRD9 bromodomain will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid encoding NanoLuc®-BRD9 fusion protein

    • NanoBRET™ fluorescent tracer for BRD9

    • Transfection reagent

    • Opti-MEM® I Reduced Serum Medium

    • White, non-binding 96- or 384-well plates

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • BRET-capable plate reader

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-BRD9 fusion vector and plate in 96- or 384-well plates.

    • After 24 hours, prepare serial dilutions of this compound in Opti-MEM.

    • Add the test compound to the cells, followed by the NanoBRET™ tracer at a final concentration near its EC50.

    • Equilibrate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

    • Read the plate on a BRET-capable plate reader, measuring donor emission (450-480 nm) and acceptor emission (>600 nm).

    • Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound stands as a landmark achievement in the field of chemical biology and drug discovery. Its development, guided by the principles of structure-based design, has provided the scientific community with a highly selective and potent tool to probe the intricate biology of BRD9. The detailed understanding of its structure-activity relationship and selectivity profile, as outlined in this guide, not only validates its use in target validation and functional studies but also provides a blueprint for the design of future selective inhibitors for other challenging epigenetic targets. The continued application of this compound and next-generation probes will undoubtedly shed further light on the role of BRD9 in health and disease, paving the way for novel therapeutic strategies.

Preliminary Studies on I-BRD9 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by arrested differentiation and uncontrolled proliferation of myeloid progenitor cells. Recent research has highlighted the critical role of epigenetic dysregulation in AML pathogenesis. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a crucial factor for AML development and maintenance.[1][2] This technical guide provides an in-depth overview of preliminary studies on I-BRD9, a selective small-molecule inhibitor of BRD9, in the context of AML. We summarize the mechanism of action, preclinical efficacy, and key experimental protocols used to evaluate the anti-leukemic effects of this compound, presenting quantitative data and visualizing critical pathways to support ongoing research and drug development efforts.

Introduction

Acute Myeloid Leukemia (AML) remains a significant clinical challenge, with therapeutic options for many patients remaining limited.[1] The discovery that epigenetic regulators are key drivers of leukemogenesis has opened new avenues for targeted therapies.[1] Among these regulators, the mammalian SWI/SNF (or BAF) chromatin remodeling complexes are frequently mutated in human cancers and play a central role in controlling gene expression.[2][3]

BRD9 is a bromodomain-containing subunit that defines a specific configuration of the SWI/SNF complex, termed the non-canonical BAF (ncBAF) complex.[2][4] The bromodomain of BRD9 functions by recognizing and binding to acetylated lysine residues on histone proteins, thereby targeting the ncBAF complex to specific chromatin regions to modulate gene transcription.[1][5] Studies have shown that BRD9 is overexpressed in AML patient samples and is required to sustain leukemic cell proliferation and block differentiation, making it an attractive therapeutic target.[1][6] this compound is a potent and selective chemical probe that competitively inhibits the BRD9 bromodomain, providing a critical tool to investigate its function and therapeutic potential in AML.[1][7][8]

The Role of BRD9 and the ncBAF Complex in AML

BRD9 is an integral component of the ncBAF chromatin remodeling complex.[2][9] Its function is essential for AML cell viability.[10][11] The bromodomain of BRD9 acts as an "epigenetic reader," anchoring the complex to acetylated histones at specific genomic loci, particularly at enhancer regions.[1][7] This targeting mechanism is critical for regulating the expression of key genes involved in cell proliferation and survival.

In AML, the BRD9-containing ncBAF complex is required to maintain a transcriptional program that sustains high levels of the MYC oncogene.[3][6] By modulating chromatin accessibility, the complex ensures that transcription factors can access the MYC promoter and enhancers, driving the rapid cell proliferation characteristic of leukemia.[6] Inhibition of the BRD9 bromodomain disrupts this process, leading to the suppression of MYC and its downstream targets.[3][6]

BRD9_Mechanism cluster_0 ncBAF Complex cluster_1 Chromatin cluster_2 Transcriptional Regulation BRD9 BRD9 Histone Acetylated Histone (Ac-Lys) BRD9->Histone Binds Enhancer MYC Enhancer BRD9->Enhancer Remodels Chromatin ATPase SMARCA4/2 (ATPase) ATPase->Enhancer Remodels Chromatin Other Other Subunits (e.g., GLTSCR1) Other->Enhancer Remodels Chromatin MYC MYC Transcription Enhancer->MYC Activates Proliferation AML Proliferation & Survival MYC->Proliferation Drives

Figure 1: Role of BRD9 within the ncBAF complex in regulating MYC transcription in AML.

Preclinical Efficacy of this compound in AML Models

In Vitro Cellular Effects

Treatment of AML cell lines with this compound leads to a significant and dose-dependent reduction in cell proliferation and viability.[1] This anti-proliferative effect is accompanied by the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][12] Studies on AML cell lines such as NB4 and MV4-11 have demonstrated that this compound treatment results in:

  • Induction of Apoptosis: this compound triggers the intrinsic apoptotic pathway, evidenced by the cleavage of Caspase-9, Caspase-3, and Poly (ADP-ribose) polymerase (PARP).[1][12] Cell death is largely blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming the apoptotic mechanism.[1][12] To a lesser extent, ferroptosis is also induced.[1][7]

  • Cell Cycle Arrest: A decrease in DNA synthesis, measured by reduced EdU (5-ethynyl-2'-deoxyuridine) incorporation, indicates that this compound causes a block in cell cycle progression.[1][12] This is associated with the upregulation of cell cycle inhibitors such as CDKN1A and CDKN2B.[1][12]

  • Targeted Gene Expression Changes: Inhibition of BRD9 leads to altered expression of specific target genes. Notably, the expression of genes involved in cell cycle inhibition (CDKN1A, CDKN2B) and cell death (IER3) is increased.[1]

Importantly, the anti-leukemic effects of this compound are observed without inducing myeloid differentiation, suggesting a distinct mechanism from other AML-targeted therapies.[1]

I_BRD9_Signaling cluster_genes Gene Expression Changes cluster_pheno Cellular Phenotype I_BRD9 This compound BRD9 BRD9 Bromodomain I_BRD9->BRD9 Inhibits Caspases Caspase 9/3 Cleavage PARP Cleavage I_BRD9->Caspases Induces ncBAF ncBAF Complex Function Disrupted BRD9->ncBAF Required for CDKNs ↑ CDKN1A ↑ CDKN2B ncBAF->CDKNs Regulates MYC ↓ MYC ncBAF->MYC Regulates IER3 ↑ IER3 ncBAF->IER3 Regulates CellCycle Cell Cycle Arrest CDKNs->CellCycle Induces Proliferation ↓ Proliferation MYC->Proliferation Promotes Apoptosis Apoptosis IER3->Apoptosis Contributes to CellCycle->Proliferation Reduces Apoptosis->Proliferation Reduces Caspases->Apoptosis Executes

Figure 2: Signaling pathway of this compound action leading to apoptosis and cell cycle arrest in AML.

Quantitative In Vitro Data

The following table summarizes key quantitative data from preclinical studies of BRD9 inhibitors and degraders in AML cell lines.

CompoundCell Line(s)AssayEndpointResultCitation(s)
This compound NB4, MV4-11CCK-8Growth InhibitionDose-dependent inhibition at 4 & 8 µM[1]
FHD-609 Panel of 39 AML linesCTG Assay (10 days)IC50Sensitivity defined as < 20 nM[9]
FHD-609 EOL-1 (sensitive)ATAC-seqChromatin MotifEnrichment of IRF8 motif after treatment[9]
BI-7273 AML Cell LinesProliferation Assay-Suppressed proliferation[3]

Note: FHD-609 is a selective BRD9 degrader, not a direct inhibitor like this compound, but its activity underscores the therapeutic potential of targeting BRD9.[9][13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. Below are summaries of the core experimental protocols used to assess the effects of this compound on AML cells.[1][12]

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine cell viability and proliferation.

  • Cell Plating: Seed AML cells (e.g., NB4, MV4-11) in 96-well plates at a specified density.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 4 µM, 8 µM) or DMSO as a vehicle control.

  • Incubation: Incubate plates for desired time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat AML cells with this compound or vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect cells by centrifugation and wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (EdU Incorporation)

This assay measures DNA synthesis to assess cell cycle progression.

  • Cell Treatment: Treat AML cells with this compound or vehicle control.

  • EdU Labeling: Add 10 µM EdU to the cell culture and incubate for 2 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Harvest cells, fix with 4% paraformaldehyde, and permeabilize with a saponin-based buffer.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488) to detect the incorporated EdU.

  • DNA Staining: Stain total DNA content with a dye like PI or DAPI.

  • Analysis: Analyze by flow cytometry to determine the percentage of cells in the S-phase (EdU-positive).

Western Blotting

This technique is used to detect specific proteins and their cleavage products.

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, antthis compound).

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start AML Cell Culture (e.g., MV4-11, NB4) treatment Treatment with this compound (vs. DMSO control) start->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle (EdU Staining) treatment->cellcycle protein Protein Analysis (Western Blot) treatment->protein rna Gene Expression (qRT-PCR) treatment->rna conclusion Conclusion: This compound inhibits proliferation, induces apoptosis & cell cycle arrest viability->conclusion flow Flow Cytometry apoptosis->flow cellcycle->flow blot Imaging & Densitometry protein->blot qpcr Relative Quantification (ΔΔCt Method) rna->qpcr flow->conclusion blot->conclusion qpcr->conclusion

Figure 3: A generalized workflow for in vitro evaluation of this compound in AML cell lines.

Conclusion and Future Directions

Preliminary studies robustly demonstrate that targeting the BRD9 bromodomain with the selective inhibitor this compound effectively inhibits the growth of AML cells.[1][12] The mechanism of action involves the disruption of BRD9-dependent transcriptional programs, leading to the induction of apoptosis and cell cycle arrest.[1][6] These findings establish BRD9 as a promising therapeutic target in AML.

Future research should focus on several key areas:

  • In Vivo Efficacy: While in vitro data are promising, evaluating this compound and next-generation BRD9 inhibitors in AML patient-derived xenograft (PDX) models is a critical next step.[9]

  • Biomarker Discovery: Identifying predictive biomarkers of response is essential for clinical development. Studies on the BRD9 degrader FHD-609 suggest that high expression of the transcription factor IRF8 may correlate with sensitivity in a subset of AML.[9]

  • Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care AML therapies (e.g., cytarabine, venetoclax) or other epigenetic modifiers could lead to more effective treatment regimens.

  • Development of Degraders: The development of potent and selective BRD9 protein degraders (PROTACs), such as FHD-609, represents a complementary and potentially more potent therapeutic strategy.[9][14][15]

References

Exploring the Therapeutic Potential of I-BRD9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a significant target in therapeutic research, primarily due to its role as a subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1] These complexes are fundamental in regulating gene expression by altering chromatin structure, and their dysregulation is implicated in numerous diseases, including various cancers.[1][2] BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering the SWI/SNF complex to specific chromatin regions to modulate gene transcription.[1][3]

I-BRD9 is a potent and highly selective chemical probe designed to inhibit the bromodomain of BRD9.[4] Developed through structure-based design, it offers a powerful tool to investigate the biological functions of BRD9 and explore its therapeutic potential.[4][5] This technical guide provides an in-depth overview of this compound, summarizing its biochemical activity, cellular effects, and the signaling pathways it modulates, with a focus on its applications in oncology and inflammatory diseases.

Mechanism of Action

This compound functions as a competitive inhibitor of the BRD9 bromodomain.[6] By occupying the acetyl-lysine binding pocket, it prevents BRD9 from "reading" the epigenetic marks on histones and other proteins.[1] This action disrupts the recruitment and function of the non-canonical BAF (ncBAF) chromatin remodeling complex, of which BRD9 is a key component, leading to altered expression of a specific subset of genes.[1][7] A key advantage of this compound is its high selectivity; it demonstrates over 700-fold selectivity against the Bromodomain and Extra-Terminal domain (BET) family of proteins (like BRD4) and 200-fold selectivity over the highly homologous BRD7, minimizing off-target effects.[4][5]

cluster_0 Normal BRD9 Function cluster_1 Action of this compound Histone Acetylated Histone Tail BRD9 BRD9 Bromodomain Histone->BRD9 Binds SWI_SNF ncBAF Complex BRD9->SWI_SNF Recruits Gene Target Gene Transcription SWI_SNF->Gene Regulates I_BRD9 This compound BRD9_inhibited BRD9 Bromodomain I_BRD9->BRD9_inhibited Competitively Binds & Inhibits SWI_SNF_inactive ncBAF Complex BRD9_inhibited->SWI_SNF_inactive Fails to Recruit Gene_altered Altered Gene Transcription (e.g., Apoptosis, Cell Cycle Arrest) SWI_SNF_inactive->Gene_altered Dysregulation

Caption: Mechanism of this compound Action.

Quantitative Data: Potency and Selectivity

This compound has been extensively characterized using various biochemical and cellular assays to determine its potency, selectivity, and cellular engagement. The data below is compiled from multiple studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeValueReference
BRD9TR-FRETpIC50: 7.3 (IC50: 50 nM)[8][9][10]
BRD9BROMOscan™pKd: 8.7 (Kd: 1.9 nM)[9][11]
BRD4TR-FRETpIC50: 5.3[8][9]
BRD7BROMOscan™pKd: 6.4 (Kd: 380 nM)[9][11]

Table 2: Cellular Target Engagement and Activity of this compound

Cell LineAssay TypeValueReference
HEK293NanoBRETIC50: 158 nM[8][11]
HUT-78Chemoproteomics>625-fold selective for BRD9 over BRD3[4][12]
LNCaP, VCaP, 22Rv1, C4-2Cell ViabilityIC50: ~3 µM[13]
BT12, Chla266, G401 (Rhabdoid)Cell ViabilitySignificant effect at 20 µM[14]
NB4, MV4-11 (AML)CCK-8 ProliferationDose-dependent inhibition (4 and 8 µM)[3]

Therapeutic Potential in Disease

Oncology

This compound has demonstrated significant anti-tumor activity across a range of cancers, particularly those with a dependency on the SWI/SNF complex.

  • Acute Myeloid Leukemia (AML): In AML cell lines, this compound treatment leads to decreased cell proliferation, cell cycle inhibition, and increased apoptosis and ferroptosis.[3] It induces the expression of cell cycle inhibitors like CDKN1A and CDKN2B.[3] The sensitivity to this compound can be cell-type specific, suggesting that certain AML subtypes may be more responsive.[3]

  • Rhabdoid Tumors: These aggressive pediatric cancers are often characterized by mutations in SWI/SNF subunits.[14] Treatment of rhabdoid tumor cell lines with this compound resulted in decreased cell proliferation, G1-phase cell cycle arrest, and apoptosis.[14] Furthermore, this compound showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin and carboplatin.[14]

  • Prostate Cancer: BRD9 is critical for the viability of prostate cancer cells and modulates androgen receptor (AR) signaling.[13] this compound treatment reduces the viability of prostate cancer cell lines and downregulates the expression of AR-target genes.[13]

  • Uterine Fibroids: In uterine fibroid cells, where BRD9 is significantly upregulated, this compound suppresses tumorigenesis by increasing apoptosis, inducing cell cycle arrest, and decreasing extracellular matrix deposition.[15][16]

cluster_0 Oncogenic Pathways cluster_1 Cellular Outcomes I_BRD9 This compound AML AML I_BRD9->AML Rhabdoid Rhabdoid Tumors I_BRD9->Rhabdoid Prostate Prostate Cancer I_BRD9->Prostate Uterine Uterine Fibroids I_BRD9->Uterine Proliferation Decreased Proliferation AML->Proliferation Apoptosis Increased Apoptosis AML->Apoptosis GeneReg Altered Gene Expression (CDKN1A, AR Targets) AML->GeneReg Rhabdoid->Proliferation Rhabdoid->Apoptosis CellCycle Cell Cycle Arrest (G1) Rhabdoid->CellCycle Prostate->Proliferation Prostate->GeneReg Uterine->Proliferation Uterine->Apoptosis Uterine->CellCycle

Caption: this compound Therapeutic Effects in Oncology.
Inflammation

BRD9 also plays a role in regulating inflammatory responses, presenting therapeutic opportunities in immunology.

  • Macrophage Activation: In macrophages, this compound limits inflammation by specifically blocking the induction of interferon-stimulated genes (ISGs).[7] This effect is achieved through cooperation with the BET protein BRD4, with both proteins being co-recruited to target gene sites upon inflammatory stimulation.[7]

  • Glucocorticoid Receptor (GR) Synergy: this compound can potentiate the anti-inflammatory effects of glucocorticoids.[17] Mechanistically, BRD9 appears to act as a genomic antagonist of the GR at certain inflammatory genes. Inhibition or degradation of BRD9 increases GR occupancy at these sites, leading to enhanced repression of inflammatory targets.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the binding affinity of this compound to the BRD9 bromodomain. It relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to an antibody against a tagged bromodomain and an acceptor fluorophore (e.g., APC) conjugated to a ligand (e.g., biotinylated histone peptide). When the bromodomain binds the histone peptide, the donor and acceptor are brought into proximity, generating a FRET signal.

  • Methodology:

    • Recombinant tagged BRD9 protein is incubated with a specific antibody-donor conjugate.

    • A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), complexed with streptavidin-acceptor, is added.

    • Serial dilutions of this compound are added to the mixture.

    • The competitive binding of this compound displaces the histone peptide, disrupting the FRET signal.

    • The signal is measured at specific emission wavelengths, and the IC50 value is calculated from the dose-response curve.

BROMOscan™ Assay

  • Principle: This is a competitive binding assay that measures the affinity (Kd) of a test compound against a large panel of bromodomains.

  • Methodology:

    • Bromodomains are tagged with DNA and immobilized on beads.

    • A fluorescently labeled ligand that is known to bind the bromodomain is added.

    • This compound is added at various concentrations to compete with the fluorescent ligand for binding to the bromodomain.

    • The amount of bound fluorescent ligand is measured. A reduction in fluorescence indicates displacement by this compound.

    • The dissociation constant (Kd) is determined by quantifying the amount of this compound required to displace 50% of the fluorescent ligand.[9]

NanoBRET™ Cellular Target Engagement Assay

  • Principle: This assay quantifies compound binding to a specific protein target within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein (energy donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (energy acceptor).

  • Methodology:

    • HEK293 cells are transiently transfected with a vector expressing BRD9 fused to NanoLuc® luciferase.

    • The cells are treated with serial dilutions of this compound.

    • The fluorescent NanoBRET™ tracer is added, followed by the NanoLuc® substrate.

    • This compound competes with the tracer for binding to the BRD9-NanoLuc® fusion protein. This competition reduces the BRET signal in a dose-dependent manner.

    • The BRET signal is measured, and the IC50 value is calculated, reflecting the compound's affinity for the target in a cellular context.[8][11]

start Start: HEK293 Cells transfect 1. Transfect with BRD9-NanoLuc® Vector start->transfect treat 2. Add Serial Dilutions of this compound transfect->treat add_tracer 3. Add Fluorescent Tracer & NanoLuc® Substrate treat->add_tracer measure 4. Measure BRET Signal (Donor & Acceptor Emission) add_tracer->measure analyze 5. Calculate Cellular IC50 measure->analyze end End: Target Engagement Potency analyze->end

References

Methodological & Application

Application Notes and Protocols for I-BRD9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing I-BRD9, a potent and selective inhibitor of the bromodomain of BRD9, in cell culture experiments. The following sections detail the mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.

Mechanism of Action

This compound is a high-affinity chemical probe that specifically targets the bromodomain of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF. By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound competitively inhibits its interaction with acetylated histones and other acetylated proteins. This disruption prevents the recruitment of the ncBAF complex to specific chromatin loci, leading to modulation of gene expression. The inhibition of BRD9 has been shown to impact pathways involved in oncology and immune response, making this compound a valuable tool for studying the biological functions of BRD9 and for potential therapeutic development.[1][2]

The signaling pathway affected by this compound primarily involves the regulation of gene transcription. BRD9, as part of the ncBAF complex, is involved in altering chromatin structure to make DNA more accessible for transcription. By inhibiting BRD9, this compound effectively blocks this process for a specific subset of genes.

IBRD9_Mechanism_of_Action cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD9_ncBAF BRD9-containing ncBAF Complex Acetylated_Histones->BRD9_ncBAF binds to Chromatin_Remodeling Chromatin Remodeling BRD9_ncBAF->Chromatin_Remodeling promotes Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription enables IBR_D9 This compound IBR_D9->BRD9_ncBAF inhibits binding IBRD9_Treatment_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Seed_Cells Seed Cells in Plates Cell_Culture->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Prepare_Treatment Prepare this compound and Vehicle Control Solutions Adherence->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Downstream_Analysis Proceed to Downstream Analysis Incubate->Downstream_Analysis

References

Application Notes and Protocols for I-BRD9 in In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] As a member of the non-canonical SWI/SNF chromatin remodeling complex, BRD9 is implicated in various cellular processes, including gene transcription, and has emerged as a therapeutic target in oncology and inflammatory conditions.[4][5] this compound serves as an invaluable tool for investigating the biological functions of BRD9 and for the development of novel therapeutics.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro binding assays to characterize its interaction with BRD9 and to screen for new inhibitors.

Data Presentation

The following tables summarize the quantitative data for this compound binding to BRD9 and other bromodomains, highlighting its potency and selectivity.

Table 1: this compound Binding Affinity and Potency

TargetAssay TypeValueUnitReference
BRD9TR-FRET7.3pIC50[1][6][7]
BRD9BROMOscan8.7pKd[3][6][8]
BRD9NanoBRET6.8pIC50[6]
Endogenous BRD9 (HUT-78 cells)Chemoproteomic Competition Binding0.07943µM (IC50)[1]

Table 2: this compound Selectivity Profile

Off-TargetAssay TypeValueFold Selectivity (vs. BRD9)Reference
BRD4TR-FRET5.3 (pIC50)~100[1][6]
BET FamilyTR-FRET / BROMOscan->700[2][3][9][10]
BRD7BROMOscan6.4 (pKd)~200[3][8][9][10]
Panel of 34 BromodomainsBROMOscan->70[2][3]
BRD3 (endogenous)Chemoproteomic Competition Binding->625[3]

Signaling Pathway

BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[4] It plays a role in recruiting this complex to acetylated histones, thereby influencing gene expression. Dysregulation of BRD9 has been linked to various signaling pathways involved in cancer and other diseases.

BRD9_Signaling_Pathway BRD9 Signaling Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of DNA DNA ncBAF->DNA remodels chromatin Histones Acetylated Histones Histones->BRD9 recruits Gene_Expression Target Gene Expression DNA->Gene_Expression leads to Oncology Oncology Gene_Expression->Oncology Immune_Response Immune Response Gene_Expression->Immune_Response TGF_beta TGF-β/Activin/Nodal Pathway Gene_Expression->TGF_beta Interferon Interferon Signaling Gene_Expression->Interferon

Caption: BRD9 as part of the ncBAF complex recognizes acetylated histones, leading to chromatin remodeling and regulation of gene expression involved in various cellular processes.

Experimental Protocols

Here, we provide a detailed protocol for a competitive binding assay using AlphaScreen™ technology. This is a common method for assessing the binding of this compound to BRD9 and for screening compound libraries.

AlphaScreen™ Competitive Binding Assay

This protocol is adapted from commercially available BRD9 inhibitor screening assay kits.[11][12][13]

Objective: To determine the IC50 value of this compound or other test compounds for the interaction between BRD9 and an acetylated histone peptide.

Principle: The AlphaScreen™ technology is a bead-based assay that measures molecular interactions in a microplate format.[14][15] A donor bead and an acceptor bead are brought into proximity through a biological interaction. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. In this competitive assay, a test compound that inhibits the BRD9-histone interaction will prevent the beads from coming into proximity, resulting in a decrease in the AlphaScreen™ signal.

Materials:

  • Recombinant Human BRD9 protein (GST-tagged or His-tagged)

  • Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)

  • Streptavidin-coated Donor beads

  • Anti-GST or Anti-His Acceptor beads

  • This compound (as a positive control inhibitor)

  • Test compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white microplates (low-volume)

Experimental Workflow Diagram:

AlphaScreen_Workflow AlphaScreen Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - BRD9 Protein - Biotinylated Peptide - this compound/Test Compounds Add_Reagents Add BRD9, Peptide, and Compound to Plate Reagent_Prep->Add_Reagents Incubate1 Incubate (30 min, RT) Add_Reagents->Incubate1 Add_Acceptor Add Acceptor Beads Incubate1->Add_Acceptor Incubate2 Incubate (60 min, RT, dark) Add_Acceptor->Incubate2 Add_Donor Add Donor Beads Incubate2->Add_Donor Incubate3 Incubate (60 min, RT, dark) Add_Donor->Incubate3 Read_Plate Read Plate (AlphaScreen Reader) Incubate3->Read_Plate Plot_Data Plot % Inhibition vs. [Compound] Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: Workflow for the AlphaScreen competitive binding assay to determine inhibitor potency.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Dilute BRD9 protein and biotinylated histone peptide in Assay Buffer to the desired concentrations (optimization may be required).

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds or this compound to the wells of a 384-well plate.

    • For positive control (no inhibition), add 5 µL of Assay Buffer with DMSO.

    • For negative control (background), add 5 µL of Assay Buffer with DMSO.

  • Reaction Mixture:

    • Prepare a master mix of BRD9 protein and biotinylated histone peptide.

    • Add 10 µL of the master mix to each well (except the negative control wells, to which only BRD9 or peptide should be added to determine background).

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.

  • Bead Addition:

    • Dilute the Acceptor beads in Assay Buffer according to the manufacturer's instructions. Add 5 µL to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Dilute the Donor beads in Assay Buffer. Add 5 µL to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a critical tool for the study of BRD9 biology and for the discovery of novel therapeutics. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in in vitro binding assays. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the characterization of BRD9 inhibitors.

References

Application Notes: I-BRD9 in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[4][5] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[4][6] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci to modulate chromatin accessibility and gene transcription.[6]

The application of this compound in conjunction with Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful strategy for elucidating the genomic functions of BRD9. By inhibiting the interaction between the BRD9 bromodomain and acetylated histones, this compound can be used to:

  • Validate Target Engagement: Demonstrate that this compound effectively displaces BRD9 from its chromatin binding sites genome-wide.

  • Identify BRD9-Dependent Loci: Pinpoint the specific genes and regulatory elements (promoters, enhancers) whose association with BRD9 is dependent on its bromodomain activity.

  • Elucidate Downstream Effects: Correlate the displacement of BRD9 with changes in local chromatin structure, histone modifications, and the binding of other transcription factors.

  • Uncover Therapeutic Mechanisms: Investigate how BRD9 inhibition alters oncogenic gene expression programs in diseases like cancer.[7][8][9]

Mechanism of Action: BRD9 and this compound in Chromatin Regulation

BRD9, as part of the ncBAF complex, acts as an epigenetic "reader." Its bromodomain recognizes acetylated histones, tethering the complex to chromatin. The ATPase activity within the ncBAF complex then remodels the nucleosomes, typically increasing chromatin accessibility and facilitating gene transcription. This compound competitively binds to the BRD9 bromodomain, preventing its engagement with acetylated histones and disrupting the recruitment and function of the ncBAF complex at its target sites.

BRD9_Mechanism Mechanism of BRD9 and this compound Action cluster_0 Normal BRD9 Function cluster_1 Effect of this compound Histone Acetylated Histone (H3Kac) BRD9 BRD9 Bromodomain Histone->BRD9 Recognizes ncBAF ncBAF Complex BRD9->ncBAF Recruits Remodeling Chromatin Remodeling (Increased Accessibility) ncBAF->Remodeling Transcription Gene Transcription Remodeling->Transcription I_BRD9 This compound Inhibitor BRD9_Inhib BRD9 Bromodomain I_BRD9->BRD9_Inhib Binds & Inhibits Histone_Inhib Acetylated Histone (H3Kac) BRD9_Inhib->Histone_Inhib Binding Blocked No_Recruitment No ncBAF Recruitment BRD9_Inhib->No_Recruitment Blocked Transcription Repressed/Altered No_Recruitment->Blocked ChIP_Seq_Workflow cluster_cell_prep 1. Cell Preparation cluster_chip 2. Chromatin Immunoprecipitation cluster_seq 3. Sequencing & Analysis A1 Cell Culture (e.g., LNCaP, U937) A2 This compound Treatment (e.g., 3 µM, 3 days) vs. DMSO Control A1->A2 B1 Cross-linking (Formaldehyde) A2->B1 B2 Cell Lysis & Nuclei Isolation B1->B2 B3 Chromatin Sonication (150-500 bp fragments) B2->B3 B4 Immunoprecipitation (IP) (Antthis compound Antibody + Beads) B3->B4 B5 Washing & Elution B4->B5 B6 Reverse Cross-linking & DNA Purification B5->B6 C1 Library Preparation B6->C1 C2 Next-Generation Sequencing (NGS) C1->C2 C3 Data Analysis: - Peak Calling - Differential Binding - Motif Analysis - Pathway Analysis C2->C3

References

Quantitative Proteomics Analysis of I-BRD9 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative proteomic changes induced by the selective BRD9 inhibitor, I-BRD9. The accompanying detailed protocols offer standardized methods for investigating the cellular effects of this compound.

Application Notes

This compound is a potent and selective chemical probe for the bromodomain of BRD9, a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] Inhibition of BRD9 with this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including acute myeloid leukemia (AML) and uterine fibroids.[2][3] Quantitative proteomics is a powerful tool to elucidate the molecular mechanisms underlying these cellular responses by providing a global and unbiased measurement of protein expression changes.

Summary of this compound-Induced Proteomic Alterations

Treatment of cancer cells with this compound leads to significant alterations in the proteome, primarily affecting pathways involved in cell cycle regulation, apoptosis, and extracellular matrix (ECM) organization. While comprehensive quantitative proteomics datasets for this compound are still emerging, transcriptomic and targeted protein analyses provide strong evidence for the modulation of key protein networks.

Table 1: Representative Protein Changes in Cancer Cells Following this compound Treatment

Protein TargetBiological ProcessExpected ChangeCell Type/Study
Cell Cycle Regulators
Cyclin D1 (CCND1)G1/S transitionDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
Cyclin D3 (CCND3)G1/S transitionDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
CDK2Cell cycle progressionDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
CDK6Cell cycle progressionDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
PCNADNA replicationDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
CDKN1A (p21)Cell cycle arrestUpregulatedAcute Myeloid Leukemia Cells[5]
CDKN1B (p27)Cell cycle arrestUpregulatedUterine Fibroid Cells (Transcriptomic)[4]
CDKN2B (p15)Cell cycle arrestUpregulatedAcute Myeloid Leukemia Cells[5]
Apoptosis Regulators
BCL-2Anti-apoptoticDownregulatedUterine Fibroid Cells (Transcriptomic)[4]
Cleaved PARPPro-apoptoticUpregulatedAcute Myeloid Leukemia Cells[2]
Cleaved Caspase 3Pro-apoptoticUpregulatedAcute Myeloid Leukemia Cells[2]
Cleaved Caspase 9Pro-apoptoticUpregulatedAcute Myeloid Leukemia Cells[2]
Extracellular Matrix Proteins
MMP2ECM degradationUpregulatedUterine Fibroid Cells (Transcriptomic)[6]
MMP11ECM degradationUpregulatedUterine Fibroid Cells (Transcriptomic)[6]
COL13A1ECM componentDownregulatedUterine Fibroid Cells (Transcriptomic)[6]
COL16A1ECM componentDownregulatedUterine Fibroid Cells (Transcriptomic)[6]

Note: Much of the currently available data on this compound's effects on these specific proteins comes from transcriptomic (RNA-seq) or targeted western blot analyses. While these strongly suggest corresponding changes at the protein level, large-scale quantitative mass spectrometry studies are needed for confirmation and to provide precise fold-change values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for quantitative proteomics analysis.

IBRD9_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_target Target Complex cluster_downstream Downstream Effects This compound This compound BRD9 BRD9 This compound->BRD9 inhibits ncBAF Complex ncBAF Complex BRD9->ncBAF Complex part of Chromatin Remodeling Chromatin Remodeling BRD9->Chromatin Remodeling regulates Gene Expression Gene Expression Chromatin Remodeling->Gene Expression alters Cellular Processes Cellular Processes Gene Expression->Cellular Processes impacts

Figure 1: this compound Mechanism of Action.

IBRD9_Signaling_Pathways cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound CDK2/6 CDK2/6 This compound->CDK2/6 Cyclin D1/3 Cyclin D1/3 This compound->Cyclin D1/3 p21/p27/p15 p21/p27/p15 This compound->p21/p27/p15 BCL-2 BCL-2 This compound->BCL-2 G1/S Arrest G1/S Arrest CDK2/6->G1/S Arrest Cyclin D1/3->G1/S Arrest p21/p27/p15->G1/S Arrest Caspase 9 Caspase 9 BCL-2->Caspase 9 Caspase 3 Caspase 3 Caspase 9->Caspase 3 PARP Cleavage PARP Cleavage Caspase 3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Figure 2: this compound Modulated Signaling Pathways.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantitative MS cluster_data_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Labeling (TMT/SILAC) or Label-Free Labeling (TMT/SILAC) or Label-Free Protein Digestion->Labeling (TMT/SILAC) or Label-Free LC-MS/MS LC-MS/MS Labeling (TMT/SILAC) or Label-Free->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification Protein Quantification Protein Quantification Protein Identification->Protein Quantification Bioinformatics Bioinformatics Protein Quantification->Bioinformatics

Figure 3: Quantitative Proteomics Workflow.

Experimental Protocols

The following are detailed protocols for quantitative proteomic analysis of cells treated with this compound. Three common approaches are described: Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Tandem Mass Tag (TMT) labeling.

Protocol 1: Label-Free Quantitative Proteomics

This method quantifies proteins based on the signal intensity of their corresponding peptides in the mass spectrometer.[7]

1. Cell Culture and this compound Treatment: a. Culture cells of interest (e.g., AML or uterine fibroid cell lines) in appropriate media to ~80% confluency. b. Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO). c. Harvest cells by scraping, wash twice with ice-cold PBS, and centrifuge to obtain a cell pellet.

2. Protein Extraction and Digestion: a. Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). b. Determine protein concentration using a BCA assay. c. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. d. Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

3. LC-MS/MS Analysis: a. Desalt the peptide samples using C18 StageTips. b. Analyze each sample individually by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). c. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis: a. Process the raw mass spectrometry data using a software package such as MaxQuant or Spectronaut. b. Identify peptides and proteins by searching against a relevant protein database. c. Perform label-free quantification by comparing the peak intensities or spectral counts of peptides between the this compound-treated and control groups. d. Perform statistical analysis to identify significantly up- or down-regulated proteins.

Protocol 2: SILAC-Based Quantitative Proteomics

SILAC involves metabolic labeling of proteins with "light," "medium," or "heavy" amino acids to enable direct comparison of multiple samples in a single MS analysis.[8]

1. SILAC Labeling and this compound Treatment: a. Culture cells for at least five passages in SILAC media containing either "light" (e.g., normal arginine and lysine) or "heavy" (e.g., 13C6-arginine and 13C6,15N2-lysine) amino acids to ensure complete incorporation.[9] b. Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control. c. Harvest and wash the cells as described in the LFQ protocol.

2. Sample Preparation and Digestion: a. Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates. b. Reduce, alkylate, and digest the combined protein sample with trypsin as described previously.

3. LC-MS/MS Analysis: a. Desalt the peptide mixture. b. Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

4. Data Analysis: a. Process the raw data using software that supports SILAC analysis (e.g., MaxQuant). b. Identify peptide pairs and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" to "light" peptides. c. Perform statistical analysis to determine significant changes in protein expression.

Protocol 3: TMT-Based Quantitative Proteomics

TMT labeling uses isobaric chemical tags to label peptides from different samples. Labeled peptides are indistinguishable in MS1, but upon fragmentation, they release reporter ions of different masses, allowing for relative quantification.[10]

1. Cell Culture, Treatment, and Protein Digestion: a. Culture and treat cells with this compound and vehicle control as described in the LFQ protocol. b. Extract and digest proteins from each sample separately.

2. TMT Labeling: a. Resuspend a specific amount of peptides (e.g., 100 µg) from each sample in a labeling buffer (e.g., 200mM HEPES, pH 8.5).[11] b. Add the appropriate TMT reagent to each peptide sample and incubate at room temperature for 1 hour.[10] c. Quench the labeling reaction with hydroxylamine.[10] d. Combine the labeled peptide samples into a single mixture.

3. LC-MS/MS Analysis: a. Desalt the pooled, labeled peptide sample. b. Analyze the sample by LC-MS/MS using an instrument capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos) for accurate quantification of the TMT reporter ions.[12]

4. Data Analysis: a. Process the raw data using software that supports TMT analysis (e.g., Proteome Discoverer). b. Identify peptides and proteins. c. Quantify the relative protein abundance across the different samples based on the intensities of the TMT reporter ions in the MS3 spectra. d. Perform statistical analysis to identify differentially expressed proteins.

References

Application Notes and Protocols for I-BRD9 Target Engagement Assays in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has emerged as a potential therapeutic target in oncology and inflammatory diseases.[1] Unlike broad-spectrum bromodomain inhibitors, the high selectivity of this compound for BRD9 over other bromodomains, including the BET family, makes it an invaluable tool for elucidating the specific biological functions of BRD9.[2][3] Accurate assessment of this compound engagement with its target in a cellular context is crucial for interpreting experimental results and advancing drug discovery programs.

These application notes provide detailed protocols for three key live-cell target engagement assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and a chemoproteomics-based approach. Additionally, a summary of quantitative data and a diagram of the relevant BRD9 signaling pathways are included to provide a comprehensive resource for researchers.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various cellular and biochemical assays. This data allows for a comparative understanding of this compound activity across different experimental platforms.

Assay TypeTarget/SystemCell LinePotency (IC50/pIC50)Reference
TR-FRETBRD9 BromodomainBiochemicalpIC50 = 6.7[2]
TR-FRETBRD4 BD1BiochemicalpIC50 = 4.7[2]
NanoBRETBRD9 Target EngagementHEK293Not Specified
ChemoproteomicsEndogenous BRD9Not SpecifiedNot Specified
Cell ViabilityVarious Cancer Cell LinesMultipleSee --INVALID-LINK--[4][5]

Signaling Pathways Involving BRD9

BRD9, as a subunit of the SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression. Its inhibition by this compound has been shown to impact several downstream signaling pathways implicated in cancer and other diseases. The following diagram illustrates the key pathways modulated by BRD9. Inhibition of BRD9 by this compound can lead to cell cycle arrest, apoptosis, and modulation of inflammatory responses.

BRD9_Signaling_Pathways BRD9 Signaling Pathways cluster_nucleus Nucleus cluster_downstream Downstream Effects of BRD9 Inhibition by this compound BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF part of Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling mediates Acetylated_Histones Acetylated Histones Acetylated_Histones->SWI_SNF recruits Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest impacts Apoptosis Apoptosis (PUMA-dependent) Gene_Expression->Apoptosis impacts Nrf2_Pathway Nrf2 Pathway Inhibition Gene_Expression->Nrf2_Pathway impacts ECM_Remodeling ECM Remodeling Gene_Expression->ECM_Remodeling impacts TUFT1_AKT_GSK3b TUFT1/AKT/GSK-3β Pathway Inhibition Gene_Expression->TUFT1_AKT_GSK3b impacts I_BRD9 This compound I_BRD9->BRD9 inhibits

Caption: BRD9 Signaling and this compound Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for assessing this compound target engagement in live cells.

Protocol 1: Live-Cell Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET assay to quantify the binding of this compound to BRD9 in live cells. The assay is based on the energy transfer between a terbium (Tb)-labeled anti-tag antibody bound to a tagged BRD9 protein and a cell-permeable fluorescent ligand.

Workflow:

TR_FRET_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_reagents Reagent Addition cluster_readout Data Acquisition A Seed cells expressing -tagged BRD9 B Add this compound at varying concentrations A->B C Incubate B->C D Add Tb-labeled anti-tag antibody C->D E Add fluorescent ligand D->E F Incubate E->F G Measure TR-FRET signal F->G

Caption: TR-FRET Experimental Workflow.

Materials:

  • Cells expressing a tagged version of BRD9 (e.g., HaloTag, SNAP-tag)

  • This compound

  • Terbium-labeled anti-tag antibody (specific to the tag on BRD9)

  • Cell-permeable fluorescent ligand that binds BRD9

  • Assay buffer (e.g., Opti-MEM)

  • White, solid-bottom 384-well plates

  • TR-FRET plate reader

Procedure:

  • Cell Seeding: Seed the cells expressing tagged BRD9 in a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the diluted compound to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Reagent Preparation: Prepare a solution containing the Tb-labeled anti-tag antibody and the fluorescent ligand in assay buffer.

  • Reagent Addition: Add the antibody-ligand mixture to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the log of the this compound concentration to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes the use of the NanoBRET™ technology to measure the engagement of this compound with BRD9 in live cells. The assay measures the energy transfer between a NanoLuc® luciferase-BRD9 fusion protein (donor) and a cell-permeable fluorescent tracer (acceptor).

Workflow:

NanoBRET_Workflow cluster_transfection Transfection cluster_plating Cell Plating cluster_treatment Treatment cluster_readout Readout A Transfect cells with NanoLuc-BRD9 fusion vector B Plate transfected cells and incubate A->B C Add NanoBRET tracer and This compound at varying concentrations B->C D Incubate C->D E Add Nano-Glo substrate and extracellular NanoLuc inhibitor D->E F Measure luminescence and filtered fluorescence E->F Chemoproteomics_Workflow cluster_treatment Cell Treatment cluster_lysis_click Lysis and Click Chemistry cluster_enrichment Enrichment and Digestion cluster_analysis LC-MS/MS Analysis A Treat live cells with This compound (competitor) or DMSO B Add alkyne-I-BRD9 probe A->B C Incubate B->C D Lyse cells C->D E Perform click chemistry with biotin-azide D->E F Enrich biotinylated proteins with streptavidin beads E->F G On-bead digestion (e.g., trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify and quantify proteins H->I

References

Application Notes and Protocols for I-BRD9 Dose-Response Studies in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] BRD9 has emerged as a promising therapeutic target in oncology due to its role in regulating the transcription of genes involved in cell proliferation, survival, and differentiation.[2] Dysregulation of BRD9 has been implicated in various malignancies, including acute myeloid leukemia (AML), prostate cancer, and thyroid cancer. This document provides detailed protocols for assessing the dose-response effects of this compound in cancer cell lines, along with a summary of its impact on cell viability and key signaling pathways.

Data Presentation: this compound Dose-Response in Cancer Cell Lines

The inhibitory effect of this compound on the viability of various cancer cell lines has been evaluated, with IC50 values demonstrating a range of sensitivities across different cancer types.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerLNCaP~3[1]
Prostate CancerVCaP~3[1]
Prostate Cancer22Rv1~3[1]
Prostate CancerC4-2~3[1]
Acute Myeloid Leukemia (AML)RN20.217 - 1.784 (for various BRD9 inhibitors)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own this compound dose-response studies.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Data Analysis A Cancer Cell Line Seeding B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (CCK-8) B->C 24-72h incubation D Apoptosis Assay (Annexin V/PI) B->D 48h incubation E Cell Cycle Analysis (PI Staining) B->E 24-48h incubation F IC50 Determination C->F G Quantification of Apoptotic Cells D->G H Cell Cycle Phase Distribution E->H

Caption: A general workflow for studying the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to acquire the data.

    • Collect data for at least 20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways implicated in cancer progression.

MAPK/ERK Signaling Pathway

In thyroid cancer, BRD9 has been demonstrated to promote the malignant phenotype by activating the MAPK/ERK signaling pathway. Inhibition of BRD9 with this compound leads to a decrease in the expression of downstream effectors of this pathway.

G cluster_0 This compound Action cluster_1 MAPK/ERK Pathway I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Raf Raf BRD9->Raf activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors c-Fos, c-Myc ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Wnt/β-catenin Signaling Pathway

In hepatocellular carcinoma, BRD9 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[4]

G cluster_0 This compound Action cluster_1 Wnt/β-catenin Pathway I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Wnt_beta_catenin Wnt/β-catenin Signaling BRD9->Wnt_beta_catenin activates Tumor_Progression Tumor Progression Wnt_beta_catenin->Tumor_Progression

Caption: this compound may inhibit the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

BRD9 has been implicated in the activation of the PI3K/Akt pathway in hepatocellular carcinoma through the regulation of TUFT1.[5]

G cluster_0 This compound Action cluster_1 PI3K/Akt Pathway I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 TUFT1 TUFT1 BRD9->TUFT1 upregulates PI3K_Akt PI3K/Akt Signaling TUFT1->PI3K_Akt activates Cell_Growth_Metastasis Cell Growth & Metastasis PI3K_Akt->Cell_Growth_Metastasis

Caption: this compound may disrupt the PI3K/Akt signaling pathway.

STAT5 Signaling Pathway

In AML, BRD9 has been shown to sustain STAT5 pathway activation by regulating the expression of SOCS3, a negative regulator of STAT signaling.[6][7]

G cluster_0 This compound Action cluster_1 STAT5 Pathway I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 SOCS3 SOCS3 BRD9->SOCS3 represses STAT5 STAT5 SOCS3->STAT5 Leukemic_Cell_Survival Leukemic Cell Survival STAT5->Leukemic_Cell_Survival

Caption: this compound may inhibit the STAT5 signaling pathway in AML.

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. Its mechanism of action involves the modulation of key oncogenic signaling pathways. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting BRD9. Further investigation into the specific molecular interactions and the broader impact of this compound on the tumor microenvironment is warranted.

References

Application Notes and Protocols: I-BRD9 Treatment for Gene Expression Analysis by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing I-BRD9, a selective chemical probe for Bromodomain-containing protein 9 (BRD9), to study its effects on gene expression using quantitative Polymerase Chain Reaction (qPCR).

Introduction

Bromodomain-containing protein 9 (BRD9) is an epigenetic "reader" protein that recognizes acetylated lysine residues on histones.[1][2][3][4] As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a variant of the SWI/SNF complex, BRD9 plays a crucial role in regulating gene expression by altering chromatin structure.[5][6] Dysregulation of BRD9 has been implicated in various diseases, including cancer and inflammatory conditions.[5][7][8][9]

This compound is the first selective, cell-active chemical probe developed for studying the function of the BRD9 bromodomain.[1][2][3][4] It offers high selectivity over the Bromodomain and Extra Terminal domain (BET) family of proteins (over 700-fold) and the highly homologous BRD7 (over 200-fold).[1][2][3][4][10] By inhibiting the interaction between the BRD9 bromodomain and acetylated histones, this compound prevents the recruitment of the ncBAF complex to specific gene loci, thereby modulating the transcription of target genes.[5] This makes this compound an invaluable tool for elucidating the cellular pathways regulated by BRD9 and for validating BRD9 as a therapeutic target.

This document outlines the mechanism of action, protocols for cell treatment and subsequent gene expression analysis by qPCR, and expected outcomes based on published data.

Mechanism of Action

BRD9 functions by binding to acetylated histones via its bromodomain, which recruits the ncBAF chromatin remodeling complex to specific sites on the chromatin. This complex then utilizes the energy from ATP hydrolysis to alter the nucleosome structure, making DNA more accessible for transcription factors and leading to gene activation or repression. This compound competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin and subsequent gene regulation.

G Mechanism of this compound Action cluster_0 Normal BRD9 Function cluster_1 Effect of this compound Histone Acetylated Histone BRD9 BRD9 Histone->BRD9 binds to ncBAF ncBAF Complex BRD9->ncBAF recruits Remodeling Chromatin Remodeling ncBAF->Remodeling Transcription Gene Transcription Remodeling->Transcription I_BRD9 This compound BRD9_Inhibited BRD9 I_BRD9->BRD9_Inhibited binds to Blocked Interaction Blocked BRD9_Inhibited->Blocked NoTranscription Altered Gene Transcription Blocked->NoTranscription Histone_2 Acetylated Histone Histone_2->Blocked cannot bind G Experimental Workflow for qPCR Analysis A 1. Cell Culture Seed cells at an appropriate density B 2. This compound Treatment Treat cells with this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6-72h) A->B C 3. RNA Extraction Isolate total RNA using a preferred method (e.g., Trizol, column-based kits) B->C D 4. RNA Quantification & QC Measure RNA concentration and purity (e.g., NanoDrop, Bioanalyzer) C->D E 5. cDNA Synthesis Reverse transcribe RNA to complementary DNA D->E F 6. qPCR Perform quantitative PCR using target-specific primers and a reference gene E->F G 7. Data Analysis Calculate relative gene expression using the ΔΔCt method F->G G Logical Flow of BRD9 Inhibition A This compound Treatment B BRD9 Bromodomain Inhibition A->B C Altered Transcription of Target Genes (e.g., ↑CDKN1A, ↑CDKN2B, ↓CCND1) B->C D Cellular Phenotypes C->D E Cell Cycle Arrest D->E F Increased Apoptosis D->F G Decreased Proliferation D->G

References

Troubleshooting & Optimization

I-BRD9 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for using I-BRD9, focusing on its solubility in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Due to the hygroscopic nature of DMSO (its tendency to absorb moisture from the air), using a fresh, newly opened bottle is critical, as absorbed water can significantly reduce the solubility of this compound.[1][2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies between suppliers, ranging from approximately 13.9 mg/mL (28 mM) to 100 mg/mL (201 mM).[1][2][3] It is crucial to consult the technical data sheet for your specific batch. Some suppliers note that sonication may be required to achieve complete dissolution.[1][3]

Q3: How should I prepare a working solution of this compound in cell culture media?

A3: To prepare a working solution, the high-concentration DMSO stock should be serially diluted into your cell culture medium. It is critical to add the small volume of DMSO stock directly to the larger volume of media while vortexing or mixing gently to ensure rapid dispersion. This minimizes the risk of the compound precipitating out of solution.

Q4: this compound precipitated when I added it to my cell culture media. What went wrong?

A4: Precipitation in cell culture media is a common issue and can be caused by several factors:

  • Poor Mixing: The DMSO stock was not mixed quickly or thoroughly enough upon addition to the aqueous media, causing localized high concentrations and precipitation.

  • Final Concentration Exceeds Aqueous Solubility: While soluble in DMSO, this compound has a limited aqueous solubility reported to be around 359 µM.[1][3][4] Exceeding this concentration in your final culture media will likely cause precipitation.

  • High DMSO Concentration: The final concentration of DMSO in the culture media should be kept low, typically below 0.5% and ideally at or below 0.1%, to prevent both compound precipitation and solvent-induced cellular toxicity.[5]

  • Media Components and Temperature: Interactions with media components or temperature shifts (e.g., adding cold stock to warm media) can sometimes reduce solubility.

Q5: How should I store my this compound stock solution?

A5: Once prepared in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[1][2][3]

Data Presentation: this compound Solubility

The following tables summarize the quantitative solubility data for this compound from various sources.

Table 1: Solubility in DMSO

Supplier/SourceConcentration (mg/mL)Molar Concentration (mM)Notes
MedchemExpress13.8927.92Requires ultrasonic treatment.[1][3]
Tocris Bioscience49.76100-
Sigma-Aldrich20~40.2-
Selleck Chemicals99 - 100199 - 201Recommends using fresh DMSO.[2]

Molecular Weight of this compound is 497.55 g/mol .[3]

Table 2: Aqueous Solubility

SourceConcentration (µM)Method
Theodoulou et al. (2015)359CLND (Chemiluminescent Nitrogen Detection)[4]
MedchemExpress359CLND[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Use a new or recently opened bottle of high-purity, anhydrous DMSO. To prepare a 10 mM stock, add 201 µL of DMSO per 1 mg of this compound powder (based on a molecular weight of 497.55 g/mol ).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1][3]

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1][2][3]

Visual Guides and Workflows

Mechanism of Action

This compound is a selective inhibitor of the Bromodomain-containing protein 9 (BRD9). BRD9 is a key component of non-canonical SWI/SNF (BAF) chromatin remodeling complexes.[6] These complexes use the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, tethering the complex to specific genomic locations. By competitively binding to this pocket, this compound prevents this interaction, leading to altered gene expression in pathways related to oncology and immunology.[1][7]

cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound Histone Acetylated Histone Tail BRD9 BRD9 Bromodomain (Part of SWI/SNF Complex) Histone->BRD9 Binds SWISNF SWI/SNF Complex BRD9->SWISNF Recruits Gene Target Gene Expression SWISNF->Gene Regulates IBRD9 This compound BRD9_inhibited BRD9 Bromodomain IBRD9->BRD9_inhibited Blocks Binding Pocket Gene_altered Altered Gene Expression BRD9_inhibited->Gene_altered Regulation Disrupted Histone_no_bind Acetylated Histone Tail Histone_no_bind->BRD9_inhibited Binding Inhibited start Start: this compound Powder anhydrous Add Anhydrous DMSO (High Purity) start->anhydrous vortex Vortex / Sonicate Until Clear anhydrous->vortex stock High Concentration Stock Solution (e.g., 10 mM) vortex->stock aliquot Aliquot for Single Use stock->aliquot dilute Serially Dilute Stock into Media with Vortexing stock->dilute Use Small Volume storage Store at -20°C / -80°C aliquot->storage media Pre-warmed Cell Culture Media media->dilute working Final Working Solution (e.g., 1-10 µM) dilute->working end Use in Experiment working->end box box end end start Precipitate Observed in Culture Media? q1 Final [this compound] > 359 µM? start->q1 a1_yes Yes: Concentration exceeds aqueous solubility limit. q1->a1_yes Yes q2 Final [DMSO] > 0.5%? q1->q2 No s1 Solution: Lower final concentration. a1_yes->s1 end_node Problem Solved s1->end_node a2_yes Yes: High DMSO concentration can cause precipitation. q2->a2_yes Yes q3 Was DMSO stock added to media and mixed rapidly? q2->q3 No s2 Solution: Prepare a higher concentration stock to reduce the volume of DMSO added. a2_yes->s2 s2->end_node a3_no No: Poor mixing causes localized high concentration. q3->a3_no No q3->end_node Yes s3 Solution: Re-make. Add stock to media while vortexing. a3_no->s3 s3->end_node

References

Optimizing I-BRD9 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing I-BRD9, a selective chemical probe for Bromodomain-containing protein 9 (BRD9). The following resources are designed to help you optimize this compound concentration to ensure on-target specificity and avoid potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial cell-based experiments, a starting concentration range of 100 nM to 1 µM is recommended. This compound has shown cellular activity in Fluorescence Recovery After Photobleaching (FRAP) assays at concentrations as low as 100 nM.[1] However, dose-response experiments are crucial to determine the optimal concentration for your specific cell line and assay, as IC50 values can be around 3 µM in some prostate cancer cell lines.[2]

Q2: What are the primary known off-targets of this compound?

A2: The most significant off-target for this compound is the highly homologous Bromodomain-containing protein 7 (BRD7).[3][4][5][6] While this compound was designed for high selectivity, it still retains some residual affinity for BRD7 (approximately 200-fold less than for BRD9).[3][4][5][6] It also has minimal affinity for BET (Bromodomain and Extra-Terminal domain) family members like BRD4, with over 700-fold selectivity against them.[3][4][5][6] At higher concentrations (above 5 µM), the risk of engaging these and other unforeseen off-targets increases.[2]

Q3: How can I confirm that my observed phenotype is due to on-target BRD9 inhibition?

A3: To confirm on-target activity, you should perform several validation experiments:

  • Use a Negative Control: Employ a structurally similar but inactive molecule.

  • Genetic Knockdown/Knockout: Compare the phenotype from this compound treatment with that from BRD9 knockdown or knockout (e.g., using shRNA or CRISPR). Discrepancies may suggest off-target effects of the inhibitor or different functional outcomes from protein inhibition versus depletion.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to BRD9 in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).[7][8]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of BRD9 should rescue the phenotype.

Q4: At what concentration do off-target effects of this compound become a significant concern?

A4: Off-target effects are concentration-dependent and can become a concern at concentrations significantly above the cellular IC50 for BRD9. For instance, in RWPE-1 cells, a reduction in viability was observed at concentrations above 5 µM, suggesting potential off-target or toxic effects.[2] It is critical to establish a therapeutic window in your system by performing a dose-response curve and selecting the lowest concentration that produces a robust on-target phenotype.

Q5: What is the difference between this compound's biochemical potency (KD) and its cellular potency (IC50)?

A5:

  • Biochemical Potency (KD): The dissociation constant (KD) measures the binding affinity of this compound to the isolated BRD9 protein. This compound has a high biochemical potency with a KD in the low nanomolar range.[1]

  • Cellular Potency (IC50): The half-maximal inhibitory concentration (IC50) measures the concentration of this compound required to inhibit a specific cellular process by 50%. This value is influenced by factors like cell permeability, target engagement in the cellular environment, and cellular metabolism. Cellular IC50 values for this compound are typically higher, ranging from the sub-micromolar to low micromolar range.[1][2] For example, a NanoBRET assay measuring target engagement in cells showed an IC50 of 158 nM.[1]

Quantitative Data Summary

The following table summarizes the binding affinities and cellular potencies of this compound for its primary target (BRD9) and key off-targets. This data is essential for designing experiments with appropriate concentrations.

TargetAssay TypeMetricValueSelectivity vs. BRD9Reference
BRD9 DiscoveRxKD1.9 nM-[1]
BRD9 ITCKD68 nM-[1]
BRD9 NanoBRETIC50158 nM-[1]
BRD9 BROMOscanpKd8.7-[3]
BRD7 DiscoveRxKD380 nM~200-fold[1]
BRD7 BROMOscanpKd6.4~200-fold[3]
BRD4-BD1 DiscoveRxKD1400 nM>700-fold[1]
BRD3 Chemoproteomics->625-fold selectivity>625-fold[3]

Troubleshooting Guide

Problem: I am not observing the expected phenotype after this compound treatment.

Possible CauseSuggested Solution
Insufficient Concentration The concentration may be too low to engage the target effectively in your cell line. Perform a dose-response experiment from 100 nM to 10 µM to identify the optimal concentration.
Poor Cell Permeability Although this compound is cell-permeable, specific cell types might have lower uptake. Confirm target engagement directly using a Cellular Thermal Shift Assay (CETSA).
Incorrect Assay Window The timing of your endpoint measurement may be inappropriate. BRD9 inhibition affects gene transcription, and the resulting phenotype may take time to develop. Perform a time-course experiment (e.g., 12, 24, 48 hours).[9]
BRD9 is Not a Key Driver The biological process you are studying may not be dependent on the bromodomain of BRD9 in your specific model. Validate the role of BRD9 using genetic methods like siRNA or CRISPR.[10]

Problem: I suspect my results are due to off-target effects.

Possible CauseSuggested Solution
Concentration is Too High High concentrations increase the likelihood of binding to lower-affinity off-targets like BRD7 or BET bromodomains.[1] Reduce the this compound concentration to the lowest level that gives a consistent on-target phenotype.
Phenotype Mimics Off-Target The observed phenotype might be due to inhibition of a known off-target. For example, if the phenotype resembles that of BET inhibitors, perform experiments with a selective BET inhibitor (like I-BET151) to compare gene expression changes.[3]
Unknown Off-Targets This compound may have unidentified off-targets. Perform a transcriptome-wide analysis (RNA-Seq) to identify gene expression signatures. Compare the this compound signature to that of BRD9 knockdown to distinguish on-target from off-target transcriptional effects.[2]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound physically binds to and stabilizes BRD9 inside intact cells.[7]

  • Cell Treatment: Plate cells and allow them to adhere. Treat one set of cells with DMSO (vehicle control) and another with the desired concentration of this compound for 1-4 hours.[8]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BRD9 at each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, engagement.

Western Blotting for Downstream Protein Analysis

This protocol is used to measure changes in the expression of proteins regulated by BRD9.

  • Cell Lysis: Treat cells with DMSO or this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against a BRD9 target protein (e.g., p-SMAD2) or BRD9 itself overnight at 4°C.[9]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.[11]

RNA Sequencing (RNA-Seq) for Off-Target Transcriptome Analysis

RNA-Seq provides a genome-wide view of transcriptional changes, which can be used to distinguish on-target from off-target effects.[12]

  • Experimental Design: Include the following treatment groups:

    • Untreated or DMSO vehicle control.

    • This compound at your working concentration.

    • (Optional but recommended) A selective inhibitor for a known off-target family (e.g., a BET inhibitor).

    • (Optional but recommended) Cells with shRNA-mediated knockdown of BRD9.

  • RNA Extraction: Treat cells for an appropriate duration (e.g., 24 hours).[9] Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and integrity.

  • Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis between this compound-treated and control samples.

    • Compare the list of differentially expressed genes from this compound treatment with the list from BRD9 knockdown. Genes that overlap are high-confidence on-target effects. Genes regulated by this compound but not by BRD9 knockdown are potential off-target effects.[2]

Visualizations

Logical and Experimental Workflows

Optimizing_IBRAD9_Concentration cluster_0 Phase 1: Initial Concentration Finding cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Start with Literature-Based Concentration (100 nM - 1 µM) B Perform Dose-Response (100 nM to 10 µM) in Primary Assay A->B C Determine EC50/IC50 for Desired Phenotype B->C D Confirm Target Engagement (e.g., CETSA) at EC50/IC50 C->D E Compare Phenotype with BRD9 Knockdown (siRNA/CRISPR) C->E F Assess Downstream Markers (Western Blot, qPCR) D->F E->F G Is Phenotype Confirmed On-Target? F->G H Use Lowest Effective Concentration for Experiments G->H Yes I Perform Broad Off-Target Screen (e.g., RNA-Seq) G->I No / Unsure J Compare this compound vs. BRD9 KD Transcriptomes I->J K Identify and Validate Potential Off-Targets J->K Off_Target_ID_Workflow cluster_0 Experimental Setup cluster_1 Bioinformatic Analysis A Treat Cells with: 1. Vehicle (DMSO) 2. This compound (Effective Dose) 3. BRD9 Knockdown (shRNA) B Extract Total RNA A->B C Perform RNA-Sequencing B->C D Differential Expression Analysis (this compound vs. DMSO) C->D E Differential Expression Analysis (BRD9 shRNA vs. Control) C->E F Identify Overlapping Genes (On-Target Signature) D->F G Identify this compound Unique Genes (Potential Off-Target Signature) D->G E->F H Pathway Analysis of Off-Target Signature G->H BRD9_Signaling cluster_0 Cellular Environment cluster_1 SWI/SNF Complex (ncBAF) cluster_2 Transcriptional Outcome IBRAD9 This compound BRD9 BRD9 IBRAD9->BRD9 Inhibits Binding SWISNF Other Subunits (e.g., SMARCA4) BRD9->SWISNF associates Ac Acetylated Histones (Ac-Lys) BRD9->Ac Binds to Chromatin Chromatin SWISNF->Chromatin Remodels Gene Target Genes (e.g., TGF-β pathway) Transcription Altered Gene Transcription Gene->Transcription leads to

References

I-BRD9 Technical Support Center: Off-Target Activity on BRD7 & BET Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target activity of the chemical probe I-BRD9 on BRD7 and BET (Bromodomain and Extra-Terminal) family bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary target?

A1: this compound is a potent and selective chemical probe developed for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] It was created through structure-based design to enable researchers to study the specific cellular functions of BRD9 by inhibiting its bromodomain.[1][4]

Q2: How significant is the off-target activity of this compound on the highly homologous BRD7?

A2: While this compound is highly selective for BRD9, it does exhibit measurable off-target activity on BRD7, which is structurally very similar. However, this compound is approximately 200-fold more selective for BRD9 than for BRD7.[1][2][3][5] This selectivity is crucial because BRD7 and BRD9 can have different biological functions, with BRD7 sometimes acting as a tumor suppressor.[6][7]

Q3: What is the activity of this compound on BET family bromodomains like BRD4?

A3: this compound demonstrates very high selectivity over BET family bromodomains. It is reported to be over 700-fold more selective for BRD9 than for BET family members, such as BRD4-BD1.[1][2][3][5] This high degree of selectivity is critical to ensure that observed cellular phenotypes are due to the inhibition of BRD9 and not the well-characterized and profound effects of BET inhibition.[1]

Q4: Why is high selectivity for BRD9 over BRD7 and BETs important for my experiments?

A4: High selectivity is paramount to correctly attribute biological outcomes to the inhibition of a specific target. Inhibiting BET bromodomains can lead to profound anti-cancer and anti-inflammatory effects, which could confound the interpretation of results if the probe is not selective.[1][2] Similarly, given the high homology but distinct functions of BRD7 and BRD9, selectivity between these two is necessary to dissect their individual roles in cellular processes.[5][7]

Q5: How was the selectivity of this compound established?

A5: The selectivity of this compound was determined using multiple biochemical and cellular assays. Initial potency and selectivity were often measured using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays against a panel of bromodomains.[1] Broader selectivity was profiled using the BROMOscan platform, and cellular target engagement was confirmed with NanoBRET™ assays in live cells.[2][8]

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent or suggest off-target effects. What should I do?

A1:

  • Verify Concentration: Off-target activity is more likely at higher concentrations. Ensure you are using this compound within a validated concentration range where it is selective for BRD9. Cellular activity has been demonstrated with concentrations up to 10 μM.[9]

  • Run Control Experiments: Use a negative control compound that is structurally similar to this compound but inactive against BRD9. If available, compare results with another structurally distinct BRD9 inhibitor to see if the phenotype is consistent.

  • Confirm Target Engagement: Use an assay like NanoBRET™ to confirm that this compound is engaging with BRD9 at the concentrations used in your cellular model. This helps distinguish a true on-target effect from potential off-target or compound-specific artifacts.

Q2: I'm observing a weaker-than-expected phenotype. How can I be sure this compound is active in my cells?

A2:

  • Confirm Cellular Permeability: this compound is known to be cell-permeable.[2] However, specific cell lines may have different permeability characteristics.

  • Measure Target Engagement: The most direct way to confirm activity in your specific cell line is to perform a target engagement assay. The NanoBRET™ Target Engagement Intracellular Assay is designed for this purpose, allowing you to quantify the interaction between this compound and a NanoLuc®-BRD9 fusion protein inside intact cells.[10][11]

  • Check Downstream Gene Regulation: As a positive control, you can measure the expression of known BRD9-regulated genes, such as CLEC1, DUSP6, or FES, which have been shown to be downregulated by this compound in Kasumi-1 cells.[6]

Q3: How do I interpret the selectivity data from my TR-FRET assay when comparing BRD9, BRD7, and BRD4?

A3: In a TR-FRET assay, you will generate IC₅₀ values, which represent the concentration of this compound required to inhibit 50% of the binding between the bromodomain and its acetylated ligand.

  • High Potency on BRD9: You should observe a low nanomolar IC₅₀ or pIC₅₀ (negative log of IC₅₀) around 7.3 for BRD9.[9]

  • Lower Potency on Off-Targets: The IC₅₀ value for BRD7 should be significantly higher (indicating lower potency). For BETs like BRD4-BD1, the IC₅₀ should be even higher, with a pIC₅₀ around 5.3.[9]

  • Calculate Fold Selectivity: To quantify selectivity, divide the IC₅₀ of the off-target (e.g., BRD7 or BRD4) by the IC₅₀ of the on-target (BRD9). A high number (e.g., >100) indicates good selectivity. For this compound, this value is ~200-fold for BRD7 and >700-fold for BETs.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinity and selectivity of this compound across different assay platforms.

Table 1: Biochemical Assay Data (TR-FRET)

Target Metric Value (µM) Selectivity vs. BRD9 (Fold)
BRD9 pIC₅₀ 7.3 -
BRD4 BD1 pIC₅₀ 5.3 ~100x
BRD7 - - ~200x[1][2][3]
BET Family - - >700x[1][2][3]

Data derived from pIC₅₀ values reported in the literature.[9] Fold selectivity is widely reported from comprehensive studies.[1][2][3]

Table 2: Cellular Target Engagement (NanoBRET™)

Target Metric Value (µM)
BRD9 pIC₅₀ 6.8
BRD9-H3.3 IC₅₀ 0.158

Cellular pIC₅₀ is for this compound against BRD9.[9] The IC₅₀ value reflects inhibition of the BRD9-Histone H3.3 interaction in cells.[8]

Table 3: Dissociation Constants (BROMOscan)

Target Metric Value (nM)
BRD9 Kd 1.9
BRD7 Kd 380
BRD4-BD1 Kd 1400

Data obtained from DiscoveRx's BROMOscan platform.[5][8]

Experimental Protocols

Protocol 1: TR-FRET Bromodomain Binding Assay (General)

This assay quantifies the ability of a test compound (this compound) to disrupt the interaction between a bromodomain and its acetylated histone peptide ligand.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 3x BRD TR-FRET Assay Buffer 1).[12]

    • Dilute the Europium (Eu³⁺)-labeled bromodomain (e.g., BRD9, BRD7, or BRD4) to the desired concentration in the assay buffer. This is the 'donor' fluorophore.[13][14]

    • Prepare the 'acceptor' mix by combining the biotinylated acetylated-lysine peptide ligand with an Allophycocyanin (APC)-labeled avidin or streptavidin.[13][14]

  • Assay Plate Setup (384-well format):

    • Add a small volume (e.g., 5 µL) of serially diluted this compound in assay buffer to the appropriate wells. For control wells, add buffer with the equivalent amount of DMSO.[14]

    • Add the diluted Eu³⁺-labeled bromodomain (e.g., 10 µL) to all wells and incubate for 15-30 minutes at room temperature to allow the compound to bind to the bromodomain.[14]

  • Initiate Reaction:

    • Add the Ligand/APC-Acceptor mixture (e.g., 5 µL) to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate for approximately 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader capable of TR-FRET. Excite at ~340 nm and measure emissions at ~620 nm (Eu³⁺ donor) and ~665 nm (APC acceptor).[13]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: NanoBRET™ Target Engagement Assay (General)

This assay measures the binding of this compound to its target protein within intact, live cells.[10]

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target bromodomain (e.g., BRD9) fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours post-transfection to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (96-well format):

    • Dispense the transfected cells into the wells of a white 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a 10X serial dilution of the test compound (this compound).

    • Add the cell-permeable NanoBRET™ fluorescent tracer to the cells at its predetermined optimal concentration.[15]

    • Immediately add the 10X this compound dilutions to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[15]

  • Signal Detection:

    • Equilibrate the plate to room temperature for ~15 minutes.

    • Prepare the NanoBRET™ Nano-Glo® Substrate, which is mixed with an extracellular NanoLuc® inhibitor to reduce background signal.[11]

    • Add the substrate solution to each well.

  • Measurement and Analysis:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure donor emission (~460 nm) and acceptor emission (~618 nm).[16]

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the corrected ratio against the log of the this compound concentration to determine the IC₅₀ value for target engagement in a cellular context.

Visualizations

I_BRD9_Selectivity cluster_Target Target Proteins BRD9 BRD9 (On-Target) BRD7 BRD7 (Off-Target) BETs BETs (e.g., BRD4) (Off-Target) This compound This compound This compound->BRD9 High Potency (pIC50 ~7.3) This compound->BRD7 ~200-fold lower potency This compound->BETs >700-fold lower potency

Caption: Logical diagram of this compound's binding selectivity profile.

TR_FRET_Workflow start Start reagents Prepare Reagents Eu-BRD (Donor) This compound (Compound) Ligand/APC (Acceptor) start->reagents plate Dispense this compound to Plate reagents->plate add_donor Add Eu-BRD Donor Incubate 15-30 min plate->add_donor add_acceptor Add Ligand/APC Acceptor add_donor->add_acceptor incubate_final Incubate 60 min (Protected from light) add_acceptor->incubate_final read Read TR-FRET Signal (Ex: 340nm, Em: 620/665nm) incubate_final->read analyze Calculate Ratio & IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a TR-FRET bromodomain assay.

NanoBRET_Workflow start Start transfect Transfect Cells (NanoLuc-BRD9 Fusion) start->transfect plate_cells Plate Transfected Cells transfect->plate_cells add_reagents Add NanoBRET Tracer & this compound Compound plate_cells->add_reagents incubate_cells Incubate 2 hours at 37°C add_reagents->incubate_cells add_substrate Add Nano-Glo Substrate (with Extracellular Inhibitor) incubate_cells->add_substrate read Read Donor (460nm) & Acceptor (618nm) Signals add_substrate->read analyze Calculate BRET Ratio & IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a NanoBRET Target Engagement assay.

References

Technical Support Center: Minimizing I-BRD9-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize I-BRD9-induced cytotoxicity in non-cancerous cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective chemical probe for the bromodomain of BRD9.[1][2][3][4] It works by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby inhibiting its function as an epigenetic "reader".[5] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, and its inhibition can modulate the expression of genes involved in various cellular processes, including those related to cancer and immune responses.[2][6]

Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?

A2: Generally, this compound and other BRD9 inhibitors are considered to have low toxicity in healthy or non-cancerous cells.[1][7] However, some studies have reported reduced cell viability in certain non-cancerous cell lines at higher concentrations (e.g., above 5 µM in RWPE-1 cells), suggesting potential off-target effects or cell-type-specific sensitivities.[8]

Q3: What are the known signaling pathways affected by BRD9 inhibition?

A3: BRD9 has been shown to be involved in the regulation of several key signaling pathways, including:

  • TGF-β/Activin/Nodal and Wnt signaling pathways: BRD9 plays a role in maintaining the activity of these pathways, which are crucial for embryonic stem cell self-renewal and differentiation.[9]

  • Glucocorticoid Receptor (GR) signaling: BRD9 can act as a genomic antagonist of GR at inflammatory-related genes in macrophages.[10]

  • PI3K/AKT pathway: In some cancer types, targeting BRD9 has been shown to inhibit this pathway.

  • PUMA-dependent apoptosis: In gastrointestinal stromal tumors, BRD9 inhibition has been shown to promote apoptosis through the upregulation of PUMA, which in turn activates caspases.[11]

Troubleshooting Guide: this compound Induced Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity when using this compound in non-cancerous cell lines.

Issue 1: Higher than expected cytotoxicity observed in a non-cancerous cell line.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
This compound Concentration is Too High 1. Perform a Dose-Response Curve: Determine the IC50 value of this compound for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 25 µM) and narrow down to a more focused range. A significant decrease in viability at higher concentrations may indicate an off-target effect.[8]2. Use the Lowest Effective Concentration: Once the optimal concentration for BRD9 inhibition is determined (e.g., through target gene expression analysis), use the lowest concentration that achieves the desired biological effect to minimize potential cytotoxicity.
Cell Line Sensitivity 1. Test Multiple Non-Cancerous Cell Lines: If possible, compare the cytotoxic effects of this compound across different non-cancerous cell lines to determine if the observed toxicity is cell-type specific.2. Review Literature for Your Cell Line: Check for any published data on the sensitivity of your specific cell line to bromodomain inhibitors or epigenetic modulators.
Off-Target Effects 1. Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or chromatin immunoprecipitation (ChIP) to confirm that this compound is engaging with BRD9 at the concentrations used in your experiments.2. Consider a Structurally Different BRD9 Inhibitor: If off-target effects are suspected, using a different, structurally distinct BRD9 inhibitor can help determine if the observed cytotoxicity is specific to this compound's chemical scaffold.
Experimental Conditions 1. Optimize Serum Concentration: Serum starvation can sensitize some cells to drug-induced apoptosis.[12][13][14] Ensure that your cell culture medium contains the appropriate serum concentration for maintaining cell health.2. Monitor Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control to account for any solvent-induced toxicity.
Issue 2: Difficulty in distinguishing between cytotoxicity and cytostatic effects.

Recommended Experimental Workflow:

To accurately assess the effects of this compound, it is recommended to perform a combination of assays that measure different aspects of cell health.

Caption: Workflow for characterizing this compound effects.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.[16]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of the stop solution to each well.[16]

  • Measure the absorbance at 490 nm using a plate reader.[16]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Non-Cancerous Cell Line

This compound Conc. (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Apoptotic Cells (Annexin V/PI)
0 (Vehicle)10053
0.19864
19585
5851512
10603530
25306555

Signaling Pathway Diagrams

BRD9_Signaling_Pathways cluster_0 BRD9-Mediated Transcriptional Regulation cluster_1 Downstream Signaling Pathways BRD9 BRD9 (ncBAF complex) TGFb_Wnt TGF-β/Wnt Pathways BRD9->TGFb_Wnt Regulates GR Glucocorticoid Receptor (GR) BRD9->GR Antagonizes PI3K_AKT PI3K/AKT Pathway BRD9->PI3K_AKT Regulates PUMA PUMA BRD9->PUMA Inhibits (in some contexts) I_BRD9 This compound I_BRD9->BRD9 Inhibits Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD9 Recognizes Caspases Caspases PUMA->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Overview of signaling pathways influenced by BRD9.

Apoptosis_Induction_Pathway I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Inhibition PUMA PUMA Upregulation BRD9->PUMA Suppression (relieved by inhibition) Mitochondria Mitochondrial Outer Membrane Permeabilization PUMA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway for this compound-induced apoptosis.

References

Troubleshooting I-BRD9 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental replicates using the selective BRD9 inhibitor, I-BRD9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5] BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][6] this compound functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histone tails and disrupting its role in gene transcription.[4][6]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for BRD9. It exhibits over 700-fold selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins (like BRD2, BRD3, and BRD4) and over 200-fold selectivity against the highly homologous BRD7.[1][2][3][5] It has also been profiled against a broad panel of other bromodomains and pharmacological targets, showing high specificity.[1][2]

Q3: What are the recommended working concentrations for this compound?

A3: The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, studies have shown biological effects in the range of 1-10 µM.[7][8][9][10] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[12][13][14][15][16] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[13][16] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.[13]

Troubleshooting Guide

Issue 1: High variability in cell-based assay results between replicates.

Q: My cell viability/proliferation assay results with this compound are inconsistent across replicate wells and experiments. What could be the cause?

A: High variability can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Inconsistent Cell Seeding:

    • Problem: Uneven cell numbers across wells can lead to significant differences in the final readout.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Consider using a multichannel pipette for more consistent dispensing. Perform a cell count before and after plating to verify seeding density.

  • This compound Precipitation:

    • Problem: this compound has limited aqueous solubility.[11] Diluting a concentrated DMSO stock directly into aqueous media can cause the compound to precipitate, leading to inaccurate concentrations in your wells.

    • Solution: Perform serial dilutions of your this compound DMSO stock in DMSO first, before making the final dilution into your aqueous experimental medium.[12] Visually inspect the medium for any signs of precipitation after adding the compound.

  • Edge Effects in Multi-well Plates:

    • Problem: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: To minimize edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples. Ensure proper humidification in your incubator.

  • Cell Line Specific Effects:

    • Problem: The sensitivity to this compound can vary significantly between different cell lines.[8]

    • Solution: It is crucial to determine the optimal concentration range and treatment duration for each new cell line. Perform a dose-response curve and a time-course experiment to establish these parameters.

Issue 2: Lower than expected potency or loss of this compound activity.

Q: I'm not observing the expected biological effect of this compound, or the IC50 value is much higher than reported in the literature. What should I check?

A: A decrease in potency can be due to issues with the compound itself or the experimental setup.

  • Improper Stock Solution Storage:

    • Problem: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound.

    • Solution: Aliquot your high-concentration DMSO stock into single-use vials and store them at -20°C or -80°C.[13][16] Avoid frequent temperature fluctuations.

  • Presence of Serum Proteins:

    • Problem: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. While some studies suggest minimal impact of FBS on this compound's cellular uptake, this can be cell-type dependent.[17]

    • Solution: If you suspect serum interference, consider reducing the serum concentration during the treatment period, if your cells can tolerate it. Alternatively, perform the experiment in a serum-free medium for a short duration.

  • High Cell Density:

    • Problem: A very high cell density can lead to a lower effective concentration of the inhibitor per cell.

    • Solution: Optimize your cell seeding density to ensure that it is within the linear range of your assay readout and that the cells are in a logarithmic growth phase during treatment.

Issue 3: Inconsistent results in biochemical assays (e.g., TR-FRET).

Q: My TR-FRET assay results for this compound inhibition are variable. How can I improve the consistency?

A: TR-FRET assays are sensitive to several experimental parameters.

  • Reagent Quality and Handling:

    • Problem: Lot-to-lot variability of recombinant proteins or antibodies can affect assay performance. Improper storage of reagents can lead to degradation.

    • Solution: Qualify new lots of reagents by running a standard curve and comparing it to the previous lot. Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

  • Assay Plate and Pipetting Accuracy:

    • Problem: Inaccurate pipetting, especially of small volumes, can introduce significant errors. The type of microplate used can also affect the signal.

    • Solution: Use calibrated pipettes and low-retention tips. For high-throughput screening, consider using automated liquid handlers. Use low-volume, black, non-binding microplates to minimize background fluorescence and compound adsorption.[18]

  • Incorrect Instrument Settings:

    • Problem: The settings on the plate reader, such as excitation/emission wavelengths, delay time, and integration time, are critical for TR-FRET assays.

    • Solution: Ensure that the instrument settings are optimized for the specific donor-acceptor pair you are using. Consult the reagent manufacturer's guidelines for recommended settings.[19]

Quantitative Data Summary

ParameterValueAssayReference
BRD9 pIC50 7.3TR-FRET[2][11][20][21][22]
BRD4 BD1 pIC50 5.3TR-FRET[2][20][21]
BRD9 NanoBRET pIC50 6.8NanoBRET[2][20]
Aqueous Solubility 359 µMCLND[2]
Solubility in DMSO 20-25 mg/mL-[11]

Experimental Protocols

General Protocol for Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the final cell culture medium to achieve the desired concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a cell viability assay (e.g., CCK-8, MTT, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

General Protocol for NanoBRET™ Target Engagement Assay
  • Cell Transfection: Co-transfect cells with plasmids encoding for NanoLuc®-BRD9 (donor) and a HaloTag®-Histone (acceptor).

  • Cell Seeding: Plate the transfected cells in a 96-well white plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Luminescence Measurement: Add the Nano-Glo® Substrate and immediately measure both donor (460 nm) and acceptor (618 nm) emission using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the values against the this compound concentration to determine the IC50.

Visualizations

IBRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_cell_effects Cellular Effects I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Inhibits Binding SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of Acetylated_Histone Acetylated Histone BRD9->Acetylated_Histone Binds to Chromatin Chromatin SWI_SNF->Chromatin Remodels Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Regulates Decreased_Proliferation Decreased Proliferation Gene_Transcription->Decreased_Proliferation Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with this compound (and controls) Stock_Solution->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Viability, BRET) Incubation->Assay Data_Acquisition Acquire Data (Plate Reader) Assay->Data_Acquisition Analysis Analyze Data (e.g., IC50 calculation) Data_Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

References

I-BRD9 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of I-BRD9, a selective chemical probe for the bromodomain-containing protein 9 (BRD9).

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, the solid form of this compound should be stored at -20°C, where it can remain stable for at least three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[2]

Q2: What is the best way to prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as DMSO.[1] For long-term storage of stock solutions, it is best to aliquot the solution to avoid repeated freeze-thaw cycles and store it at -80°C, which should maintain stability for up to a year or even two years.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][3]

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMSO~20-100 mg/mL[1]
DMF~30 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]

Q4: How stable is this compound?

Under the recommended storage conditions of -20°C as a solid, this compound is stable for at least four years.[4] Stock solutions in DMSO are stable for at least one year when stored at -80°C.[1]

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or inconsistent results in my experiments.

  • Potential Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound. Ensure that the solid compound and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]

  • Potential Cause 2: Solvent Quality. The quality of the solvent can affect the stability and solubility of this compound. It is recommended to use fresh, high-purity, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

  • Potential Cause 3: Working Solution Instability. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3] For in vitro assays, while stock solutions are stable, prolonged incubation of dilute working solutions under experimental conditions (e.g., in aqueous media at 37°C) may lead to degradation.

Issue 2: My this compound is not fully dissolving in the solvent.

  • Potential Cause 1: Incorrect Solvent or Concentration. Ensure you are using a recommended solvent like DMSO and not exceeding the solubility limit (see solubility table above).

  • Potential Cause 2: Low-Quality Solvent. As mentioned, the presence of water in DMSO can decrease the solubility of this compound.[1] Use fresh, anhydrous DMSO.

  • Potential Cause 3: Precipitation. If you observe precipitation upon dilution of a DMSO stock into an aqueous buffer (like PBS), this is common for hydrophobic compounds. Consider if the final DMSO concentration in your assay is sufficient to maintain solubility. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can help with dissolution.[3]

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound.

FormStorage TemperatureDuration of Stability
Solid (Powder)-20°C≥ 3-4 years[1][2][4]
Solid (Powder)4°C2 years[2]
Stock Solution in Solvent-80°C1-2 years[1][2]
Stock Solution in Solvent-20°C1 month - 1 year[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Using aseptic techniques, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Protocol for a Cell-Based Assay

  • Culture your cells of interest (e.g., Kasumi-1 cells) to the desired density in the appropriate cell culture medium.[5]

  • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

  • Incubate the cells for the desired period (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • After the incubation period, proceed with your downstream analysis, such as gene expression analysis (e.g., qPCR) to assess the effect of this compound on target gene regulation.[6]

Visualizations

IBRD9_Stability_Factors cluster_factors Influencing Factors cluster_outcome Outcome Powder Solid this compound Temperature Temperature Powder->Temperature -20°C / 4°C StockSolution Stock Solution (in DMSO) StockSolution->Temperature -80°C / -20°C Solvent Solvent Quality (e.g., Anhydrous DMSO) StockSolution->Solvent FreezeThaw Freeze-Thaw Cycles StockSolution->FreezeThaw Time Time Temperature->Time Stable Stable this compound (High Potency) Temperature->Stable Time->Stable Solvent->Stable Degraded Degraded this compound (Reduced Potency) FreezeThaw->Degraded

Caption: Factors influencing the stability of this compound.

IBRD9_Workflow start Start: Solid this compound Stored at -20°C prep_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_stock Store Stock at -80°C aliquot->store_stock thaw Thaw Aliquot for Experiment store_stock->thaw prep_working Prepare Working Dilutions in Cell Culture Media thaw->prep_working treat_cells Treat Cells (e.g., 37°C for 6h) prep_working->treat_cells analysis Downstream Analysis (e.g., qPCR, Western Blot) treat_cells->analysis end End analysis->end IBRD9_Signaling_Pathway cluster_drug Chemical Probe cluster_protein Target Protein Complex cluster_cellular Cellular Process cluster_outcome Biological Outcome ibrd9 This compound brd9 BRD9 Bromodomain ibrd9->brd9 Inhibits swisnf ncBAF (SWI/SNF) Chromatin Remodeling Complex brd9->swisnf Component of chromatin Chromatin Accessibility swisnf->chromatin Regulates transcription Gene Transcription chromatin->transcription Affects gene_reg Downregulation of Oncology & Immune Response Genes transcription->gene_reg Leads to

References

I-BRD9 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability when working with the selective BRD9 inhibitor, I-BRD9. By following best practices in handling, experimental design, and data interpretation, users can ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective chemical probe for the bromodomain of BRD9, a component of the SWI/SNF chromatin remodeling complex.[1][2][3] It functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby inhibiting its interaction with acetylated histones and other proteins.[3][4] This selectivity allows for the specific investigation of BRD9's role in gene regulation and cellular processes.[2][5][6] this compound was developed through structure-based design to have high selectivity over the BET family of bromodomains and the highly homologous BRD7.[2][5][7]

Q2: What are the recommended quality control (QC) specifications for a new batch of this compound?

A2: To ensure the reliability of your experiments, each new batch of this compound should meet specific quality control standards. High-quality chemical probes should have a purity of >95% as determined by analytical methods such as LC-MS and ¹H NMR.[2][5] It is also recommended to confirm the compound's identity and potency through in vitro assays.

Q3: How should I properly store and handle this compound to ensure its stability and activity?

A3: Proper storage and handling are critical for maintaining the integrity of this compound across experiments. This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. For daily use, prepare a stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, allow the aliquot to thaw completely and equilibrate to room temperature before opening the vial to prevent condensation.

Q4: I am observing a different IC50 value with a new batch of this compound compared to the previous one. What could be the cause?

A4: Discrepancies in IC50 values between batches can arise from several factors, not necessarily from the compound itself. Before concluding that the new batch is faulty, consider the following:

  • Experimental Variability: Minor variations in cell density, passage number, reagent concentrations, and incubation times can significantly impact IC50 values.

  • Solvent and Dilution Series: Ensure the stock solution is completely dissolved and that the serial dilutions are prepared accurately.

  • Assay System: Changes in the assay components, such as the source of recombinant protein or the cell line's health, can affect the results.

  • Compound Purity: While less common from reputable suppliers, variations in purity can occur. If you suspect this, it is advisable to perform in-house QC checks.

Troubleshooting Guides

Issue 1: Inconsistent Cellular Activity

You observe a significant difference in the phenotypic or gene expression changes induced by a new batch of this compound compared to a previous batch.

Troubleshooting Workflow:

start Inconsistent Cellular Activity Observed qc_check Verify Compound QC Data (Purity >95%) start->qc_check storage_handling Review Storage and Handling Procedures qc_check->storage_handling QC OK conclusion Identify Source of Variability qc_check->conclusion QC Fails solubility_check Confirm Complete Solubilization of Stock storage_handling->solubility_check cell_line_check Assess Cell Line Health and Passage Number solubility_check->cell_line_check assay_protocol Standardize Experimental Protocol cell_line_check->assay_protocol target_engagement Perform Target Engagement Assay (e.g., CETSA) assay_protocol->target_engagement target_engagement->conclusion

Troubleshooting inconsistent cellular activity.

Detailed Steps:

  • Verify Compound Quality: Request and review the Certificate of Analysis (CoA) for the new batch to confirm its purity and identity. A purity of >95% is recommended.[2][5]

  • Check Storage and Handling: Ensure that the compound has been stored correctly and that stock solutions were prepared and stored to minimize degradation.

  • Confirm Solubilization: Visually inspect the stock solution to ensure the compound is fully dissolved. If necessary, gentle warming and vortexing can aid solubilization.

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cell viability is high and that plating densities are consistent between experiments.

  • Validate Experimental Protocol: Review all steps of your experimental protocol for any potential variations, including reagent preparation, incubation times, and detection methods.

  • Confirm Target Engagement: If inconsistencies persist, perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to directly measure the binding of this compound to BRD9 within the cell.[8][9][10] This can help differentiate between a compound issue and other experimental variables.

Issue 2: Reduced Potency in Biochemical Assays

A new batch of this compound shows a rightward shift in the dose-response curve in a biochemical assay (e.g., TR-FRET, AlphaScreen).

Troubleshooting Workflow:

start Reduced Potency in Biochemical Assay compound_prep Verify Stock Concentration and Dilution Series start->compound_prep reagent_qc Check Quality and Concentration of Assay Reagents (Protein, Substrate, etc.) compound_prep->reagent_qc assay_conditions Confirm Assay Buffer and Incubation Conditions reagent_qc->assay_conditions instrument_check Validate Instrument Settings and Performance assay_conditions->instrument_check side_by_side Perform Side-by-Side Comparison with Previous Batch instrument_check->side_by_side conclusion Determine Cause of Potency Shift side_by_side->conclusion

Troubleshooting reduced potency in biochemical assays.

Detailed Steps:

  • Verify Compound Preparation: Accurately determine the concentration of your stock solution, preferably by a quantitative method. Ensure the dilution series is prepared correctly.

  • Assess Assay Reagents: Confirm the quality and concentration of all assay components, including the recombinant BRD9 protein and any substrates or antibodies. Protein degradation or incorrect concentration can significantly affect results.

  • Standardize Assay Conditions: Ensure that the assay buffer composition, pH, and incubation times and temperatures are consistent with previous experiments.

  • Check Instrumentation: Verify that the plate reader or other detection instrument is calibrated and functioning correctly.

  • Direct Comparison: If possible, perform a side-by-side comparison of the new and old batches in the same experiment to directly assess any differences in potency.

Data Presentation

Table 1: Representative Potency of this compound in Various Assays

Assay TypeTargetCell Line/SystemReported IC50/pIC50Reference
TR-FRETBRD9BiochemicalpIC50 = 7.3[1][11]
TR-FRETBRD4BiochemicalpIC50 = 5.3[1][11]
NanoBRETBRD9HEK293 cellsIC50 = 158 nM[12]
ChemoproteomicsEndogenous BRD9HUT78 cellsIC50 = 79.43 nM[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is a generalized method to confirm that this compound is engaging with its target, BRD9, in a cellular context.

Workflow Diagram:

cell_culture 1. Culture Cells to Confluency treatment 2. Treat Cells with this compound or Vehicle cell_culture->treatment heating 3. Heat Cell Suspensions to a Range of Temperatures treatment->heating lysis 4. Lyse Cells (Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble and Aggregated Proteins lysis->centrifugation detection 6. Detect Soluble BRD9 (e.g., Western Blot) centrifugation->detection analysis 7. Analyze Thermal Shift detection->analysis

Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in the appropriate cell culture medium.

    • Treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble BRD9 in each sample by Western blot or another suitable protein detection method.

    • A positive target engagement will result in a thermal stabilization of BRD9 in the this compound-treated samples, meaning more soluble BRD9 will be detected at higher temperatures compared to the vehicle-treated samples.

Signaling Pathway

BRD9's Role in Chromatin Remodeling:

This compound acts by disrupting the function of the SWI/SNF chromatin remodeling complex.

I_BRD9 This compound BRD9 BRD9 Bromodomain I_BRD9->BRD9 Inhibits SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 Binds Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Mediates Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Mechanism of action of this compound.

By adhering to these guidelines and systematically troubleshooting any observed inconsistencies, researchers can confidently utilize this compound as a selective chemical probe to investigate the biological functions of BRD9.

References

Technical Support Center: I-BRD9 vs. Genetic Knockdown of BRD9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the selective chemical probe I-BRD9 versus genetic knockdown methods for studying the function of Bromodomain-containing protein 9 (BRD9).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using this compound and genetic knockdown to study BRD9 function?

A1: The primary distinction lies in the mechanism of action and the target molecule. This compound is a small molecule inhibitor that specifically and reversibly binds to the bromodomain of the BRD9 protein, preventing it from recognizing acetylated lysine residues on histones and other proteins.[1][2] This inhibits the "reader" function of BRD9. Genetic knockdown, on the other hand, reduces or eliminates the expression of the BRD9 protein itself, typically by targeting its mRNA for degradation (e.g., siRNA, shRNA) or by altering the gene at the DNA level (e.g., CRISPR/Cas9).[3][4]

Q2: When should I choose this compound over genetic knockdown, and vice versa?

A2: The choice depends on the specific experimental question.

  • Choose this compound for:

    • Studying the specific role of the BRD9 bromodomain's acetyl-lysine binding activity.

    • Experiments requiring temporal control of BRD9 inhibition, as the effect is reversible upon washout.

    • High-throughput screening applications.

    • Validating the therapeutic potential of targeting the BRD9 bromodomain.[5][6]

  • Choose genetic knockdown for:

    • Investigating the functions of the entire BRD9 protein, including potential non-bromodomain-mediated activities.

    • Creating stable cell lines with long-term reduction of BRD9 expression.

    • When a complete loss-of-function phenotype is desired (though complete knockout with CRISPR is more effective for this).[3][7]

Q3: What are the potential off-target effects of this compound?

A3: this compound is a highly selective inhibitor for the BRD9 bromodomain.[5][8][9][10] It exhibits over 700-fold selectivity against the BET family of bromodomains and over 200-fold selectivity against the highly homologous BRD7.[5][8][9] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, especially at high concentrations.

Q4: What are the common challenges with genetic knockdown of BRD9?

A4: Genetic knockdown methods come with their own set of challenges:

  • Incomplete knockdown: siRNA and shRNA approaches often result in incomplete depletion of the target protein, which can lead to ambiguous results.[3]

  • Off-target effects: siRNAs and shRNAs can inadvertently silence other genes with similar sequences.[11]

  • Compensatory mechanisms: The cell may adapt to the long-term loss of BRD9 by upregulating other proteins or pathways.[12]

  • Toxicity: High concentrations of siRNA or viral delivery of shRNA can be toxic to cells.

Troubleshooting Guides

This compound Experiments
Issue Possible Cause Troubleshooting Step
No or weak phenotypic effect observed Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell type. IC50 values are often in the sub-micromolar range.[12]
Cell line is not dependent on BRD9 activity.Confirm BRD9 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to BRD9 inhibition.
Degradation of this compound.Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell density, passage number, and media composition.
Inaccurate pipetting of this compound.Calibrate pipettes and use appropriate techniques for handling small volumes of inhibitor.
Genetic Knockdown Experiments
Issue Possible Cause Troubleshooting Step
Inefficient knockdown of BRD9 Poor transfection/transduction efficiency.Optimize transfection reagent or viral titer. Use a positive control (e.g., fluorescent reporter) to assess efficiency.
Ineffective siRNA/shRNA sequence.Test multiple siRNA/shRNA sequences targeting different regions of the BRD9 mRNA. Validate knockdown efficiency by qPCR and Western blot.
Off-target effects observed Non-specific binding of siRNA/shRNA.Use a scrambled or non-targeting siRNA/shRNA as a negative control. Consider using multiple different knockdown constructs to ensure the phenotype is consistent.
Cell death or altered morphology Toxicity of transfection reagent or virus.Titrate the amount of transfection reagent or viral particles to find the lowest effective concentration.
BRD9 is essential for the viability of the cell line.Consider using an inducible knockdown system for better temporal control.

Quantitative Data Summary

Table 1: Selectivity and Potency of this compound

Target Assay Type Potency (IC50/pIC50) Selectivity vs. BRD9 Reference
BRD9 TR-FRETpIC50 = 7.3-[13]
BRD4 (BD1) TR-FRETpIC50 = 5.3>100-fold[13]
BET Family -->700-fold[5][8][9]
BRD7 -->200-fold[5][8][9]

Table 2: Comparison of this compound and BRD9 Knockdown Effects on Gene Expression

Study Cell Line Method Key Findings Reference
Prostate CancerLNCaPRNA-seqOverlapping transcriptional effects between this compound treatment and shBRD9 knockdown, particularly for downregulated genes.[12]
Multiple MyelomaOPM2RNA-seqBoth dBRD9 (degrader) and shBRD9 downregulate ribosome biogenesis genes.[14]
Kasumi-1MicroarrayThis compound treatment identified genes involved in oncology and immune response pathways.[5][8]

Key Experimental Protocols

Western Blot for BRD9 Knockdown Validation
  • Cell Lysis: Harvest cells 48-72 hours post-transfection (siRNA) or post-transduction and selection (shRNA). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against BRD9. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine knockdown efficiency.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Treat cells with this compound or perform BRD9 knockdown. Extract total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

CRISPR/Cas9-mediated Knockout of BRD9
  • sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting early exons of the BRD9 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the sgRNA/Cas9 constructs into your target cells. Select for transfected cells using an appropriate antibiotic or by sorting for a fluorescent marker.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Genotyping: Expand clonal populations and extract genomic DNA. Perform PCR and Sanger sequencing to identify clones with frameshift mutations in the BRD9 gene.

  • Protein Validation: Confirm the absence of BRD9 protein in knockout clones by Western blot.

Visualizations

Signaling Pathways and Logical Relationships

BRD9_Signaling_Pathways cluster_inhibition Intervention cluster_target Target cluster_complex Chromatin Remodeling cluster_pathways Downstream Signaling This compound This compound BRD9 Protein BRD9 Protein This compound->BRD9 Protein Inhibits Bromodomain Genetic Knockdown Genetic Knockdown BRD9 mRNA BRD9 mRNA Genetic Knockdown->BRD9 mRNA Degrades SWI/SNF (ncBAF) Complex SWI/SNF (ncBAF) Complex BRD9 Protein->SWI/SNF (ncBAF) Complex Component of Acetylated Histones Acetylated Histones BRD9 Protein->Acetylated Histones Binds to BRD9 mRNA->BRD9 Protein Translates to BRD9 Gene BRD9 Gene BRD9 Gene->BRD9 mRNA Transcribes to MAPK/ERK Pathway MAPK/ERK Pathway SWI/SNF (ncBAF) Complex->MAPK/ERK Pathway Androgen Receptor Signaling Androgen Receptor Signaling SWI/SNF (ncBAF) Complex->Androgen Receptor Signaling Wnt/β-catenin Pathway Wnt/β-catenin Pathway SWI/SNF (ncBAF) Complex->Wnt/β-catenin Pathway TGF-β/Activin/Nodal Pathway TGF-β/Activin/Nodal Pathway SWI/SNF (ncBAF) Complex->TGF-β/Activin/Nodal Pathway Gene Expression Gene Expression SWI/SNF (ncBAF) Complex->Gene Expression Regulates MAPK/ERK Pathway->Gene Expression Androgen Receptor Signaling->Gene Expression Wnt/β-catenin Pathway->Gene Expression TGF-β/Activin/Nodal Pathway->Gene Expression

Caption: Overview of this compound and genetic knockdown targeting BRD9 and its downstream signaling pathways.

Experimental Workflow Comparison

Workflow_Comparison cluster_ibrd9 This compound Workflow cluster_knockdown Genetic Knockdown Workflow (siRNA example) Start_I Seed Cells Treat Treat with this compound Start_I->Treat Incubate_I Incubate (hours) Treat->Incubate_I Assay_I Perform Assay (e.g., qPCR, Western) Incubate_I->Assay_I Start_KD Seed Cells Transfect Transfect with siRNA Start_KD->Transfect Incubate_KD Incubate (48-72 hours) Transfect->Incubate_KD Validate Validate Knockdown (qPCR, Western) Incubate_KD->Validate Assay_KD Perform Phenotypic Assay Validate->Assay_KD

Caption: Comparison of experimental workflows for this compound treatment and siRNA-mediated knockdown.

Logical Relationship: Pros and Cons

Pros_Cons cluster_ibrd9 This compound cluster_knockdown Genetic Knockdown Topic This compound vs. Genetic Knockdown I_Pros Pros: - High Selectivity - Temporal Control (Reversible) - Targets Bromodomain Function - Ease of Use Topic->I_Pros I_Cons Cons: - Potential Off-Target Effects - Cell Permeability Issues - Doesn't Target Non-Bromodomain Functions Topic->I_Cons KD_Pros Pros: - Targets Entire Protein - Stable Knockdown Possible - Can Achieve Near-Complete Ablation (CRISPR) Topic->KD_Pros KD_Cons Cons: - Incomplete Knockdown (si/shRNA) - Off-Target Effects - Compensatory Mechanisms - Irreversible (CRISPR) Topic->KD_Cons

Caption: Summary of the pros and cons of using this compound versus genetic knockdown of BRD9.

References

Optimizing I-BRD9 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for I-BRD9, a potent and selective chemical probe for the bromodomain of BRD9. This guide provides troubleshooting advice and frequently asked questions to help researchers optimize their experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly selective, cell-active chemical probe that inhibits the bromodomain of BRD9.[1][2] BRD9 is a subunit of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex.[3][4] By binding to the acetyl-lysine binding pocket of BRD9, this compound prevents its interaction with acetylated histones, thereby modulating the expression of genes regulated by this complex.[3] This can impact various cellular processes, including cell proliferation, survival, and differentiation.[3][5]

Q2: What is the typical incubation time for this compound?

A2: The optimal incubation time for this compound is highly dependent on the experimental goal and the cell type being used. Published studies have employed a wide range of incubation times:

  • Target Engagement: For assessing direct binding to BRD9 in cells, incubation times as short as 45 minutes have been used.[6]

  • Gene Expression Changes: To observe changes in the expression of BRD9 target genes, incubation times of 24 hours are common.[7]

  • Cell Viability and Apoptosis: For phenotypic assays such as cell cycle arrest, apoptosis, or proliferation, longer incubation times of 24 to 96 hours are typically required.[7][8]

It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.

Q3: What is a recommended starting concentration for this compound?

A3: A common starting concentration for cell-based assays is between 1 µM and 10 µM.[8][9][10] However, the IC50 for this compound can vary between cell lines. For example, in some prostate cancer cell lines, the IC50 for reducing cell viability after 5 days of treatment was around 3 µM.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Q4: What are the known downstream effects of this compound treatment?

A4: Inhibition of BRD9 with this compound has been shown to have several downstream effects, including:

  • Cell Cycle Arrest: this compound treatment can lead to cell cycle arrest, often associated with the upregulation of cell cycle inhibitors like CDKN1A and CDKN2B and downregulation of cyclins and cyclin-dependent kinases.[5][11][12]

  • Induction of Apoptosis: Increased apoptosis is a common outcome of this compound treatment.[8][11]

  • Modulation of Gene Expression: this compound alters the transcription of genes involved in oncology and immune response pathways.[1][2] For instance, it has been shown to downregulate the expression of oncogenes like c-myc.[4]

  • Extracellular Matrix Remodeling: In some contexts, this compound can impact pathways related to the extracellular matrix.[5][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound treatment. Suboptimal Incubation Time or Concentration: The incubation time may be too short to induce a phenotypic change, or the concentration may be too low.Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 0.1, 1, 5, 10, 25 µM) experiment to identify the optimal conditions for your cell line and assay.[7][8]
Low BRD9 expression in the cell line: The cell line used may not express sufficient levels of BRD9 for this compound to have a significant effect.Verify BRD9 expression in your cell line of interest using Western blot or qPCR.
Compound instability: this compound may be unstable under your specific experimental conditions.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
High cell toxicity or off-target effects. Concentration is too high: Excessive concentrations of this compound can lead to non-specific effects.Lower the concentration of this compound used. Refer to your dose-response curve to select a concentration that is effective without causing excessive toxicity. This compound has been shown to be highly selective, but at very high concentrations, off-target effects can never be fully excluded.[1][10]
Prolonged incubation: Long incubation times can lead to cumulative toxicity.Reduce the incubation time. A shorter treatment may be sufficient to observe the desired molecular effects (e.g., changes in gene expression) without inducing widespread cell death.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to this compound.Standardize your cell culture and experimental protocols. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability.Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots. Use a consistent dilution scheme for all experiments.

Data Summary

Table 1: Reported IC50 Values and Incubation Times for this compound in Various Cell Lines

Cell LineAssayConcentration/IC50Incubation TimeReference
HuT-78Chemoproteomic Competition BindingIC50 = 0.07943 µM45 minutes[6]
HEK293NanoBRET AssayIC50 = 0.15849 µM18 hours[6]
LNCaP, VCaP, 22Rv1, C4-2Cell ViabilityIC50 ≈ 3 µM5 days[9]
HuLMCell ProliferationDose-dependent inhibition (1-25 µM)48 hours[8]
NB4, MV4-11Cell Growth InhibitionDose-dependent inhibition (4 and 8 µM)24, 48, 72, 96 hours[7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time using a Cell Viability Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1 µM to 25 µM). Include a DMSO-only control.

  • Treatment: Add the different concentrations of this compound to the cells.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as a Cell Counting Kit-8 (CCK-8) assay.[7]

  • Data Analysis: Plot cell viability against this compound concentration for each time point to determine the IC50 value and the optimal incubation time for achieving a significant reduction in cell viability.

Protocol 2: Assessing Changes in Target Gene Expression

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (determined from a dose-response experiment) and a DMSO control.

  • Time-Course Incubation: Incubate the cells for different durations (e.g., 6, 12, 24, and 48 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known BRD9 target genes (e.g., DUSP6, FES, CLEC1, SAMSN1) and a housekeeping gene for normalization.[7][10]

  • Data Analysis: Calculate the relative fold change in gene expression for each time point compared to the DMSO control. This will reveal the kinetics of target gene modulation by this compound.

Visualizations

Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_cellular_outcomes Cellular Outcomes This compound This compound BRD9 BRD9 This compound->BRD9 Inhibits ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin Remodeling ncBAF->Chromatin Histones Acetylated Histones Histones->BRD9 Binds to Gene_Expression Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Proliferation Gene_Expression->Proliferation

Caption: Mechanism of action of this compound leading to cellular outcomes.

Experimental_Workflow cluster_optimization Optimization Workflow Start Start Dose_Response Dose-Response Experiment Start->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Time Time_Course->Optimal_Conditions Downstream_Assay Perform Downstream Assay Optimal_Conditions->Downstream_Assay End End Downstream_Assay->End

Caption: Workflow for optimizing this compound incubation time and concentration.

References

Technical Support Center: Ensuring I-BRD9 Selectivity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the selective use of I-BRD9 in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity important?

A1: this compound is a potent and highly selective small molecule inhibitor of the bromodomain of BRD9, a component of the SWI/SNF chromatin remodeling complex.[1] Its selectivity is crucial to ensure that observed biological effects are specifically due to the inhibition of BRD9 and not off-target interactions with other proteins, particularly the closely related BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4) and the highly homologous BRD7.[2][3] Inhibition of BET bromodomains can lead to profound and distinct biological outcomes, so distinguishing the specific effects of BRD9 inhibition is essential for target validation and therapeutic development.[3]

Q2: How selective is this compound?

A2: this compound exhibits high selectivity for BRD9 over other bromodomains. It is reported to be over 700-fold more selective for BRD9 than for members of the BET family and approximately 200-fold more selective for BRD9 over the highly homologous BRD7.[3] This selectivity has been established through various biochemical and cellular assays.[2][3]

Q3: What are the known off-targets of this compound?

A3: While this compound is highly selective, some residual affinity for other bromodomains, such as BRD7, has been reported, albeit at significantly higher concentrations.[3] At concentrations above 5 µM, potential for off-target effects increases.[4] It is crucial to use the lowest effective concentration of this compound and include appropriate controls to mitigate and identify potential off-target effects.

Q4: How does this compound work?

A4: this compound functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[1] This competitive inhibition prevents BRD9 from recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1] As BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, its inhibition disrupts the complex's ability to modulate chromatin structure and regulate the expression of specific target genes involved in processes like inflammation and cancer.[1][5]

Q5: What are some common experimental challenges when using this compound?

A5: Common challenges include:

  • Ensuring on-target effects: Distinguishing the specific effects of BRD9 inhibition from potential off-target effects, especially at higher concentrations.

  • Determining the optimal concentration: Identifying the appropriate dose that effectively inhibits BRD9 without causing cytotoxicity or off-target effects.

  • Cellular permeability and target engagement: Confirming that this compound is entering the cells and binding to BRD9.

  • Interpreting downstream effects: Linking the observed phenotypic changes directly to the inhibition of BRD9's bromodomain function.

Troubleshooting Guides

Issue 1: Ambiguous or Weak Phenotypic Readout

Possible Cause:

  • Suboptimal concentration of this compound.

  • Insufficient target engagement.

  • The biological system is not sensitive to BRD9 inhibition.

  • Incorrect timing of the experimental endpoint.

Troubleshooting Steps:

  • Dose-Response Titration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell type and assay.

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to verify that this compound is binding to BRD9 in your cells at the concentrations used.

  • Positive and Negative Controls:

    • Positive Control: Use a cell line known to be sensitive to BRD9 inhibition.

    • Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available, to control for off-target effects.

    • Genetic Controls: Use siRNA or CRISPR-Cas9 to knock down BRD9 and compare the phenotype to that observed with this compound treatment.

  • Time-Course Experiment: Assess the phenotypic endpoint at multiple time points after this compound treatment to capture the optimal window of response.

Issue 2: Suspected Off-Target Effects

Possible Cause:

  • High concentration of this compound leading to inhibition of less sensitive bromodomains (e.g., BRD7, BETs).

  • Compound-specific effects unrelated to BRD9 inhibition.

Troubleshooting Steps:

  • Use a BET Inhibitor as a Control: Treat cells with a selective BET inhibitor (e.g., JQ1) in parallel with this compound. If the observed phenotype is similar, it may indicate off-target BET inhibition by this compound at the concentration used.

  • BRD7 Knockdown: Use siRNA to specifically knock down BRD7 and observe if the phenotype mimics that of this compound treatment.

  • Rescue Experiment: Overexpress a mutant version of BRD9 that does not bind to this compound. If the phenotype is rescued, it confirms that the effect is on-target.

  • Transcriptomic Analysis: Perform RNA-sequencing on cells treated with this compound and compare the gene expression changes to those from BRD9 knockdown and BET inhibitor treatment to dissect the specific transcriptional signature of this compound.

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Selectivity

TargetAssay TypepIC50IC50 (nM)Kd (nM)Fold Selectivity vs. BRD9
BRD9 TR-FRET7.3--1
BRD4 (BD1)TR-FRET5.3-->100
BRD9 NanoBRET6.8158-1
BRD9 DiscoveRx--1.91
BRD7DiscoveRx--380~200
BRD4 (BD1)DiscoveRx--1400>700

Data compiled from multiple sources.[3][6]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift can be detected by measuring the amount of soluble protein remaining after heating.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against BRD9 (e.g., Bethyl Laboratories, A303-781A)

  • Secondary antibody for Western blot

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heating:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to a new tube.

    • Quantify the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform Western blotting using a primary antibody against BRD9.

    • Detect with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble BRD9 as a function of temperature for both DMSO and this compound treated samples. A shift in the melting curve for this compound treated samples indicates target engagement.

Immunoprecipitation (IP) of BRD9

Principle: An antibody specific to BRD9 is used to isolate BRD9 and its interacting partners from a cell lysate.

Materials:

  • Cell lysate

  • Antthis compound antibody (e.g., Active Motif, 61538 for ChIP-grade, or a validated IP-grade antibody)[8]

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Pre-clearing the Lysate (optional but recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of antthis compound antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold IP wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil.

Chromatin Immunoprecipitation (ChIP) for BRD9

Principle: To identify the genomic regions where BRD9 is bound.

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, shear buffer, IP buffer, wash buffers, and elution buffer

  • Antthis compound antibody (ChIP-grade, e.g., Active Motif, 61538)[8]

  • Isotype control IgG

  • Protein A/G beads

  • Sonicator or micrococcal nuclease

  • DNA purification kit

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Follow the IP protocol described above, using the sheared chromatin as the input.

  • Reverse Cross-linking and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the enriched DNA by qPCR or ChIP-seq.

Quantitative PCR (qPCR) for this compound Target Genes

Principle: To measure the change in expression of known BRD9 target genes upon this compound treatment.

Materials:

  • RNA isolated from treated and control cells

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Validated qPCR Primers for Human Genes: [9]

  • BRD9: Fwd: 5'-GCAATGACATACAATAGGCCAGA-3', Rev: 5'-GAGCTGCCTGTTTGCTCATCA-3'

  • CDKN1A: Fwd: 5'-TGTCCGTCAGAACCCATGC-3', Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'

  • CDKN2B: Fwd: 5'-TGTCCGTCAGAACCCATGC-3', Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'

  • DDIT3: Fwd: 5'-GGAAACAGAGTGGTCATTCCC-3', Rev: 5'-CTGCTTGAGCCGTTCATTCTC-3'

  • IER3: Fwd: 5'-CAGCCGCAGGGTTCTCTAC-3', Rev: 5'-GATCTGGCAGAAGACGATGGT-3'

  • SOCS3: Fwd: 5'-CCTGCGCCTCAAGACCTTC-3', Rev: 5'-GTCACTGCGCTCCAGTAGAA-3'

Procedure:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from cells and synthesize cDNA.

  • qPCR Reaction:

    • Set up qPCR reactions using SYBR Green master mix, primers, and cDNA.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

I_BRD9_Mechanism_of_Action cluster_nucleus Nucleus I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Inhibits ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin ncBAF->Chromatin Remodels Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 Recruits Target_Genes Target Gene Transcription Chromatin->Target_Genes Regulates I_BRD9_Ext This compound (Cell Permeable) I_BRD9_Ext->I_BRD9 Enters Cell

Caption: Mechanism of action of this compound in inhibiting the ncBAF complex.

Experimental_Workflow_Selectivity cluster_assays Selectivity Assays cluster_analysis Data Analysis start Start: Treat cells with This compound, BETi, Controls phenotype Phenotypic Assay (e.g., Viability, Reporter) start->phenotype transcriptomics Transcriptomics (RNA-seq) start->transcriptomics proteomics Proteomics (Target Engagement) start->proteomics compare_pheno Compare Phenotypes phenotype->compare_pheno compare_genes Differential Gene Expression Analysis transcriptomics->compare_genes confirm_binding Confirm On-Target Binding (CETSA/NanoBRET) proteomics->confirm_binding end_selective Conclusion: Phenotype is due to selective BRD9 inhibition compare_pheno->end_selective This compound ≠ BETi end_offtarget Conclusion: Off-target effects are likely compare_pheno->end_offtarget This compound ≈ BETi compare_genes->end_selective Distinct Gene Signature compare_genes->end_offtarget Overlapping Signature confirm_binding->end_selective Selective BRD9 Shift

Caption: Workflow for confirming the selectivity of this compound's effects.

References

Validation & Comparative

A Head-to-Head Comparison of I-BRD9 and BI-9564 for Selective BRD9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, immunology, and epigenetics, the selective inhibition of Bromodomain-containing protein 9 (BRD9) has emerged as a critical area of investigation. BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, plays a significant role in gene transcription and has been implicated in various cancers. This guide provides a detailed comparison of two widely used small molecule inhibitors, I-BRD9 and BI-9564, to assist researchers in selecting the optimal tool for their experimental needs.

This comparison delves into their biochemical and cellular potency, selectivity profiles, and the underlying experimental methodologies used for their characterization.

At a Glance: Key Quantitative Data

The following tables summarize the key performance metrics of this compound and BI-9564, offering a clear, quantitative comparison of their activity and selectivity.

Table 1: Biochemical Potency against BRD9

ParameterThis compoundBI-9564Assay Method
pIC50 7.3[1]-Cell-free assay[1]
IC50 (nM) -75[2]AlphaScreen[2]
Kd (nM) -14[2]Isothermal Titration Calorimetry (ITC)[2]

Table 2: Cellular Potency and Activity

ParameterThis compoundBI-9564Assay Method
Cellular IC50 (µM) 0.07943 (HUT78 cells)[1]-Chemoproteomic competition binding assay[1]
NanoBRET IC50 (µM) 0.15849 (HEK293 cells)[1]-NanoBRET assay[1]
FRAP Activity -Disrupts BRD9-chromatin binding at 0.1 µM[2]Fluorescence Recovery After Photobleaching (FRAP)[2]
Antiproliferative EC50 (nM) -800 (EOL-1 AML cells)[2]Cell proliferation assay[2]

Table 3: Selectivity Profile

TargetThis compoundBI-9564Assay Method
BRD4 (pIC50) 5.3[1]-Cell-free assay[1]
BRD4 BD1 (IC50) >700-fold selective over BETs[3]>100 µM[2]AlphaScreen[2]
BRD7 (Selectivity) >200-fold selective over BRD7[3]Kd = 239 nM (vs. 14 nM for BRD9)[2]Isothermal Titration Calorimetry (ITC)[2]
Other Bromodomains >70-fold selective against a panel of 34 bromodomains[3]CECR2 (Kd = 258 nM) is an off-target, but with no cellular effect at 1 µM[2]Isothermal Titration Calorimetry (ITC) / FRAP[2]

Delving into the Mechanisms: BRD9 Signaling

BRD9 functions as an epigenetic "reader" by recognizing acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific gene promoters and enhancers.[4] This action modulates chromatin structure and influences the transcription of target genes.[4] The inhibition of BRD9 by small molecules like this compound and BI-9564 prevents this recruitment, leading to downstream effects on various signaling pathways implicated in cancer and other diseases.

BRD9 Signaling Pathway BRD9 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_pathways Affected Signaling Pathways Histone Acetylation Histone Acetylation BRD9 BRD9 Histone Acetylation->BRD9 recruits ncBAF Complex ncBAF Complex BRD9->ncBAF Complex recruits Chromatin Remodeling Chromatin Remodeling ncBAF Complex->Chromatin Remodeling mediates Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription alters Downstream Effectors Downstream Effectors Gene Transcription->Downstream Effectors STAT5 Pathway STAT5 Pathway Downstream Effectors->STAT5 Pathway TGF-beta/Activin/Nodal Pathway TGF-beta/Activin/Nodal Pathway Downstream Effectors->TGF-beta/Activin/Nodal Pathway Wnt Pathway Wnt Pathway Downstream Effectors->Wnt Pathway This compound / BI-9564 This compound / BI-9564 This compound / BI-9564->BRD9 inhibit

BRD9 Signaling and Inhibition

Experimental Corner: How the Data is Generated

The quantitative data presented in this guide are derived from a suite of robust biochemical and cellular assays. Understanding these methodologies is key to interpreting the results and designing future experiments.

Biochemical Assays: Measuring Direct Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used in vitro assay to determine the binding affinity of an inhibitor to its target protein.

TR-FRET Assay Protocol for BRD9 Inhibition:

  • Reagents:

    • Recombinant BRD9 protein (e.g., GST-tagged)

    • Biotinylated histone peptide (acetylated)

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

    • Test inhibitors (this compound or BI-9564)

    • Assay buffer

  • Procedure:

    • Add assay buffer, BRD9 protein, and the biotinylated histone peptide to a microplate.

    • Add serial dilutions of the test inhibitor.

    • Incubate to allow binding to reach equilibrium.

    • Add the Europium-labeled anti-GST antibody and the Streptavidin-conjugated fluorophore.

    • Incubate to allow the FRET pair to form.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).

    • Calculate the ratio of acceptor to donor emission to determine the degree of inhibition and calculate IC50 values.

TR-FRET Assay Workflow TR-FRET Assay Workflow Start Start Mix_Reagents Mix BRD9, Biotin-Histone Peptide, and Inhibitor Start->Mix_Reagents Incubate_1 Incubate for Binding Equilibrium Mix_Reagents->Incubate_1 Add_FRET_Pair Add Eu-anti-GST (Donor) and Streptavidin-APC (Acceptor) Incubate_1->Add_FRET_Pair Incubate_2 Incubate for FRET Pair Formation Add_FRET_Pair->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

I-BRD9 vs. dBRD9: A Comparative Analysis of Inhibition Versus Degradation for Targeting BRD9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain inhibitor I-BRD9 and the proteolysis-targeting chimera (PROTAC) degrader dBRD9. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and the signaling pathways they modulate.

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, including cancer.[1][2][3][4][5] Two principal strategies to modulate BRD9 function involve direct inhibition of its bromodomain, the protein module that recognizes acetylated lysine residues on histones, and targeted degradation of the entire protein. This guide contrasts this compound, a selective chemical probe that inhibits the BRD9 bromodomain, with dBRD9, a heterobifunctional degrader that induces its proteasomal degradation.[1][6][7]

Mechanism of Action: Inhibition vs. Degradation

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[4] This action prevents BRD9 from engaging with acetylated histones, thereby disrupting the recruitment of the ncBAF complex to specific chromatin loci and modulating the expression of target genes.[4]

In contrast, dBRD9 is a PROTAC that co-opts the cell's natural protein disposal machinery. It is a chimeric molecule with one end binding to the BRD9 protein and the other recruiting an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This approach eliminates the entire protein, ablating both its scaffolding and reader functions.[5]

I-BRD9_vs_dBRD9_Mechanism cluster_inhibitor This compound: Inhibition cluster_degrader dBRD9: Degradation I_BRD9 This compound BRD9_I BRD9 Protein I_BRD9->BRD9_I Binds to Bromodomain Histone_I Acetylated Histone BRD9_I->Histone_I Binding Blocked ncBAF_I ncBAF Complex Histone_I->ncBAF_I Recruitment Inhibited Gene_I Target Gene Expression ncBAF_I->Gene_I Modulation dBRD9 dBRD9 BRD9_D BRD9 Protein dBRD9->BRD9_D Binds to BRD9 E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dBRD9->E3_Ligase Recruits E3 Ligase Ub Ubiquitin BRD9_D->Ub Ubiquitination E3_Ligase->Ub Proteasome Proteasome Ub->Proteasome Degradation BRD9 Degradation Proteasome->Degradation Gene_D Target Gene Expression Degradation->Gene_D Modulation

Figure 1: Mechanism of this compound vs. dBRD9.

Comparative Efficacy: Potency and Cellular Activity

Experimental evidence consistently demonstrates that BRD9 degraders exhibit significantly enhanced potency compared to their corresponding inhibitors.[1][8] This heightened efficacy is often attributed to the catalytic nature of PROTACs, where a single dBRD9 molecule can induce the degradation of multiple BRD9 proteins.[5] In contrast, inhibitors require sustained occupancy of the target's binding site to exert their effect.

Studies in acute myeloid leukemia (AML) cell lines have shown that BRD9 degraders can be 10- to 100-fold more potent in anti-proliferative assays than the parental inhibitors.[1][3] For example, the degrader QA-68, an analog of dBRD9, showed a greater than 100-fold increase in potency versus its matched inhibitor, EA-89.[8]

CompoundTargetMechanismCell LineAssayIC50 / DC50Reference
This compound BRD9InhibitionKasumi-1Gene Expression~3 µM[7]
This compound BRD9InhibitionLNCaP, VCaP, 22Rv1, C4-2Cell Viability~3 µM[7]
This compound BRD9InhibitionHUT78Competition Binding79.43 nM[9]
dBRD9 BRD9DegradationG401, HS-SY-IIBRD9 Degradation< 10 nM[10]
DBr-1 BRD9DegradationHEK293BRD9 Degradation90 nM[2]
QA-68 BRD9DegradationMV4-11Cell Proliferation>100-fold more potent than inhibitor[8]
E5 BRD9DegradationMV4-11BRD9 Degradation16 pM[11]
E5 BRD9DegradationMV4-11Antiproliferation0.27 nM[11]

Table 1: Comparative Quantitative Data for this compound and dBRD9 Analogs.

Signaling Pathways and Cellular Processes

BRD9, as a part of the ncBAF complex, is involved in regulating the transcription of a wide array of genes. Consequently, both inhibition and degradation of BRD9 impact multiple signaling pathways crucial for cell growth, differentiation, and survival.

  • SWI/SNF Chromatin Remodeling: Both this compound and dBRD9 disrupt the function of the ncBAF complex, a key player in chromatin remodeling and gene expression regulation.[2][4][12]

  • Oncogenic Pathways: BRD9 has been implicated in various cancer-related pathways. For instance, it can facilitate the oncogenic Nrf2 pathway in chronic lymphocytic leukemia.[13] In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling.[7]

  • Developmental Pathways: BRD9 plays a role in fundamental developmental pathways such as the TGF-β/Activin/Nodal pathway, which is essential for maintaining the self-renewal of human embryonic stem cells.[14]

  • Oxytocin Signaling: In gastric cancer, BRD9 has been shown to control the oxytocin signaling pathway.[12]

BRD9_Signaling_Pathways cluster_cancer Cancer-Related Pathways cluster_development Developmental Pathways BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Chromatin Chromatin Remodeling ncBAF->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression AR_Signaling Androgen Receptor Signaling Gene_Expression->AR_Signaling Nrf2_Pathway Nrf2 Pathway Gene_Expression->Nrf2_Pathway Oxytocin_Signaling Oxytocin Signaling Gene_Expression->Oxytocin_Signaling TGF_Beta TGF-β/Activin/Nodal Pathway Gene_Expression->TGF_Beta

Figure 2: Key signaling pathways modulated by BRD9.

Experimental Protocols

A comprehensive comparison of this compound and dBRD9 relies on a suite of well-defined experimental protocols to assess their respective activities.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in BRD9 protein levels following treatment with a degrader.

  • Methodology:

    • Cells are seeded and treated with varying concentrations of dBRD9 or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Cells are lysed, and total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for BRD9 and a loading control (e.g., GAPDH, β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative BRD9 protein levels.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound and dBRD9 on cell growth and survival.

  • Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cells are plated in 96-well plates and treated with a serial dilution of this compound, dBRD9, or vehicle.

    • After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

    • The plate is incubated to allow for cell lysis and ATP-dependent luminescent signal generation.

    • Luminescence is measured using a plate reader.

    • The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Target Engagement Assays
  • Objective: To confirm that this compound binds to the BRD9 bromodomain within cells.

  • Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

    • Cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, inducing protein denaturation and aggregation.

    • The remaining soluble protein fraction is isolated by centrifugation.

    • The amount of soluble BRD9 at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of this compound stabilizes the BRD9 protein, resulting in a shift in its melting temperature.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To identify the genomic regions where BRD9 is bound and how this is affected by this compound or dBRD9.

  • Methodology:

    • Cells are treated with the compound or vehicle.

    • Protein-DNA complexes are cross-linked with formaldehyde.

    • Chromatin is sheared into smaller fragments by sonication.

    • An antibody specific to BRD9 is used to immunoprecipitate the BRD9-bound chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is sequenced, and the reads are mapped to the genome to identify BRD9 binding sites.

Experimental_Workflow Start Start: Compound Treatment (this compound vs. dBRD9) Target_Engagement Target Engagement (e.g., CETSA) Start->Target_Engagement Inhibitor Protein_Degradation Protein Degradation (Western Blot) Start->Protein_Degradation Degrader Cellular_Effects Cellular Phenotype (Viability, Proliferation) Target_Engagement->Cellular_Effects Protein_Degradation->Cellular_Effects Genomic_Analysis Genomic Analysis (ChIP-seq, RNA-seq) Cellular_Effects->Genomic_Analysis Data_Analysis Data Analysis and Comparison Genomic_Analysis->Data_Analysis Conclusion Conclusion: Efficacy Comparison Data_Analysis->Conclusion

Figure 3: Typical experimental workflow for comparing this compound and dBRD9.

Conclusion

The choice between an inhibitor and a degrader for targeting BRD9 depends on the specific therapeutic context and desired biological outcome. While this compound serves as a valuable tool for dissecting the specific functions of the BRD9 bromodomain, dBRD9 and other degraders often exhibit superior potency in cellular models. This is likely due to their ability to eliminate the entire protein, thereby abrogating all of its functions, including potential non-scaffolding roles. The development of highly potent and selective BRD9 degraders represents a promising therapeutic strategy for BRD9-dependent diseases. However, further research is necessary to fully understand the long-term consequences of sustained protein degradation and to optimize the pharmacokinetic and pharmacodynamic properties of these molecules for clinical applications.

References

A Comparative Guide to the Selectivity of I-BRD9 and Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of I-BRD9, a chemical probe for Bromodomain-containing protein 9 (BRD9), against pan-BET (Bromodomain and Extra-Terminal domain) inhibitors. The information herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in epigenetics and drug discovery.

Introduction: Targeting Epigenetic Readers

Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code. The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical regulators of gene transcription.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[3]

Pan-BET inhibitors, as their name suggests, bind to the bromodomains of all BET family members.[4] In contrast, this compound is a highly selective inhibitor developed to specifically target BRD9, a non-BET bromodomain-containing protein that is a subunit of the SWI/SNF chromatin remodeling complex.[5][6][7] This guide will dissect the profound differences in the selectivity profiles of these two classes of inhibitors.

Mechanism of Action

Pan-BET Inhibitors

Pan-BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4. This action displaces them from chromatin, preventing the recruitment of transcriptional machinery. The result is a broad downregulation of genes regulated by super-enhancers, including critical oncogenes like MYC.[2][4][8] While effective in preclinical models, this widespread activity can lead to on-target toxicities due to the disruption of normal cellular functions regulated by BET proteins.[9][10]

cluster_0 Histone Acetylated Histones on Chromatin BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to TF Transcriptional Machinery (e.g., P-TEFb) BET->TF recruits Gene Oncogenes (e.g., MYC) TF->Gene activates Suppression Transcriptional Suppression PanBETi Pan-BET Inhibitor (e.g., JQ1) PanBETi->BET displaces cluster_1 SWISNF SWI/SNF Complex (ncBAF) Remodeling Chromatin Remodeling SWISNF->Remodeling causes BRD9 BRD9 BRD9->SWISNF part of Histone Acetylated Histones Histone->BRD9 binds to GeneReg Specific Gene Regulation Remodeling->GeneReg affects IBR_D9 This compound IBR_D9->BRD9 inhibits binding cluster_2 Start Compound Synthesis (e.g., this compound) Primary Primary Assay (e.g., TR-FRET vs. BRD9) Start->Primary Potency Orthogonal Orthogonal Assay (e.g., ITC, DSF) Primary->Orthogonal Confirm Binding Broad Broad Profiling (e.g., BROMOscan vs. >30 BRDs) Orthogonal->Broad Assess Selectivity Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) Broad->Cellular Validate in Cells Result Determine Selectivity Profile Cellular->Result cluster_3 Pan-BET Inhibition cluster_4 This compound Inhibition PanBETi Pan-BET Inhibitor BETs BRD2/3/4 PanBETi->BETs SuperEnhancers Super-Enhancers BETs->SuperEnhancers MYC MYC, BCL2, etc. SuperEnhancers->MYC BroadRepression Broad Transcriptional Repression MYC->BroadRepression IBR_D9 This compound BRD9 BRD9 IBR_D9->BRD9 SWISNF SWI/SNF Complex BRD9->SWISNF SpecificGenes Cell Cycle, ECM Genes (DUSP6, etc.) SWISNF->SpecificGenes TargetedMod Targeted Pathway Modulation SpecificGenes->TargetedMod

References

Validating On-Target Effects of I-BRD9: A Comparative Guide to Genetic Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is paramount. This guide provides a comprehensive comparison of the selective BRD9 inhibitor, I-BRD9, with genetic control methodologies for validating its on-target effects. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a clear understanding of these approaches.

Bromodomain-containing protein 9 (BRD9) has emerged as a therapeutic target in various diseases, including certain cancers like synovial sarcoma.[1][2][3] this compound is a potent and selective chemical probe for the BRD9 bromodomain, enabling the study of its cellular functions.[4][5] However, to confidently attribute the observed cellular phenotypes to the inhibition of BRD9's bromodomain, it is crucial to compare the effects of this compound with genetic methods that directly modulate the BRD9 protein. This guide focuses on two primary genetic controls: CRISPR-Cas9 mediated knockout of the BRD9 gene and targeted protein degradation using the dTAG system.

Comparative Analysis of this compound and Genetic Controls

The following tables summarize the performance of this compound and its comparison with genetic controls in various assays.

This compound: Potency and Selectivity

This compound demonstrates high potency for BRD9 and significant selectivity over other bromodomain-containing proteins, particularly those in the BET family and the highly homologous BRD7.[4][5]

TargetAssay TypeIC50 / pIC50 / pKdSelectivity vs. BETsSelectivity vs. BRD7Reference
BRD9 TR-FRETpIC50: 7.3>700-fold>200-fold[4][5]
BRD9 NanoBRETpIC50: 6.8--[6]
BRD9 BROMOscan™pKd: 8.7>700-fold>200-fold[7]
BRD4 (BD1) TR-FRETpIC50: 5.3--[7]
BRD3 Chemoproteomics>625-fold lower affinity than BRD9>625-fold-[7]
This compound vs. Genetic Controls: Cellular Effects

This table compares the phenotypic outcomes observed upon treatment with this compound versus genetic knockdown/knockout or degradation of BRD9 in relevant cancer cell lines.

Cell LineAssayThis compound EffectGenetic Control Effect (shRNA/CRISPR/dTAG)ConsistencyReference
AML Cells (NB4, MV4-11) Cell ProliferationDose-dependent inhibitionDepletion of BRD9 leads to a strong proliferation defectHigh[8]
AML Cells (NB4, MV4-11) ApoptosisInduction of apoptosisDepletion of BRD9 induces apoptosisHigh[8]
Synovial Sarcoma Cells Cell GrowthInhibitionBRD9 degradation inhibits tumor progressionHigh[2]
Prostate Cancer Cells Cell ViabilityDose-dependent reductiondBRD9 induces loss of BRD9 and reduces proliferationHigh[9][10]
Macrophage Inflammatory ResponseAttenuation of LPS-induced genesBRD9 knockout shows reduced inflammatory responseHigh[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the validation process. The following diagrams, generated using Graphviz, illustrate the BRD9 signaling pathway, the workflow for validating this compound on-target effects, and the mechanism of the dTAG system.

BRD9_Signaling_Pathway BRD9 Signaling Pathway cluster_nucleus Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of Chromatin Chromatin ncBAF->Chromatin binds to Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Acetylated_Histones->ncBAF recruits via BRD9 Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression regulates I_BRD9 This compound I_BRD9->BRD9 inhibits binding to acetylated histones

Caption: BRD9 Signaling Pathway

Target_Validation_Workflow This compound On-Target Validation Workflow cluster_assays Validation Assays I_BRD9 Treat cells with This compound CETSA Cellular Thermal Shift Assay (CETSA) I_BRD9->CETSA NanoBRET NanoBRET Target Engagement I_BRD9->NanoBRET Gene_Expression Gene Expression (RNA-seq, qPCR) I_BRD9->Gene_Expression Phenotypic Phenotypic Assays (e.g., Proliferation) I_BRD9->Phenotypic CRISPR BRD9 Knockout (CRISPR/Cas9) CRISPR->Gene_Expression CRISPR->Phenotypic dTAG BRD9 Degradation (dTAG system) dTAG->Gene_Expression dTAG->Phenotypic

Caption: this compound On-Target Validation Workflow

dTAG_System dTAG System for BRD9 Degradation cluster_cell Cell BRD9_FKBP12 BRD9-FKBP12(F36V) Fusion Protein E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) BRD9_FKBP12->E3_Ligase forms ternary complex via dTAG Proteasome Proteasome BRD9_FKBP12->Proteasome targeted to dTAG_molecule dTAG Molecule dTAG_molecule->BRD9_FKBP12 binds to FKBP12(F36V) dTAG_molecule->E3_Ligase recruits E3_Ligase->BRD9_FKBP12 ubiquitinates Degradation BRD9 Degradation Proteasome->Degradation leads to

Caption: dTAG System for BRD9 Degradation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of this compound to BRD9 in a cellular context by observing a shift in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HUT-78) to a density of approximately 1-2 x 10^7 cells per condition.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-3 hours at 37°C.[12]

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[3]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble BRD9 at each temperature point by Western blotting using a BRD9-specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[12]

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of this compound to BRD9 in living cells.

Methodology:

  • Cell Preparation and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with plasmids encoding for BRD9 fused to NanoLuc® luciferase (the energy donor) and a histone protein (e.g., H3.3) fused to HaloTag® (the energy acceptor).[2][13]

  • Tracer and Compound Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand (the tracer) to the cells and incubate to allow labeling of the HaloTag® fusion protein.

    • Add serial dilutions of this compound to the wells.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 618 nm) using a plate reader.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and allows for the determination of the IC50 value.[2][14]

CRISPR-Cas9 Mediated BRD9 Knockout

Objective: To generate a cell line completely deficient in BRD9 protein to serve as a negative control.

Methodology:

  • Guide RNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the BRD9 gene.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP).[15]

  • Transfection and Single-Cell Sorting:

    • Transfect the target cells with the Cas9/sgRNA plasmid.

    • After 24-48 hours, perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[16]

  • Clonal Expansion and Verification:

    • Expand the single-cell clones.

    • Verify the knockout of BRD9 at the genomic level by sequencing the targeted locus to identify frameshift mutations.

    • Confirm the absence of BRD9 protein by Western blotting.[17]

dTAG-mediated BRD9 Degradation

Objective: To induce rapid and specific degradation of BRD9 protein.

Methodology:

  • Generation of dTAG Cell Line:

    • Using CRISPR-Cas9, knock-in the FKBP12(F36V) tag at the endogenous BRD9 locus to create a cell line expressing BRD9-FKBP12(F36V) fusion protein.[18][] Alternatively, exogenously express the fusion protein via lentiviral transduction.

  • Degrader Treatment:

    • Treat the engineered cells with the dTAG molecule (e.g., dTAG-13) at the desired concentration and for various time points.[20]

  • Verification of Degradation:

    • Harvest the cells at different time points after dTAG molecule addition.

    • Analyze the levels of BRD9-FKBP12(F36V) protein by Western blotting to confirm rapid and efficient degradation.[1]

Conclusion

Validating the on-target effects of a chemical probe like this compound is a critical step in its development and application in research. By employing genetic controls such as CRISPR-Cas9 knockout and dTAG-mediated degradation alongside direct target engagement assays like CETSA and NanoBRET, researchers can build a robust body of evidence to confidently link the observed biological effects to the specific inhibition of BRD9. This multi-faceted approach, combining pharmacological and genetic techniques, provides the necessary rigor for advancing our understanding of BRD9 biology and its potential as a therapeutic target.

References

Cross-Validation of I-BRD9 Results with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for the cross-validation of the biological activity of I-BRD9, a potent and selective inhibitor of the bromodomain of BRD9. By employing a suite of orthogonal assays, researchers can gain higher confidence in their experimental findings, ensuring that the observed effects are genuinely due to the inhibition of BRD9.

This compound is a chemical probe that offers high selectivity for BRD9 over other bromodomain-containing proteins, including the BET family and the highly homologous BRD7.[1][2][3][4] It acts by competitively binding to the acetyl-lysine binding pocket of BRD9, thereby disrupting its interaction with acetylated histones and its function within the SWI/SNF chromatin remodeling complex.[5][6][7] This disruption of BRD9 function leads to changes in gene expression, impacting pathways implicated in cancer and inflammation.[3][8][9]

Data Presentation: Quantitative Comparison of this compound Activity

The following tables summarize the quantitative data for this compound across various orthogonal assays, providing a clear comparison of its performance and selectivity.

Table 1: Biochemical and Biophysical Assays

Assay TypeTargetMetricValueReference
Time-Resolved FRET (TR-FRET)BRD9pIC507.3[10]
AlphaScreenBRD9IC50Sub-micromolar[8]
Cellular Thermal Shift Assay (CETSA)Endogenous BRD9StabilizationObserved[1]
NanoBRETBRD9IC50158 nM[11]
ChemoproteomicsEndogenous BRD9BindingConfirmed[1][2]

Table 2: Selectivity Profile of this compound

Assay TypeTargetMetricValueReference
TR-FRETBRD4pIC505.3[10]
ChemoproteomicsBRD3Selectivity>625-fold vs BRD9[1][2]
Broad ProfilingBET FamilySelectivity>700-fold vs BRD9[1][2][4]
Broad ProfilingBRD7Selectivity200-fold vs BRD9[1][2][4]

Table 3: Cellular Effects of this compound

Assay TypeCell LineEffectKey Genes AffectedReference
Gene Expression (qPCR)Kasumi-1DownregulationCLEC1, DUSP6, FES, SAMSN1[2][8]
Gene Expression (qRT-PCR)NB4, MV4-11UpregulationCDKN1A, CDKN2B[9]
Cell ViabilityAcute Myeloid Leukemia (AML) cellsGrowth Inhibition-[9][12]
ApoptosisAML cellsInduction-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the binding of this compound to the BRD9 bromodomain.

  • Reagents : Terbium-labeled donor, dye-labeled acceptor, purified BRD9 protein, acetylated histone substrate, and this compound.[13][14]

  • Procedure :

    • A reaction mixture containing the terbium-labeled donor, dye-labeled acceptor, BRD9 protein, and the acetylated histone substrate is prepared.

    • This compound at various concentrations is added to the mixture.

    • The mixture is incubated for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.[13][14]

    • The fluorescence intensity is measured using a fluorescence reader capable of TR-FRET.

  • Data Analysis : The inhibition of the FRET signal by this compound is used to calculate the pIC50 value.

AlphaScreen Assay

This bead-based proximity assay also measures the direct binding and inhibition of this compound to the BRD9 bromodomain.

  • Reagents : Streptavidin-coated donor beads, antibody-conjugated acceptor beads, biotinylated acetylated histone peptide, and purified BRD9 protein.[15][16][17]

  • Procedure :

    • A mixture of the biotinylated histone peptide and BRD9 protein is incubated with this compound.

    • Acceptor beads are added, followed by the addition of donor beads.

    • The plate is incubated to allow for bead-protein complex formation.

    • The AlphaScreen signal is read on a compatible plate reader.

  • Data Analysis : The decrease in the AlphaScreen signal in the presence of this compound is used to determine the IC50 value.

Biophysical Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct engagement of a compound with its target protein within the complex environment of a cell.[5][18][19]

  • Cell Treatment : Treat cells with either vehicle control or this compound at the desired concentration and incubate.

  • Thermal Challenge : Heat the cell lysates to a range of temperatures.

  • Protein Extraction : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection : The amount of soluble BRD9 protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis : A shift in the melting curve of BRD9 in the presence of this compound indicates target engagement.

Cellular Assays

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to BRD9 in living cells.[6][20][21][22]

  • Cell Preparation : Cells are engineered to express a BRD9-NanoLuc® fusion protein.

  • Assay :

    • A cell-permeable fluorescent tracer that binds to the BRD9 bromodomain is added to the cells.

    • This compound is then added, which competes with the tracer for binding to the BRD9-NanoLuc® fusion protein.

  • Detection : The Bioluminescence Resonance Energy Transfer (BRET) signal between NanoLuc® and the fluorescent tracer is measured.

  • Data Analysis : A decrease in the BRET signal upon the addition of this compound indicates target engagement and is used to determine the cellular IC50.

Quantitative PCR (qPCR)

qPCR is used to measure the downstream effects of this compound on the expression of specific target genes.[2][8][9]

  • Cell Treatment : Treat cells with this compound or a vehicle control for a specified time.

  • RNA Extraction and cDNA Synthesis : Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR : Perform qPCR using primers specific for the genes of interest (e.g., CLEC1, DUSP6, FES, SAMSN1, CDKN1A, CDKN2B).

  • Data Analysis : The relative expression of the target genes is calculated after normalization to a housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if this compound displaces BRD9 from its chromatin binding sites.[11][23][24][25]

  • Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing : Lyse the cells and shear the chromatin into smaller fragments by sonication.

  • Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for BRD9 to immunoprecipitate BRD9-DNA complexes.

  • DNA Purification : Reverse the cross-linking and purify the DNA.

  • Analysis : Use qPCR with primers for specific genomic regions to quantify the amount of DNA associated with BRD9. A decrease in the signal in this compound-treated cells indicates displacement.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the mobility of BRD9 within the nucleus and how it is affected by this compound.[19][26][27][28]

  • Cell Preparation : Transfect cells with a construct expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).

  • Photobleaching : A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

  • Image Acquisition : Images are continuously acquired to monitor the recovery of fluorescence in the bleached region as unbleached GFP-BRD9 molecules move into it.

  • Data Analysis : The rate and extent of fluorescence recovery provide information about the mobility of BRD9. Inhibition by this compound can alter these dynamics.

Cell Viability and Apoptosis Assays

These assays determine the phenotypic consequences of BRD9 inhibition by this compound.[9][29][30]

  • Cell Treatment : Treat cells with various concentrations of this compound for different durations.

  • Viability Assay : Use reagents like MTT or CellTiter-Glo® to measure the metabolic activity of the cells, which correlates with cell viability.

  • Apoptosis Assay : Use methods like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis : Determine the IC50 for cell growth inhibition and the percentage of cells undergoing apoptosis.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

I_BRD9_Signaling_Pathway cluster_nucleus Nucleus I_BRD9 This compound BRD9 BRD9 I_BRD9->BRD9 Inhibits Acetylated_Histones Acetylated Histones BRD9->Acetylated_Histones Binds to SWI_SNF SWI/SNF Complex Acetylated_Histones->SWI_SNF Recruits Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: this compound signaling pathway.

Orthogonal_Assay_Workflow cluster_validation Cross-Validation Workflow Biochemical Biochemical Assays (TR-FRET, AlphaScreen) Biophysical Biophysical Assays (CETSA) Biochemical->Biophysical Cellular_Target Cellular Target Engagement (NanoBRET, Chemoproteomics) Biophysical->Cellular_Target Downstream_Effects Downstream Cellular Effects (qPCR, ChIP, FRAP) Cellular_Target->Downstream_Effects Phenotypic_Outcome Phenotypic Outcomes (Viability, Apoptosis) Downstream_Effects->Phenotypic_Outcome High_Confidence_Results High Confidence Results Phenotypic_Outcome->High_Confidence_Results

Caption: Orthogonal assay workflow.

Cross_Validation_Logic cluster_logic Logical Relationship of Cross-Validation Hypothesis Hypothesis: This compound inhibits BRD9 Direct_Binding Does this compound bind to BRD9? (Biochemical/Biophysical) Hypothesis->Direct_Binding Cellular_Engagement Does this compound engage BRD9 in cells? (CETSA, NanoBRET) Direct_Binding->Cellular_Engagement Yes Functional_Consequence Does engagement alter BRD9 function? (ChIP, FRAP, qPCR) Cellular_Engagement->Functional_Consequence Yes Biological_Effect Does altered function cause a biological effect? (Viability, Apoptosis) Functional_Consequence->Biological_Effect Yes Validated_Conclusion Conclusion: This compound is a specific and effective inhibitor of BRD9 Biological_Effect->Validated_Conclusion Yes

Caption: Cross-validation logic.

References

Data Presentation: Biochemical and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the BRD9 Inhibitor I-BRD9 and Its Analogs

This compound is a potent and selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9), a component of the human SWI/SNF (BAF) chromatin remodeling complex.[1] The development of this compound through structure-based design has provided a valuable tool for elucidating the cellular functions of BRD9.[2][3] This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data, protocols, and visualizations to aid researchers in understanding their structure-activity relationships and selectivity profiles.

The following table summarizes the in vitro potency and selectivity of this compound and its key precursor analogs. Potency is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration. Higher pIC50 values indicate greater potency.

CompoundBRD9 pIC50 (TR-FRET)BRD4 BD1 pIC50 (TR-FRET)Selectivity (BRD9 vs. BRD4 BD1)
17 6.74.7100-fold
29 --2-fold
32 --4-fold
38 --16-fold
39 --50-fold
44 7.8 ± 0.215.6 ± 0.03160-fold
This compound (45) 7.3 ± 0.185.3 ± 0.07100-fold

Data sourced from Theodoulou et al., 2016.[2][4]

This compound (also referred to as compound 45) demonstrates nanomolar affinity for BRD9.[4] It exhibits over 700-fold selectivity against the BET (Bromodomain and Extra-Terminal domain) family of bromodomains and 200-fold selectivity against the highly homologous BRD7.[2][5] In cellular assays, this compound was used to identify genes regulated by BRD9 in Kasumi-1 cells, highlighting its utility in a cellular context.[5][6]

Experimental Protocols

The characterization of this compound and its analogs involved several key experimental techniques to determine binding affinity, selectivity, and cellular activity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was a primary method for determining the binding affinity of the compounds for BRD9 and other bromodomains, such as BRD4 BD1.[2]

Methodology:

  • Reagents: Recombinant bromodomain proteins (e.g., BRD9, BRD4 BD1), a biotinylated histone peptide ligand, and detection reagents (e.g., europium-labeled streptavidin and APC-labeled anti-tag antibody).

  • Procedure: The assay is performed in a multi-well plate format. The test compound is incubated with the bromodomain protein. Subsequently, the biotinylated histone peptide and detection reagents are added.

  • Detection: If the compound does not inhibit the interaction, the bromodomain protein binds to the histone peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Data Analysis: The inhibition of the FRET signal by the compound is measured, and the pIC50 value is calculated from the dose-response curve.

BROMOscan® Profiling

To assess the broader selectivity of this compound, it was profiled against a panel of 34 bromodomains using the BROMOscan® technology.[2][4]

Methodology:

  • Principle: This is a competition binding assay. The test compound is incubated with DNA-tagged bromodomains and an immobilized ligand.

  • Procedure: The amount of bromodomain bound to the immobilized ligand is measured in the presence and absence of the test compound.

  • Detection: The amount of bound bromodomain is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as pKd (the negative logarithm of the dissociation constant), providing a comprehensive selectivity profile.[4]

Cellular Assays

To confirm the cellular activity of this compound, a chemoproteomic competition binding assay was performed in HUT-78 cell lysate.[4][6] This assay confirmed that this compound binds to endogenous, full-length BRD9 and maintains its high selectivity over BET family members in a more physiologically relevant context.[4]

Visualizations

Signaling Pathway of BRD9 Inhibition

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1] BRD9 recognizes acetylated lysine residues on histones, tethering the complex to specific genomic loci to modulate transcription.[1] this compound acts as a competitive inhibitor, preventing BRD9 from binding to acetylated histones.

BRD9_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_swisnf SWI/SNF Complex Histone Histone Tail (Acetylated Lysine) BRD9 BRD9 Histone->BRD9 Recognition SWI_SNF Other SWI/SNF Subunits BRD9->SWI_SNF Part of Gene_Expression Target Gene Expression BRD9->Gene_Expression SWI_SNF->Gene_Expression Promotes I_BRD9 This compound I_BRD9->BRD9 Inhibits Binding Altered_Expression Altered Gene Expression I_BRD9->Altered_Expression Leads to IBRD9_Discovery_Workflow Screening Initial Screening (e.g., Cross-Screening) Hit_ID Hit Identification (Compound 17) Screening->Hit_ID SBDD Structure-Based Design & Optimization Hit_ID->SBDD Analogs Synthesis of Analogs SBDD->Analogs TR_FRET Biochemical Assay (TR-FRET) Analogs->TR_FRET TR_FRET->SBDD Iterative Improvement Selectivity Selectivity Profiling (BROMOscan) TR_FRET->Selectivity Cell_Assay Cellular Activity Assay (Chemoproteomics) Selectivity->Cell_Assay I_BRD9 This compound Identified Cell_Assay->I_BRD9

References

Evaluating the In Vivo Specificity of I-BRD9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo specificity of the chemical probe I-BRD9 with alternative compounds. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the critical evaluation and selection of the appropriate tools for studying the function of Bromodomain-containing protein 9 (BRD9).

Data Presentation: Quantitative Comparison of BRD9 Chemical Probes

The in vivo utility of a chemical probe is critically dependent on its potency and selectivity. This section summarizes the key quantitative metrics for this compound and two common alternatives, BI-7273 and BI-9564.

ProbeTargetAssay TypeIC50 (nM)Kd (nM)Selectivity Notes
This compound BRD9TR-FRET-->700-fold selective over BET family[1][2]
BRD7BROMOscan--200-fold selective over BRD7[3][1][2]
BET FamilyBROMOscan-->70-fold selective against a panel of 34 bromodomains[3]
BI-7273 BRD9AlphaScreen190.75Potent dual BRD7/BRD9 inhibitor[4][5][6]
BRD7AlphaScreen1170.3~6-fold less potent against BRD7 compared to BRD9[4][5][6]
BET FamilyAlphaScreen>100,000-Excellent selectivity versus the BET family[5][7]
CECR2DiscoverX-88Identified as a potential off-target[5][7][8]
BI-9564 BRD9ITC-14Highly potent and selective for BRD9[9][10]
BRD7ITC-239~17-fold selective for BRD9 over BRD7[11][9][10]
BET FamilyAlphaScreen>100,000-Negative against BET family members[9][10]
CECR2ITC-258Identified as the only other significant off-target[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess the in vivo specificity of BRD9 inhibitors.

NanoBRET™ Target Engagement Assay

This assay measures the ability of a test compound to displace a tracer from a NanoLuc®-tagged BRD9 protein in live cells, providing a quantitative measure of target engagement.

Materials:

  • HEK293T cells

  • pCMV-NanoLuc®-BRD9 fusion vector

  • NanoBRET™ tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Lysis Buffer

  • Plate reader capable of measuring luminescence at 460 nm and >600 nm

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight.

  • Transfection: Transfect cells with the pCMV-NanoLuc®-BRD9 vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in Opti-MEM™. Add the NanoBRET™ tracer to the compound dilutions.

  • Assay Initiation: Add the compound/tracer mix to the cells. Incubate for 2 hours at 37°C.

  • Lysis and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate/Lysis Buffer mixture to each well. Read the luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratios against the compound concentration to determine the IC50 value.

Chemoproteomics for Target Identification

This method is used to identify the direct and off-targets of a compound in a complex biological sample.

Materials:

  • Cell line of interest (e.g., AML cell line EOL-1)

  • Test compound (this compound) and a clickable analog (e.g., with an alkyne tag)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide tag

  • Copper(I)-catalyst solution for click chemistry

  • Streptavidin-coated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Protocol:

  • Cell Treatment: Treat cells with the clickable analog of the test compound for a specified time. Include a vehicle control and a competition control (pre-treatment with the non-clickable test compound).

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-tagged compound bound to its protein targets.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated beads to capture the compound-bound proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the protein targets.

  • Data Analysis: Compare the protein profiles from the different experimental conditions to identify specific targets of the test compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins in live cells. Inhibition of BRD9's interaction with chromatin by a compound will lead to a faster recovery of fluorescence after photobleaching.

Materials:

  • U2OS cells

  • pEGFP-BRD9 fusion vector

  • Confocal microscope with a high-power laser for photobleaching

  • Glass-bottom dishes

  • Test compound (this compound)

Protocol:

  • Cell Seeding and Transfection: Seed U2OS cells on glass-bottom dishes and transfect them with the pEGFP-BRD9 vector.

  • Compound Treatment: Treat the cells with the test compound or vehicle control for a specified time.

  • Image Acquisition: Acquire pre-bleach images of the fluorescently tagged BRD9 in the nucleus.

  • Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

  • Post-Bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data and fit to a recovery curve to determine the mobile fraction and the half-time of recovery. An increase in the mobile fraction and a decrease in the recovery half-time indicate displacement of BRD9 from chromatin.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving BRD9 and a typical experimental workflow for evaluating inhibitor specificity.

BRD9_Ribosome_Biogenesis BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of Chromatin Chromatin ncBAF->Chromatin remodels Ribosome_Biogenesis_Genes Ribosome Biogenesis Genes (e.g., RRS1, PES1, BOP1) Chromatin->Ribosome_Biogenesis_Genes regulates expression Ribosome_Assembly Ribosome Assembly Ribosome_Biogenesis_Genes->Ribosome_Assembly Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth I_BRD9 This compound I_BRD9->BRD9 inhibits

Caption: BRD9's role in regulating ribosome biogenesis and cell growth.

BRD9_Nrf2_Pathway BRD9 BRD9 NFE2L2_Promoter NFE2L2 (Nrf2) Promoter BRD9->NFE2L2_Promoter binds via H3K27ac H3K27ac H3K27ac H3K27ac->NFE2L2_Promoter Nrf2 Nrf2 Transcription Factor NFE2L2_Promoter->Nrf2 promotes transcription ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD1) ARE->Antioxidant_Genes activates Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival I_BRD9 This compound I_BRD9->BRD9 inhibits

Caption: BRD9 facilitates the oncogenic Nrf2 pathway.

BRD9_TUFT1_AKT_Pathway BRD9 BRD9 P300 P300 BRD9->P300 recruits TUFT1_Promoter TUFT1 Promoter P300->TUFT1_Promoter acetylates (H3K27Ac) TUFT1 TUFT1 TUFT1_Promoter->TUFT1 promotes transcription AKT AKT TUFT1->AKT activates pAKT p-AKT (Active) AKT->pAKT Cell_Proliferation_Metastasis Cell Proliferation & Metastasis pAKT->Cell_Proliferation_Metastasis I_BRD9 This compound I_BRD9->BRD9 inhibits

Caption: BRD9 promotes HCC growth via the TUFT1/AKT pathway.[12]

Experimental_Workflow cluster_in_vitro In Vitro / In Cello cluster_in_vivo In Vivo Biochemical_Assay Biochemical Assays (e.g., AlphaScreen, ITC) Cellular_Assay Cellular Target Engagement (e.g., NanoBRET, FRAP) Biochemical_Assay->Cellular_Assay Potency & Selectivity Chemoproteomics Chemoproteomics (Target & Off-Target ID) Cellular_Assay->Chemoproteomics Confirm Cellular Activity Xenograft_Model Xenograft Models (Phenotypic Readout) Chemoproteomics->Xenograft_Model Validate In Vivo Targets Final_Assessment Final Specificity Assessment Xenograft_Model->Final_Assessment Evaluate Efficacy & Specificity

Caption: Workflow for evaluating in vivo specificity of a chemical probe.

References

I-BRD9's efficacy in combination with other cancer therapies

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer treatment is continually evolving, with a growing emphasis on targeted therapies and strategic combinations that enhance efficacy and overcome resistance. I-BRD9, a selective inhibitor of the bromodomain of BRD9, a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a promising agent in this arena. Its ability to modulate gene expression makes it a compelling candidate for combination therapies. This guide provides a detailed comparison of this compound's efficacy when combined with other cancer therapies, supported by preclinical experimental data.

This compound and Cytotoxic Chemotherapy

The combination of this compound with traditional cytotoxic agents has been explored in rhabdoid tumors, aggressive pediatric cancers characterized by the loss of the SMARCB1 protein, another component of the SWI/SNF complex. The rationale for this combination lies in the potential for this compound to sensitize cancer cells to DNA-damaging agents.

Quantitative Data Summary
Cancer TypeCombination AgentCell LineThis compound IC50 (μM)Combination Agent IC50 (μM)Combination Index (CI)Interaction
Rhabdoid TumorCarboplatinBT12>10040.91.01Additive[1]
Rhabdoid TumorCarboplatinG40122.59.10.37Synergistic[1]
Rhabdoid TumorDoxorubicinBT12>1000.940.42Synergistic[1]
Rhabdoid TumorDoxorubicinG40122.50.0961.2Antagonistic[1]
Rhabdoid TumorVincristineBT12>100->1Antagonistic[1]
Rhabdoid TumorVincristineG40122.5->1Antagonistic[1]

Table 1: In Vitro Efficacy of this compound in Combination with Cytotoxic Agents in Rhabdoid Tumor Cell Lines. Data is derived from viability assays performed after 72 hours of concurrent treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Experimental Protocols

Cell Viability (MTT) Assay: Rhabdoid tumor cell lines (BT12 and G401) were seeded in 96-well plates. After 24 hours, cells were treated with this compound and cytotoxic agents (carboplatin, doxorubicin, or vincristine) alone or in combination at various concentrations. For combination treatments, a constant ratio of this compound to the cytotoxic drug was maintained. After 72 hours of incubation, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (typically 570 nm) to determine cell viability. IC50 values, the concentration of a drug that inhibits 50% of cell growth, were then calculated.[1]

Synergy Analysis (Chou-Talalay Method): The combination index (CI) was calculated using software like CompuSyn, which is based on the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs. Data from the cell viability assays (dose-response curves for single agents and combinations) are used to generate CI values at different effect levels (fractions of affected cells). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell Seeding Cell Seeding Drug Treatment (Single & Combo) Drug Treatment (Single & Combo) Cell Seeding->Drug Treatment (Single & Combo) MTT Assay (72h) MTT Assay (72h) Drug Treatment (Single & Combo)->MTT Assay (72h) Data Analysis Data Analysis MTT Assay (72h)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Synergy Quantification (Chou-Talalay) Synergy Quantification (Chou-Talalay) Data Analysis->Synergy Quantification (Chou-Talalay) Interaction Outcome Interaction Outcome Synergy Quantification (Chou-Talalay)->Interaction Outcome

Workflow for in vitro combination studies.

This compound and Immunomodulatory Drugs (IMiDs)

In multiple myeloma, a cancer of plasma cells, a dependency on the transcription factor MYC is a well-established vulnerability. Both BRD9 and the targets of immunomodulatory drugs (IMiDs) like pomalidomide converge on the regulation of MYC. This provides a strong rationale for their combination.

Mechanistic Insights

The synergy between BRD9 inhibition and IMiDs in multiple myeloma is attributed to the dual downregulation of MYC and the transcription factor IKZF3.[2][3] IMiDs promote the degradation of IKZF3, which in turn downregulates MYC. BRD9 inhibition also leads to a decrease in MYC expression. The concurrent targeting of this pathway from two different angles leads to a more profound and sustained suppression of MYC, resulting in synergistic anti-myeloma activity.[2][3] Furthermore, combining a BRD9-targeting agent with an IMiD has been shown to upregulate CRBN, the protein required for IMiD activity, potentially overcoming IMiD resistance.[2][3]

Signaling Pathway

G cluster_0 Combination Therapy cluster_1 Cellular Targets & Pathways This compound This compound BRD9 BRD9 This compound->BRD9 inhibits Pomalidomide (IMiD) Pomalidomide (IMiD) CRBN CRBN Pomalidomide (IMiD)->CRBN engages MYC MYC BRD9->MYC promotes expression IKZF3 IKZF3 CRBN->IKZF3 degrades IKZF3->MYC promotes expression Cell Proliferation Cell Proliferation MYC->Cell Proliferation drives Apoptosis Apoptosis

This compound and Pomalidomide synergistic pathway.
In Vivo Efficacy

This compound and PARP Inhibitors

A potential and exciting area for this compound combination therapy is with PARP inhibitors, such as olaparib. This strategy is based on the concept of synthetic lethality, where the combination of two non-lethal events results in cell death.

Mechanistic Rationale

PARP inhibitors are effective in cancers with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway. There is growing evidence that bromodomain inhibitors, particularly BET inhibitors, can induce a state of "BRCAness" or HR deficiency in cancer cells, thereby sensitizing them to PARP inhibitors. The proposed mechanism involves the downregulation of key HR proteins like RAD51 and BRCA1. Given that BRD9, like BET proteins, is a bromodomain-containing protein involved in transcriptional regulation, it is plausible that this compound could similarly impair the HR pathway and create a synthetic lethal interaction with PARP inhibitors.

Quantitative Data Summary

Currently, there is a lack of direct experimental data quantifying the synergistic effects of this compound in combination with PARP inhibitors like olaparib. Further research is warranted to determine the IC50 values and Combination Indices for this combination in relevant cancer models, such as ovarian and prostate cancer.

Proposed Signaling Pathway

G cluster_0 Combination Therapy cluster_1 DNA Damage Response This compound This compound DSB Repair (HR) DSB Repair (HR) This compound->DSB Repair (HR) potentially inhibits Olaparib (PARPi) Olaparib (PARPi) SSB Repair SSB Repair Olaparib (PARPi)->SSB Repair inhibits SSB Repair->DSB Repair (HR) leads to DSBs Cell Death Cell Death DSB Repair (HR)->Cell Death unrepaired DSBs lead to

Proposed mechanism for this compound and PARP inhibitor synergy.

Conclusion

This compound demonstrates significant potential as a combination partner with various cancer therapies. Its synergistic effects with cytotoxic agents like carboplatin and doxorubicin in rhabdoid tumors, and with immunomodulatory drugs like pomalidomide in multiple myeloma, are supported by robust preclinical data. The mechanistic rationale for combining this compound with PARP inhibitors is compelling, although it requires further experimental validation. As our understanding of the intricate roles of chromatin remodeling in cancer progresses, strategic combinations involving BRD9 inhibitors like this compound are poised to offer novel and more effective treatment paradigms for a range of malignancies. Further in vivo studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of these combinations.

References

Assessing the pharmacokinetic differences between BRD9 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. As a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in gene regulation.[1] A growing number of small molecule inhibitors have been developed to probe its function and evaluate its therapeutic potential. For researchers and drug development professionals, understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for translating preclinical findings into clinical success. This guide provides a comparative assessment of the available pharmacokinetic data for prominent BRD9 inhibitors.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key in vivo pharmacokinetic parameters for several BRD9 inhibitors in mice. It is important to note that publicly available, quantitative in vivo PK data is not available for all widely recognized BRD9 inhibitors.

InhibitorDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)t½ (h)F (%)Reference
BI-7273 1i.v.562.01.1N/AMartin et al., 2016
10p.o.N/AN/A1.316Martin et al., 2016
BI-9564 1i.v.251.81.8N/AMartin et al., 2016
10p.o.N/AN/A2.048Martin et al., 2016
CFT8634 N/Ai.v.6N/AN/AN/ABioWorld, 2022[2]
N/Ap.o.N/AN/AN/A74BioWorld, 2022[2]
I-BRD9 N/AN/AData not publicly availableData not publicly availableData not publicly availableData not publicly available
LP99 N/AN/AData not publicly availableData not publicly availableData not publicly availableData not publicly available
TP-472 N/AN/AData not publicly availableData not publicly availableData not publicly availableData not publicly available

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; F (%): Oral Bioavailability; i.v.: Intravenous; p.o.: Per os (oral); N/A: Not Applicable.

Experimental Protocols

The pharmacokinetic data presented for BI-7273 and BI-9564 were generated using the following experimental protocol, as detailed in Martin et al., 2016:

Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.

Drug Administration:

  • Intravenous (i.v.): The compounds were administered as a bolus injection into the tail vein at a dose of 1 mg/kg. The formulation for intravenous administration was a solution in 80% PEG400 and 20% water.

  • Oral (p.o.): The compounds were administered by oral gavage at a dose of 10 mg/kg. The formulation for oral administration was a suspension in 0.5% Natrosol.

Sample Collection: Blood samples were collected at various time points post-administration. The exact time points were not specified in the reference material. Plasma was separated from the blood samples for analysis.

Bioanalysis: The concentration of the inhibitors in the plasma samples was determined using an appropriate bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific details of the assay were not provided in the primary reference.

Data Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizing BRD9 Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention BRD9 BRD9 SWI_SNF ncBAF (SWI/SNF) Complex BRD9->SWI_SNF incorporation STAT5 STAT5 BRD9->STAT5 regulation AR Androgen Receptor (AR) BRD9->AR co-activation Chromatin Chromatin Remodeling SWI_SNF->Chromatin Histones Acetylated Histones Histones->SWI_SNF recruitment via BRD9 Gene_Expression Target Gene Expression (e.g., MYC, AR targets) Chromatin->Gene_Expression STAT5->Gene_Expression activation AR->Gene_Expression activation BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 inhibition

Caption: Simplified BRD9 signaling pathway in cancer.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo Phase Dosing Drug Administration (i.v. or p.o.) Animal Mouse Model Dosing->Animal Sampling Serial Blood Sampling Animal->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Generalized workflow for in vivo pharmacokinetic studies.

Discussion

The available data highlights significant differences in the pharmacokinetic profiles of the BRD9 inhibitors. BI-9564 demonstrates improved metabolic stability and oral bioavailability compared to the earlier compound, BI-7273.[3] Specifically, BI-9564 exhibits lower clearance and a longer half-life, contributing to its higher oral bioavailability of 48% versus 16% for BI-7273. These characteristics make BI-9564 a more suitable tool compound for in vivo studies requiring oral administration.

CFT8634, a BRD9 degrader, also shows a promising pharmacokinetic profile with high oral bioavailability in mice (74%).[2] While a direct comparison of all PK parameters is not possible due to the limited publicly available data, its favorable oral absorption suggests it is a viable candidate for clinical development.

For this compound, LP99, and TP-472, the lack of publicly available quantitative in vivo pharmacokinetic data makes a direct comparison challenging. While qualitative statements suggest some of these compounds have acceptable properties, the absence of concrete data on clearance, volume of distribution, half-life, and bioavailability limits their comprehensive assessment in a preclinical drug development context.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling I-BRD9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with I-BRD9, a selective chemical probe for bromodomain-containing protein 9 (BRD9), adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the proper handling of this potent compound.

Hazard Identification and GHS Classifications

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Acute HazardCategory 2-H401: Toxic to aquatic life[2]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2-H411: Toxic to aquatic life with long lasting effects[2]

To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Ensure full skin coverage.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[3][4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

IBRD9_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing Solid this compound C->D Begin Handling E Solubilization D->E F Use in Experiment E->F G Decontaminate Surfaces F->G Experiment Complete H Dispose of Contaminated Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for this compound Handling.

Step-by-Step Handling Procedures

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5]

  • Don Personal Protective Equipment (PPE): Wear all required PPE as specified in the table above.

  • Prepare Work Area: All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

2. Handling:

  • Weighing: Carefully weigh the solid compound in the fume hood. Avoid creating dust.

  • Solubilization: Prepare stock solutions by dissolving the solid this compound in a suitable solvent such as DMSO.[6][7]

  • Experimental Use: When using this compound in experiments, maintain all safety precautions.

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol).

  • Waste Disposal: Dispose of all contaminated waste, including empty vials, pipette tips, and gloves, in a designated hazardous waste container in accordance with local, state, and federal regulations.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]

Accidental Release and Exposure Measures

Immediate and appropriate action is crucial in the event of accidental release or exposure.

ScenarioAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

ConditionTemperatureDuration
Solid -20°C≥ 4 years[5]
In Solvent -80°C2 years[3]

Store in a dry, dark place. Shipped under ambient temperature as a non-hazardous chemical, stable for a few weeks during ordinary shipping.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
I-BRD9
Reactant of Route 2
Reactant of Route 2
I-BRD9

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

Inquiry
© Copyright 2025 BenchChem. All Rights Reserved.